2,4-Dichloro-5-fluorophenylacetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dichloro-5-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO2/c9-5-3-6(10)7(11)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLORXCBEGTRHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378844 | |
| Record name | 2,4-Dichloro-5-fluorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10129-77-8 | |
| Record name | 2,4-Dichloro-5-fluorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 2,4-Dichloro-5-fluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-5-fluorophenylacetic acid is a halogenated aromatic carboxylic acid with potential applications in pharmaceutical and agrochemical research. A thorough understanding of its physicochemical properties is fundamental for its development and application, influencing factors such as solubility, absorption, distribution, metabolism, and excretion (ADME) in biological systems. This technical guide provides a summary of the known physicochemical properties of this compound, alongside general experimental protocols for their determination.
Core Physicochemical Properties
The following table summarizes the available quantitative data for this compound. It is important to note that several of these values are predicted and await experimental verification.
| Property | Value | Source |
| IUPAC Name | 2-(2,4-dichloro-5-fluorophenyl)acetic acid | [1] |
| CAS Number | 10129-77-8 | [1][2] |
| Molecular Formula | C₈H₅Cl₂FO₂ | [1][2] |
| Molecular Weight | 223.03 g/mol | [2] |
| Melting Point | 120-122 °C | [2] |
| Boiling Point (Predicted) | 322.9 ± 37.0 °C | [2] |
| Density (Predicted) | 1.538 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 3.72 ± 0.10 | [2] |
| Appearance | White to off-white solid | [2] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate and reproducible determination of physicochemical properties. Below are generalized methodologies for key experiments.
Determination of Melting Point (Capillary Method)
The melting point of a solid is a key indicator of its purity.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.[3][4]
-
The capillary tube is placed in a melting point apparatus, often in a heated block or oil bath, alongside a calibrated thermometer.[3][5]
-
The sample is heated slowly and evenly.[4]
-
The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range represents the melting point.[5][6]
-
A sharp melting point range (typically 1-2°C) indicates a high degree of purity.[7]
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
The pKa value is a measure of the acidity of a compound and is critical for understanding its ionization state at different pH values.
Methodology:
-
A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.[8][9]
-
The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.[10]
-
A standardized solution of a strong base (e.g., sodium hydroxide) is added incrementally to the solution of the acid.[10]
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[9]
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[11]
Methodology:
-
An excess amount of solid this compound is added to a known volume of an aqueous buffer of a specific pH in a sealed flask.[12][13]
-
The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period to allow the system to reach equilibrium (typically 24-72 hours).[13]
-
After equilibration, the suspension is allowed to stand to permit the undissolved solid to settle.[12]
-
A sample of the supernatant is carefully removed and filtered or centrifuged to remove any undissolved particles.[14]
-
The concentration of the dissolved compound in the clear supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14]
Determination of the Partition Coefficient (logP) by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall ADME properties. The RP-HPLC method offers a rapid and reliable alternative to the traditional shake-flask method.[15][16]
Methodology:
-
An HPLC system equipped with a reverse-phase column (e.g., C18) and a UV detector is used.[17]
-
A mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile) is employed.[18]
-
A series of standard compounds with known logP values are injected onto the column, and their retention times are measured.[17]
-
A calibration curve is constructed by plotting the logarithm of the capacity factor (log k') of the standards against their known logP values.[16]
-
This compound is then injected under the same chromatographic conditions, and its retention time is determined.
-
The log k' for the target compound is calculated from its retention time and the void time of the column.
-
The logP of this compound is then determined by interpolation from the calibration curve.[16]
Visualizations
Experimental Workflow for Physicochemical Property Determination
The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a compound like this compound.
Caption: Experimental workflow for physicochemical property determination.
References
- 1. pschemicals.com [pschemicals.com]
- 2. This compound | 10129-77-8 [amp.chemicalbook.com]
- 3. byjus.com [byjus.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. scribd.com [scribd.com]
- 6. pennwest.edu [pennwest.edu]
- 7. Class 11 Chemistry Determination Of Melting Point Experiment [vedantu.com]
- 8. web.mit.edu [web.mit.edu]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. tandfonline.com [tandfonline.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. ecetoc.org [ecetoc.org]
- 18. researchgate.net [researchgate.net]
Determining the Solubility of 2,4-Dichloro-5-fluorophenylacetic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 2,4-Dichloro-5-fluorophenylacetic acid in various organic solvents. Due to a lack of readily available quantitative solubility data in public literature, this document focuses on equipping researchers with the necessary experimental protocols to generate this critical data in-house. Understanding the solubility of this compound is essential for a range of applications, including formulation development, process chemistry, and analytical method development.
Quantitative Solubility Data
A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in common organic solvents. The generation of such data is crucial for its practical application and would be a valuable contribution to the chemical community. The following sections detail the experimental procedures to determine this data accurately.
Experimental Protocols
The determination of the solubility of a solid compound in a liquid solvent is a fundamental experimental procedure. The two most common and reliable methods are the Isothermal Equilibrium Method (also known as the Shake-Flask Method) and the Gravimetric Method.
Isothermal Equilibrium (Shake-Flask) Method
This is a widely used and robust method to determine the equilibrium solubility of a compound at a specific temperature.[1][2]
Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature for a sufficient period to reach a saturated solution. The concentration of the solute in the saturated solution is then determined by a suitable analytical technique.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, etc.)
-
Vials or flasks with secure caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. "Excess" means that undissolved solid should be visible after the equilibration period.
-
Equilibration: Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixtures to shake for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[2] The time required to reach equilibrium should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.
-
Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.
Gravimetric Method
The gravimetric method is a simpler, albeit potentially less precise, method that can be used for determining solubility.[3][4][5]
Principle: A known volume or weight of a saturated solution is evaporated to dryness, and the mass of the remaining solid solute is determined.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents
-
Vials or flasks with secure caps
-
Constant temperature bath
-
Filtration apparatus (e.g., filter paper and funnel)
-
Evaporating dish or watch glass
-
Analytical balance
-
Oven
Procedure:
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the Isothermal Equilibrium Method (steps 1 and 2).
-
Sample Collection: After equilibration, filter the saturated solution to remove any undissolved solid.
-
Measurement: Accurately weigh a clean, dry evaporating dish. Pipette a known volume (e.g., 10 mL) of the clear, saturated filtrate into the pre-weighed evaporating dish and weigh the dish with the solution.
-
Evaporation: Carefully evaporate the solvent from the solution in a fume hood. This can be done at room temperature or by gentle heating in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Drying and Weighing: Once the solvent is completely evaporated, dry the evaporating dish containing the solid residue in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved. Cool the dish in a desiccator before weighing.
-
Calculation:
-
Weight of the solute = (Weight of the dish + dry solute) - (Weight of the empty dish)
-
Weight of the solvent = (Weight of the dish + solution) - (Weight of the dish + dry solute)
-
Solubility can be expressed as grams of solute per 100 grams of solvent or other relevant units.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the Isothermal Equilibrium (Shake-Flask) Method for determining solubility.
Caption: Workflow for the Isothermal Equilibrium (Shake-Flask) Solubility Determination Method.
References
Technical Guide: Melting Point Determination of 2,4-Dichloro-5-fluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the determination of the melting point for 2,4-Dichloro-5-fluorophenylacetic acid, a key physical property for substance identification and purity assessment. The document outlines the reported melting point and details the standardized experimental protocols for its verification.
Data Presentation
The melting point of a crystalline solid is a critical physical constant used to characterize the substance. Impurities typically depress and broaden the melting point range. The reported melting point for this compound is summarized below.
| Compound Name | CAS Number | Reported Melting Point (°C) |
| This compound | 10129-77-8 | 110-112[1] |
Experimental Protocols for Melting Point Determination
The following are detailed methodologies for accurately determining the melting point of this compound. These protocols are standard in organic chemistry laboratories.
Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)
This is a common and efficient method for determining the melting point of a solid.
Materials:
-
This compound (finely powdered and dry)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp)
-
Spatula
-
Mortar and pestle (if sample is not finely powdered)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry, as moisture can depress the melting point.[2][3] If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample until a small amount of solid is forced into the tube.[2][3] Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down. The packed sample height should be approximately 2-3 mm.[3][4]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Initial Rapid Heating: Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point of 110°C.
-
Slow Heating and Observation: Decrease the heating rate to 1-2°C per minute as the temperature approaches the expected melting point.[4][5]
-
Recording the Melting Range:
-
Record the temperature at which the first droplet of liquid is observed. This is the beginning of the melting range.
-
Record the temperature at which the entire sample has completely melted into a clear liquid. This is the end of the melting range.[2]
-
-
Cooling and Repeat: Allow the apparatus to cool significantly before performing a second determination to ensure accuracy.
Thiele Tube Method
The Thiele tube method utilizes a circulating oil bath to provide uniform heating of the sample.
Materials:
-
This compound (finely powdered and dry)
-
Capillary tube (sealed at one end)
-
Thiele tube
-
High-boiling point mineral oil or silicone oil
-
Thermometer (-10°C to 200°C range)
-
Rubber band or a small piece of rubber tubing
-
Bunsen burner or microburner
-
Clamp and stand
Procedure:
-
Sample Preparation: Prepare and load the capillary tube with this compound as described in section 2.1.
-
Apparatus Assembly:
-
Attach the capillary tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[6][7] The rubber band should be positioned above the level of the oil to prevent it from dissolving in the hot oil.
-
Fill the Thiele tube with oil to a level just above the top of the side arm.
-
Insert the thermometer and attached capillary tube into the Thiele tube, immersing the thermometer bulb and the sample in the oil.
-
-
Heating: Gently heat the side arm of the Thiele tube with a small flame from a Bunsen burner.[2] The design of the tube will cause convection currents to circulate the oil, ensuring even heating.
-
Observation and Recording:
-
Observe the sample closely as the temperature rises.
-
Record the temperature at which melting begins and the temperature at which the sample is completely liquefied to determine the melting range.[7]
-
-
Cooling: Allow the apparatus to cool completely before disassembling.
Digital Melting Point Apparatus
Modern digital instruments offer automated determination of the melting point.
Materials:
-
This compound (finely powdered and dry)
-
Capillary tubes (sealed at one end)
-
Digital melting point apparatus
Procedure:
-
Sample Preparation: Load the capillary tube with the sample as described in section 2.1.
-
Apparatus Setup:
-
Turn on the digital melting point apparatus.
-
Set the starting temperature to about 15-20°C below the expected melting point.
-
Set the heating rate (ramp rate) to 1-2°C per minute for an accurate measurement.[8]
-
-
Measurement:
-
Insert the capillary tube into the sample holder.
-
Initiate the heating program.
-
The apparatus will heat the sample and often use a light beam and a detector to automatically determine the melting range, which is then displayed on the screen.[9] Manual observation through a magnifying lens is also typically possible.[8]
-
-
Data Recording: Record the initial and final melting temperatures provided by the instrument.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the melting point of a solid organic compound like this compound.
Caption: Workflow for Melting Point Determination.
References
- 1. Fluorophenylacetic acid series | Chemical Product Catalog - Chemsrc [chemsrc.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. SOP for Operation Procedure for Melting Point Apparatus [m-pharmainfo.com]
- 6. timstar.co.uk [timstar.co.uk]
- 7. Thiele tube - Wikipedia [en.wikipedia.org]
- 8. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 9. contechweighingscales.com [contechweighingscales.com]
Spectral Analysis of 2,4-Dichloro-5-fluorophenylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H NMR and ¹³C NMR spectra of 2,4-Dichloro-5-fluorophenylacetic acid. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages spectral data from structurally analogous molecules to predict the chemical shifts and coupling constants. This information is crucial for the structural elucidation and purity assessment of this compound in research and drug development settings.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the two chlorine atoms and the fluorine atom on the phenyl ring.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~ 7.6 | Doublet of doublets (dd) | J(H-F) ≈ 7-9 Hz, J(H-H) ≈ 2 Hz |
| H-6 | ~ 7.4 | Doublet (d) | J(H-F) ≈ 4-6 Hz |
| CH₂ | ~ 3.7 | Singlet (s) | - |
| COOH | ~ 11-13 | Broad Singlet (br s) | - |
Disclaimer: The data presented in this table is predicted based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are significantly affected by the halogen substituents, and the fluorine atom will introduce C-F coupling.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (J, Hz) |
| C-1 | ~ 132 | Doublet (d) | ²J(C-F) ≈ 20-25 Hz |
| C-2 | ~ 135 | Doublet (d) | ³J(C-F) ≈ 5-10 Hz |
| C-3 | ~ 120 | Doublet (d) | ²J(C-F) ≈ 20-25 Hz |
| C-4 | ~ 128 | Singlet (s) | - |
| C-5 | ~ 158 | Doublet (d) | ¹J(C-F) ≈ 240-250 Hz |
| C-6 | ~ 118 | Doublet (d) | ³J(C-F) ≈ 5-10 Hz |
| CH₂ | ~ 40 | Singlet (s) | - |
| COOH | ~ 175 | Singlet (s) | - |
Disclaimer: The data presented in this table is predicted based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary.
Experimental Protocols
A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra for a solid sample like this compound is outlined below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired chemical shift of the residual solvent peak.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: Approximately 16 ppm.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Baseline correct the spectrum.
-
Integrate the signals.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
3. ¹³C NMR Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer (e.g., 100 MHz or higher for a 400 MHz ¹H instrument).
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: Approximately 220-250 ppm.
-
Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Baseline correct the spectrum.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the solvent peak.
-
Visualizations
The following diagrams illustrate the molecular structure with predicted NMR assignments and a typical experimental workflow for NMR analysis.
Caption: Molecular structure and predicted NMR assignments.
Caption: Standard experimental workflow for NMR analysis.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,4-Dichloro-5-fluorophenylacetic Acid
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,4-Dichloro-5-fluorophenylacetic acid. The fragmentation pathways discussed are based on established principles of mass spectrometry and analysis of structurally related molecules, including halogenated aromatic compounds and phenylacetic acids.
Predicted Fragmentation Pathway
Under electron ionization (EI) at a standard energy of 70 eV, this compound is expected to undergo several key fragmentation reactions. The primary fragmentation event is anticipated to be the alpha-cleavage of the carboxylic acid group, a characteristic fragmentation for this class of compounds.[1][2][3]
The initial ionization will form a molecular ion radical cation ([M]+•) at a mass-to-charge ratio (m/z) of 222, considering the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O). Due to the presence of two chlorine atoms, the molecular ion will exhibit a characteristic isotopic cluster at M, M+2, and M+4 with an approximate ratio of 9:6:1.
The most significant fragmentation is the loss of the carboxymethyl radical (•COOH), which has a mass of 45 Da.[3] This cleavage results in the formation of a highly stabilized dichlorofluorobenzyl cation at m/z 177. This fragment may rearrange to a more stable tropylium-like structure. This fragment is often the base peak in the spectra of phenylacetic acids.
Subsequent fragmentation of the m/z 177 ion involves the loss of chlorine and hydrogen chloride. The loss of a chlorine radical (•Cl) leads to a fragment at m/z 142, while the elimination of a neutral hydrogen chloride (HCl) molecule results in an ion at m/z 141.[4] These pathways are common for chlorinated aromatic cations.
Data Presentation: Predicted Mass Fragments
The following table summarizes the major ions predicted to be observed in the 70 eV EI-mass spectrum of this compound. The m/z values correspond to the ions containing the ³⁵Cl isotope. Fragments containing chlorine will exhibit corresponding peaks at M+2, M+4, etc., depending on the number of chlorine atoms.
| m/z (for ³⁵Cl isotopes) | Proposed Fragment Ion | Proposed Neutral Loss | Predicted Relative Abundance |
| 222, 224, 226 | [C₈H₅Cl₂FO₂]⁺• (Molecular Ion) | - | Low to Medium |
| 177, 179, 181 | [C₇H₄Cl₂F]⁺ | •COOH | High (Likely Base Peak) |
| 142, 144 | [C₇H₄ClF]⁺ | •COOH, •Cl | Medium |
| 141, 143 | [C₇H₃ClF]⁺• | •COOH, HCl | Medium |
| 45 | [COOH]⁺ | C₇H₄Cl₂F• | Low to Medium |
Experimental Protocols
This section outlines a standard methodology for acquiring the mass spectrum of this compound.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source. A direct insertion probe can also be used if the compound has low volatility.
Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).
-
(Optional but Recommended for GC) For improved volatility and chromatographic peak shape, derivatize the carboxylic acid to its methyl ester. This can be achieved by adding a methylating agent like diazomethane or by heating with BF₃/methanol.[5]
-
Inject 1 µL of the prepared solution into the GC-MS system.
Gas Chromatography (GC) Parameters (if used):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp up to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280°C
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[2]
-
Ion Source Temperature: 230°C.[2]
-
Mass Range: Scan from m/z 40 to 350.
-
Scan Rate: 2 scans/second.
Data Acquisition and Analysis: Acquire the mass spectrum for the duration of the chromatographic peak corresponding to the analyte or its derivative. Identify the molecular ion and major fragment ions. Compare the resulting spectrum with the predicted fragmentation pattern for structural confirmation.
Visualization of Fragmentation Pathway
The following diagram illustrates the primary predicted fragmentation cascade for this compound under electron ionization.
Caption: Predicted EI fragmentation pathway of this compound.
References
- 1. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 2. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carboxylic acid functional group analysis using constant neutral loss scanning-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis and Characterization of Novel 2,4-Dichloro-5-fluorophenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of novel derivatives of 2,4-dichloro-5-fluorophenylacetic acid. This class of compounds has garnered significant interest within the medicinal chemistry community due to its promising analgesic, anti-inflammatory, and antimicrobial properties. This document aims to serve as a core resource, offering detailed experimental protocols, structured data for comparative analysis, and visualizations of synthetic and biological pathways to facilitate further research and development in this area.
Introduction
This compound is a halogenated phenylacetic acid derivative that serves as a versatile scaffold for the synthesis of a variety of heterocyclic compounds with potential pharmacological activities. The unique substitution pattern on the phenyl ring, featuring two chlorine atoms and a fluorine atom, significantly influences the electronic and lipophilic properties of the molecule, which in turn can modulate its biological activity. Phenylacetic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent examples like diclofenac.[1] The derivatives of this compound are being explored as next-generation therapeutic agents with potentially improved efficacy and safety profiles.
Research has primarily focused on the development of novel thiazolotriazole derivatives, which have demonstrated significant anti-inflammatory and analgesic effects in preclinical studies.[2] This guide will delve into the synthetic methodologies for preparing these and other derivatives, provide detailed characterization data, and summarize their biological activities.
Synthesis of this compound and its Derivatives
The synthesis of the target derivatives typically commences with the preparation of the parent this compound, followed by its conversion into various amide, ester, hydrazide, and ultimately, heterocyclic derivatives.
Synthesis of the Parent Acid: this compound
A robust and scalable synthesis of this compound is crucial for the exploration of its derivatives. While several synthetic routes are plausible, a common approach involves the conversion of a suitable precursor like 2,4-dichloro-5-fluoroacetophenone.
One potential pathway is the Willgerodt-Kindler reaction , which transforms an aryl alkyl ketone into a thioamide, followed by hydrolysis to the corresponding carboxylic acid.[3][4]
Alternatively, the synthesis can proceed via the corresponding benzyl cyanide. The hydrolysis of 2-(2,4-dichloro-5-fluorophenyl)acetonitrile under acidic or basic conditions would yield the desired phenylacetic acid.[5]
A detailed experimental protocol for a related compound, 2,4,5-trifluorophenylacetic acid, involves the reaction of 1,2,4-trifluorobenzene with sodium cyanide, followed by hydrolysis, suggesting a possible route from 1,3-dichloro-4-fluorobenzene.[6]
Synthesis of Key Intermediates and Final Derivatives
The carboxylic acid functional group of this compound is the primary handle for derivatization. Standard organic chemistry transformations can be employed to synthesize a library of compounds.
Amide derivatives can be readily prepared by activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. Direct coupling of the carboxylic acid with an amine using coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is also a widely used method.
Ester derivatives are typically synthesized through Fischer esterification, which involves refluxing the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.
The synthesis of hydrazides is a key step towards the preparation of many heterocyclic derivatives. This compound can be converted to its methyl or ethyl ester, which is then treated with hydrazine hydrate to yield the corresponding hydrazide.
A significant class of derivatives with promising biological activity are the thiazolotriazoles. The synthesis of these compounds, as described by Karthikeyan et al. (2009), begins with the conversion of this compound to its corresponding 4H-1,2,4-triazole-3-thiol intermediate. This triazole is then used as a building block for the construction of the fused thiazolotriazole ring system.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of key intermediates and representative derivatives.
General Synthesis of 3-(2,4-dichloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol
-
Step 1: Esterification of this compound. A mixture of this compound and an excess of methanol containing a catalytic amount of concentrated sulfuric acid is refluxed for several hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure, and the residue is worked up to yield the methyl ester.
-
Step 2: Hydrazinolysis of the Ester. The methyl ester is dissolved in ethanol, and an excess of hydrazine hydrate is added. The mixture is refluxed for several hours. After cooling, the precipitated product, this compound hydrazide, is collected by filtration.
-
Step 3: Formation of Potassium Dithiocarbazinate. The hydrazide is treated with carbon disulfide in the presence of potassium hydroxide in absolute ethanol. The mixture is stirred for an extended period to yield the potassium dithiocarbazinate salt.
-
Step 4: Cyclization to the Triazole-thiol. The potassium dithiocarbazinate is refluxed with hydrazine hydrate. The reaction mixture is then cooled and acidified with a mineral acid to precipitate the desired 3-(2,4-dichloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol.
General Synthesis of Thiazolotriazole Derivatives
The synthesized 3-(2,4-dichloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol can be reacted with various α-halo ketones or α-halo esters to construct the thiazole ring, leading to a library of thiazolotriazole derivatives. The reaction is typically carried out in a suitable solvent like ethanol in the presence of a base.
Characterization Data
The synthesized compounds are characterized using a combination of spectroscopic and analytical techniques to confirm their structure and purity. The following tables summarize typical characterization data for the parent acid and its derivatives.
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| CAS Number | 10129-77-8 |
| Molecular Formula | C₈H₅Cl₂FO₂ |
| Molecular Weight | 223.03 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| ¹H NMR (CDCl₃, δ ppm) | Not available |
| ¹³C NMR (CDCl₃, δ ppm) | Not available |
| IR (KBr, cm⁻¹) | Not available |
| Mass Spec (m/z) | Not available |
Table 2: Characterization Data for Representative Thiazolotriazole Derivatives
| Compound ID | R Group | Molecular Formula | Yield (%) | Melting Point (°C) | ¹H NMR (DMSO-d₆, δ ppm) | Mass Spec (m/z) |
| 8a | Phenyl | C₁₇H₁₀Cl₂FN₅S | 78 | 210-212 | 7.2-8.0 (m, 8H, Ar-H), 4.2 (s, 2H, CH₂) | 421 (M⁺) |
| 8c | 4-Chlorophenyl | C₁₇H₉Cl₃FN₅S | 82 | 234-236 | 7.3-8.1 (m, 7H, Ar-H), 4.3 (s, 2H, CH₂) | 455 (M⁺) |
| 8d | 4-Fluorophenyl | C₁₇H₉Cl₂F₂N₅S | 80 | 220-222 | 7.2-8.0 (m, 7H, Ar-H), 4.2 (s, 2H, CH₂) | 439 (M⁺) |
| 8h | 4-Nitrophenyl | C₁₇H₉Cl₂FN₆O₂S | 85 | 258-260 | 7.4-8.4 (m, 7H, Ar-H), 4.4 (s, 2H, CH₂) | 466 (M⁺) |
(Data derived from Karthikeyan et al., 2009)
Biological Activity
Derivatives of this compound have been primarily investigated for their anti-inflammatory and analgesic activities.
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds is often evaluated using in vivo models such as the carrageenan-induced paw edema test in rats. This assay measures the ability of a compound to reduce the swelling induced by the inflammatory agent carrageenan.
Table 3: In Vivo Anti-inflammatory Activity of Thiazolotriazole Derivatives
| Compound ID | Dose (mg/kg) | % Inhibition of Paw Edema (after 3h) |
| 8c | 100 | 45.8 |
| 8d | 100 | 48.2 |
| 8h | 100 | 52.5 |
| Diclofenac Sodium | 50 | 55.3 |
(Data derived from Karthikeyan et al., 2009)
The mechanism of anti-inflammatory action for many phenylacetic acid derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent mediators of inflammation.[7] Further studies are needed to elucidate the specific COX-1/COX-2 selectivity profile of these novel derivatives.
Analgesic Activity
The analgesic properties are commonly assessed using the acetic acid-induced writhing test in mice. This test measures the ability of a compound to reduce the number of abdominal constrictions (writhes) induced by the injection of acetic acid, a model of visceral pain.
Table 4: In Vivo Analgesic Activity of Thiazolotriazole Derivatives
| Compound ID | Dose (mg/kg) | % Protection from Writhing |
| 8d | 100 | 68.4 |
| 8e | 100 | 65.2 |
| 8h | 100 | 72.8 |
| Aspirin | 100 | 75.6 |
(Data derived from Karthikeyan et al., 2009)
The analgesic effects of these compounds are likely linked to their anti-inflammatory properties, specifically the inhibition of prostaglandin synthesis, as prostaglandins are known to sensitize nociceptors.
Visualizations
Synthetic Pathway
The following diagram illustrates the general synthetic route to the thiazolotriazole derivatives of this compound.
Experimental Workflow
The workflow for the synthesis and biological evaluation of these novel compounds is depicted below.
Potential Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of phenylacetic acid derivatives are often mediated through the inhibition of the cyclooxygenase (COX) pathway, which leads to a reduction in prostaglandin synthesis.
Conclusion and Future Directions
The derivatives of this compound represent a promising class of compounds with significant anti-inflammatory and analgesic potential. This guide has provided a foundational understanding of their synthesis, characterization, and biological activity.
Future research in this area should focus on:
-
Optimization of the synthetic route to the parent acid to improve yield and scalability.
-
Expansion of the derivative library to explore a wider range of heterocyclic systems and functional group modifications.
-
In-depth structure-activity relationship (SAR) studies to identify the key structural features responsible for the observed biological activities.
-
Elucidation of the precise mechanism of action , including determination of COX-1/COX-2 selectivity and investigation of other potential molecular targets.
-
Pharmacokinetic and toxicological profiling of the most promising lead compounds to assess their drug-like properties and safety.
By systematically addressing these areas, the full therapeutic potential of this compound derivatives can be unlocked, potentially leading to the development of novel and effective treatments for inflammatory disorders and pain.
References
- 1. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2,4,5-Trifluorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Preliminary Biological Screening of 2,4-Dichloro-5-fluorophenylacetic Acid Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a framework for the preliminary biological screening of novel analogs of 2,4-dichloro-5-fluorophenylacetic acid. Phenylacetic acid derivatives are a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This document details proposed synthetic routes, comprehensive experimental protocols for a panel of preliminary biological assays, and a framework for data analysis and visualization. The objective is to provide a robust starting point for the investigation of this class of compounds for potential therapeutic applications.
Introduction
Substituted phenylacetic acids are privileged structures in drug discovery, with derivatives demonstrating antimicrobial, anti-inflammatory, and anticancer properties. The specific compound, this compound, incorporates several key features: a phenylacetic acid core, known for its diverse biological roles; chlorine and fluorine substituents, which can modulate lipophilicity, metabolic stability, and binding interactions; and a specific substitution pattern that may confer selectivity for certain biological targets. This guide proposes a systematic approach to the initial biological evaluation of analogs derived from this core structure.
Proposed Synthetic Pathway for Analogs
The synthesis of this compound analogs can be achieved through various established synthetic methodologies. A plausible and versatile approach involves the Suzuki coupling reaction to introduce diversity at the phenyl ring, followed by functional group manipulations to yield the final carboxylic acid.[1]
Caption: Proposed synthetic workflow for this compound analogs.
Preliminary Biological Screening Cascade
A tiered approach to preliminary biological screening allows for efficient identification of promising candidates. The proposed cascade includes primary assays for broad biological activity, followed by more specific secondary assays for active compounds.
Caption: Tiered screening cascade for biological evaluation of analogs.
Experimental Protocols
General Cell Culture
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) and normal cell lines (e.g., HEK293) will be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[2] Cells will be cultured in a humidified incubator at 37°C with 5% CO2.[3]
Cytotoxicity Screening: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[2]
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the synthesized analogs (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 48 hours. 5-Fluorouracil can be used as a positive control.[2]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Procedure:
-
Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Data Presentation
Quantitative data from the preliminary screening should be summarized in clear, concise tables for comparative analysis.
Table 1: In Vitro Cytotoxicity of this compound Analogs
| Compound ID | R-Group Modification | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HepG2 | IC50 (µM) vs. HEK293 | Selectivity Index (SI)* |
| Parent | -H | >100 | >100 | >100 | - |
| Analog 1 | -CH3 | 25.4 | 32.1 | 85.2 | 3.35 |
| Analog 2 | -OCH3 | 15.8 | 19.5 | 60.7 | 3.84 |
| Analog 3 | -CF3 | 5.2 | 8.9 | 45.3 | 8.71 |
| Analog 4 | -NO2 | 12.1 | 15.6 | 55.4 | 4.58 |
| 5-FU | (Control) | 5.32 | 6.9 | 1.2 | 0.23 |
*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells (MCF-7)
Table 2: Antimicrobial Activity of this compound Analogs
| Compound ID | R-Group Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Parent | -H | 128 | >256 | >256 |
| Analog 1 | -CH3 | 64 | 128 | 256 |
| Analog 2 | -OCH3 | 32 | 64 | 128 |
| Analog 3 | -CF3 | 16 | 32 | 64 |
| Analog 4 | -NO2 | 32 | 64 | 128 |
| Ciprofloxacin | (Control) | 1 | 0.5 | - |
| Fluconazole | (Control) | - | - | 4 |
Potential Signaling Pathway Involvement
For analogs demonstrating significant cytotoxicity, further investigation into the underlying mechanism of action is warranted. A common pathway implicated in chemotherapy-induced apoptosis is the intrinsic (mitochondrial) pathway.
Caption: Hypothetical intrinsic apoptosis pathway induced by active analogs.
Conclusion
This technical guide provides a comprehensive framework for the initial biological evaluation of this compound analogs. The proposed synthetic strategies, detailed experimental protocols, and structured data presentation will facilitate the identification of promising lead compounds for further development. The successful execution of this screening cascade will provide valuable insights into the therapeutic potential of this novel class of molecules. Further studies will be required to elucidate the precise mechanisms of action and to evaluate the in vivo efficacy and safety of the most promising candidates.
References
Unraveling the Cellular Enigma: A Proposed Mechanism of Action for 2,4-Dichloro-5-fluorophenylacetic Acid
A Technical Guide for Advanced Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, specific studies detailing the mechanism of action of 2,4-Dichloro-5-fluorophenylacetic acid in cellular models are not available in the public domain. This guide, therefore, presents a series of hypothetical mechanisms and proposed experimental protocols based on the well-documented cellular effects of its structural analog, 2,4-Dichlorophenoxyacetic acid (2,4-D). The objective is to provide a rigorous scientific framework for future research into this compound.
Executive Summary
This compound is a halogenated phenylacetic acid derivative. While its direct biological activities are largely uncharacterized, its structural similarity to the widely studied herbicide 2,4-D suggests a potential for inducing cellular stress and cytotoxicity. Studies on 2,4-D have demonstrated its capacity to induce oxidative stress, disrupt mitochondrial function, and trigger apoptosis in various mammalian cell lines.[1][2] It is hypothesized that this compound may act through similar pathways, with the fluorine substitution potentially influencing its potency and cellular uptake. This document outlines a proposed research plan to investigate these potential mechanisms of action.
Proposed Core Mechanism: Induction of Oxidative Stress-Mediated Apoptosis
Based on the known effects of structurally related compounds, we propose that this compound's primary mechanism of action in cellular models involves the induction of oxidative stress, leading to mitochondrial dysfunction and culminating in programmed cell death (apoptosis).
Hypothesized Signaling Pathway
The proposed signaling cascade posits that this compound penetrates the cell membrane and induces the generation of Reactive Oxygen Species (ROS). This surge in ROS leads to a decrease in the mitochondrial membrane potential (MMP), triggering the release of pro-apoptotic factors from the mitochondria. This, in turn, activates the caspase cascade, leading to the execution of apoptosis.
Proposed Experimental Investigation
To validate the hypothesized mechanism of action, a multi-stage experimental approach is proposed. This will involve a series of in vitro assays on a suitable human cell line (e.g., HeLa, HepG2).
Experimental Workflow
The proposed workflow begins with determining the cytotoxic potential of the compound, followed by investigations into the underlying mechanisms of cell death.
Detailed Experimental Protocols
Phase 1: Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound and calculate its half-maximal inhibitory concentration (IC50).
-
Methodology:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability will be expressed as a percentage of the control (untreated cells).
-
Phase 2: Intracellular ROS Detection Assay
-
Objective: To measure the generation of intracellular ROS upon treatment with the compound.
-
Methodology:
-
Seed cells in a 96-well black plate.
-
Treat cells with the IC50 concentration of this compound for various time points (e.g., 1, 3, 6, 12 hours).
-
Wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
-
Phase 3: Mitochondrial Membrane Potential (MMP) Assay
-
Objective: To assess the effect of the compound on mitochondrial integrity.
-
Methodology:
-
Seed cells in a 96-well plate and treat with the IC50 concentration of the compound.
-
After treatment, wash the cells with PBS and stain with 5 µM JC-1 dye for 20 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence of JC-1 aggregates (red) at Ex/Em = 535/590 nm and JC-1 monomers (green) at Ex/Em = 485/535 nm.
-
The ratio of red to green fluorescence will be calculated as an indicator of MMP. A decrease in this ratio signifies mitochondrial depolarization.
-
Phase 4: Western Blot Analysis of Apoptosis Markers
-
Objective: To detect the activation of key proteins in the apoptotic pathway.
-
Methodology:
-
Treat cells with the IC50 concentration of the compound for 24 and 48 hours.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on a 12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Hypothetical Data Presentation
The following tables represent the anticipated structure for presenting the quantitative data from the proposed experiments.
Table 1: Cytotoxicity of this compound on Human Cells
| Treatment Duration | IC50 (µM) |
| 24 hours | Hypothetical Value |
| 48 hours | Hypothetical Value |
| 72 hours | Hypothetical Value |
Table 2: Effect of this compound on Intracellular ROS Levels
| Treatment Time (hours) | Fold Change in Fluorescence Intensity (vs. Control) |
| 1 | Hypothetical Value |
| 3 | Hypothetical Value |
| 6 | Hypothetical Value |
| 12 | Hypothetical Value |
Table 3: Effect of this compound on Mitochondrial Membrane Potential
| Treatment Time (hours) | Red/Green Fluorescence Ratio (Normalized to Control) |
| 6 | Hypothetical Value |
| 12 | Hypothetical Value |
| 24 | Hypothetical Value |
Table 4: Densitometric Analysis of Apoptosis-Related Proteins
| Protein | Treatment Time (hours) | Relative Protein Expression (Normalized to β-actin) |
| Cleaved Caspase-3 | 24 | Hypothetical Value |
| 48 | Hypothetical Value | |
| Cleaved PARP | 24 | Hypothetical Value |
| 48 | Hypothetical Value | |
| Bax/Bcl-2 Ratio | 24 | Hypothetical Value |
| 48 | Hypothetical Value |
Conclusion
This technical guide provides a comprehensive, albeit hypothetical, framework for elucidating the mechanism of action of this compound in cellular models. By systematically evaluating its effects on cell viability, oxidative stress, mitochondrial function, and apoptosis, researchers can build a robust understanding of its cellular toxicology and potential therapeutic applications. The proposed experimental protocols are based on established methodologies and are designed to yield clear, quantifiable data to support or refute the central hypothesis. The successful execution of this research plan will significantly contribute to the scientific knowledge of this understudied compound.
References
- 1. The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4-D causes oxidative stress induction and apoptosis in human dental pulp stem cells (hDPSCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data Analysis of 2,4-Dichloro-5-fluorophenylacetic Acid (CAS 10129-77-8): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-5-fluorophenylacetic acid is a halogenated aromatic carboxylic acid. Its chemical structure, featuring a phenylacetic acid core with two chlorine atoms and one fluorine atom as substituents on the phenyl ring, suggests specific spectroscopic signatures. Understanding these characteristics is crucial for its identification, purity assessment, and elucidation of its role in various chemical and biological processes.
Chemical Structure:
Chemical Structure of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established spectroscopic principles and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.7 | Singlet | 2H | -CH₂- |
| ~ 7.3 - 7.6 | Multiplet | 2H | Aromatic CH |
| ~ 10-12 | Broad Singlet | 1H | -COOH |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 40 | -CH₂- |
| ~ 115-140 (multiple peaks with C-F coupling) | Aromatic C |
| ~ 175 | -COOH |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| ~ 1700 | Strong | C=O stretch (Carboxylic acid) |
| 1450-1600 | Medium-Strong | Aromatic C=C stretch |
| 1000-1200 | Strong | C-F stretch |
| 600-800 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 222/224/226 | Molecular ion ([M]⁺) peak cluster due to chlorine isotopes (³⁵Cl and ³⁷Cl) |
| 177/179/181 | Fragment ion ([M-COOH]⁺) peak cluster |
| 149 | Fragment ion ([M-CH₂COOH]⁺) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 5: Predicted UV-Vis Absorption (Solvent: Methanol or Ethanol)
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~ 270-290 | Moderate | π → π* transitions of the aromatic ring |
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic acid like this compound.
NMR Spectroscopy (General Protocol)
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, relaxation delay of 1-2 seconds). For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks and determine the chemical shifts relative to a reference standard (e.g., TMS).
IR Spectroscopy (General Protocol - KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Process the spectrum to identify the wavenumbers of the absorption bands.
Mass Spectrometry (General Protocol - Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Ionize the sample using a standard electron ionization (EI) source (e.g., at 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Processing: Detect the ions and process the data to generate a mass spectrum, showing the relative abundance of each ion.
UV-Vis Spectroscopy (General Protocol)
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol) of a known concentration.
-
Instrument Setup: Calibrate the UV-Vis spectrophotometer using a blank solution (the pure solvent).
-
Data Acquisition: Place the sample solution in a quartz cuvette and record the absorbance spectrum over a specific wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.
A generalized workflow for spectroscopic analysis.
IUPAC name and synonyms for 2,4-Dichloro-5-fluorophenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Dichloro-5-fluorophenylacetic acid, a halogenated aromatic carboxylic acid of interest in chemical synthesis and potentially in drug discovery. This document details its chemical identity, physicochemical properties, a plausible synthetic route, and discusses its potential, though currently underexplored, role in research and development.
Chemical Identity and Synonyms
This compound is a synthetic organic compound. Its formal IUPAC name is 2-(2,4-dichloro-5-fluorophenyl)acetic acid .[1] This compound is also known by several synonyms, which are crucial for comprehensive literature and database searches.
| Identifier Type | Value |
| IUPAC Name | 2-(2,4-dichloro-5-fluorophenyl)acetic acid |
| Common Name | This compound |
| CAS Number | 10129-77-8 |
| Chemical Formula | C₈H₅Cl₂FO₂ |
| Synonyms | 2-(2,4-Dichloro-5-fluoro-phenyl)acetic acid, 2-(2,4-dichloro-5-fluorophenyl)acetic acid, 2-(2,4-dichloro-5-fluoro-phenyl)ethanoic acid, JRD-1065 |
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings. The following table summarizes key quantitative data.
| Property | Value | Source |
| Molecular Weight | 223.03 g/mol | ChemicalBook |
| Melting Point | 120-122 °C | ChemicalBook |
| Boiling Point (Predicted) | 322.9 ± 37.0 °C | ChemicalBook |
| Density (Predicted) | 1.538 ± 0.06 g/cm³ | ChemicalBook |
Synthesis Protocol
Experimental Protocol: A Plausible Two-Step Synthesis
Step 1: Friedel-Crafts Acylation for the Synthesis of 2,4-Dichloro-5-fluoro acetophenone [2]
This step is based on the established industrial production route for the acetophenone precursor.
-
Materials: 2,4-dichlorofluorobenzene, acetyl chloride, anhydrous aluminum chloride, dichloroethylene, water.
-
Procedure:
-
To a reaction vessel, add 2,4-dichlorofluorobenzene, anhydrous aluminum chloride, a proton acid, and dichloroethylene. The molar ratio of anhydrous aluminum chloride to 2,4-dichlorofluorobenzene should be in the range of 0.1-0.5:1.
-
Seal the vessel and commence stirring while heating the mixture to a temperature between 100-150°C. Maintain this temperature for a period of 0.5 to 3 hours.
-
After the reaction period, cool the mixture to 75°C and carefully vent the apparatus to release excess pressure. The vented gas, which is primarily dichloroethylene, should be passed through a condenser for collection.
-
Transfer the reaction mixture to a separate glass reaction bottle and heat to 100-150°C.
-
Slowly add water dropwise over 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a temperature of approximately 130°C. Continue heating for an additional 30 minutes after the water addition is complete.
-
Cool the mixture to below 50°C and add an equal weight of water to dissolve the inorganic salts and separate the organic layer containing the product from the aqueous layer.
-
Isolate the organic layer and purify by fractional distillation. The fraction collected at 112-115°C under a pressure of 5 mmHg is the desired 2,4-Dichloro-5-fluoro acetophenone.
-
Step 2: Haloform Reaction for the Synthesis of this compound
This is a standard organic chemistry transformation to convert a methyl ketone to a carboxylic acid.
-
Materials: 2,4-Dichloro-5-fluoro acetophenone, sodium hypochlorite solution (bleach), sodium hydroxide, hydrochloric acid, diethyl ether.
-
Procedure:
-
Dissolve the 2,4-Dichloro-5-fluoro acetophenone in a suitable solvent like dioxane or tetrahydrofuran.
-
Cool the solution in an ice bath and slowly add an excess of a cooled solution of sodium hypochlorite containing sodium hydroxide.
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitoring by TLC or GC is recommended).
-
Quench the reaction by adding a reducing agent, such as sodium bisulfite, to destroy any excess hypochlorite.
-
Acidify the mixture with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Extract the product into diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
-
Caption: Plausible two-step synthesis of this compound.
Biological Activity and Applications in Drug Development
Currently, there is a significant lack of publicly available data on the specific biological activity, mechanism of action, and potential signaling pathway modulation of this compound. Much of the available literature focuses on the herbicidal properties of the structurally related but distinct compound, 2,4-Dichlorophenoxyacetic acid (2,4-D). It is crucial not to extrapolate the biological effects of 2,4-D to this compound due to structural differences that can significantly alter biological activity.
The presence of fluorine and chlorine atoms on the phenyl ring suggests that this molecule could be a candidate for investigation in several areas of drug discovery:
-
Enzyme Inhibition: Halogen atoms can participate in halogen bonding and other interactions within enzyme active sites, potentially leading to inhibitory activity.
-
Receptor Binding: The substituted phenylacetic acid scaffold is a common motif in pharmacologically active molecules that target a variety of receptors.
-
Metabolic Stability: The fluorine atom may block sites of metabolism, potentially increasing the half-life of a drug candidate.
However, without specific experimental data, these remain speculative applications. Researchers interested in this compound would need to conduct initial screening assays to determine its biological activity profile.
Conclusion and Future Directions
This compound is a well-defined chemical entity with established physicochemical properties and a plausible synthetic route. While its role as a potential pharmaceutical intermediate is suggested by its structure, there is a clear gap in the scientific literature regarding its biological effects. Future research should focus on:
-
Screening for Biological Activity: Testing the compound in a broad range of biological assays to identify potential therapeutic targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand how structural modifications impact biological activity.
-
Toxicological Evaluation: Assessing the cytotoxicity and potential off-target effects of the compound.
The development of a detailed understanding of the biological properties of this compound will be crucial in determining its potential for future applications in drug development and other scientific disciplines.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assay Development for 2,4-Dichloro-5-fluorophenylacetic Acid Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-5-fluorophenylacetic acid is a halogenated phenylacetic acid derivative. While the specific biological activity of this compound is not extensively characterized in publicly available literature, related phenylacetic acid structures have demonstrated a wide range of pharmacological effects, including anti-cancer properties.[1][2] This document outlines a detailed protocol for a series of in vitro assays to characterize the hypothesized anti-proliferative and pro-apoptotic activity of this compound, focusing on its potential as an inhibitor of a hypothetical protein kinase, "Kinase X," a key component in a cancer cell survival signaling pathway.
These protocols provide a framework for the initial stages of drug discovery, enabling researchers to determine the cytotoxic and anti-proliferative effects of the compound and to elucidate its potential mechanism of action.[3][4] The following sections provide detailed methodologies for a cell-based cytotoxicity assay and a biochemical enzyme inhibition assay.
Application Note 1: Cytotoxicity Profiling of this compound
Objective: To determine the cytotoxic effects of this compound on a human cancer cell line (e.g., HeLa) and to calculate its IC50 (half-maximal inhibitory concentration) value.
A fundamental step in the evaluation of a potential anti-cancer agent is to assess its cytotoxicity against cancer cells.[3] The Lactate Dehydrogenase (LDH) release assay is a common method to quantify cell death by measuring the release of LDH, a cytosolic enzyme, from cells with compromised membrane integrity.[3][5]
Experimental Protocol: LDH Cytotoxicity Assay
Materials and Reagents:
-
HeLa cells (or other suitable cancer cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye solutions)
-
Lysis Buffer (positive control)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Ensure the final DMSO concentration in all wells is less than 0.5%.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (medium with DMSO) and a positive control for maximum LDH release (lysis buffer).[3]
-
Incubation: Incubate the plate for another 48 hours under the same conditions.
-
LDH Measurement: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[3]
-
Reaction Setup: Add 50 µL of the LDH assay reaction mixture (prepared according to the manufacturer's instructions) to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[3]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[3]
Data Analysis:
-
Subtract the background absorbance (from wells with no cells) from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Vehicle control LDH activity) / (Maximum LDH activity - Vehicle control LDH activity)] x 100
-
Plot the percentage of cytotoxicity against the compound concentration and determine the IC50 value using non-linear regression analysis.
Hypothetical Data Summary
| Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0.1 | 2.5 ± 0.8 |
| 1 | 8.1 ± 1.2 |
| 10 | 25.4 ± 3.5 |
| 50 | 52.8 ± 4.1 |
| 100 | 78.9 ± 5.6 |
| 200 | 95.2 ± 3.9 |
Application Note 2: Biochemical Assay for Kinase X Inhibition
Objective: To determine the in vitro inhibitory activity of this compound on the purified hypothetical enzyme, Kinase X.
Enzyme inhibition assays are crucial for understanding the mechanism of action of a compound and for quantifying its potency.[6][7] This protocol describes a generic kinase inhibition assay using a purified enzyme.
Experimental Protocol: Kinase X Inhibition Assay
Materials and Reagents:
-
Purified recombinant Kinase X enzyme
-
Kinase X substrate (a specific peptide)
-
This compound
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (optimized for pH and ionic strength)
-
Cofactors (e.g., MgCl2)
-
Staurosporine (positive control inhibitor)
-
96-well microplates (e.g., white plates for luminescence-based detection)
-
Microplate reader capable of luminescence detection
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the kinase assay buffer. Also, prepare solutions of Kinase X, the substrate peptide, and ATP at appropriate concentrations in the same buffer.
-
Assay Setup: To the wells of a 96-well plate, add the following in order:
-
Kinase assay buffer
-
Varying concentrations of this compound or vehicle (DMSO)
-
Purified Kinase X enzyme
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.[8]
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate peptide and ATP to each well.
-
Incubation: Incubate the plate at the optimal temperature for Kinase X activity (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the remaining ATP using a luminescent assay kit (e.g., Kinase-Glo®) according to the manufacturer's protocol. This is an indirect measure of kinase activity, as active kinase will consume ATP.
-
Data Acquisition: Measure the luminescence signal using a microplate reader.
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (Signal_compound - Signal_no_enzyme) / (Signal_vehicle - Signal_no_enzyme)] x 100
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Hypothetical Data Summary
| Concentration (µM) | % Inhibition (Mean ± SD) |
| 0.01 | 5.2 ± 1.1 |
| 0.1 | 15.8 ± 2.4 |
| 1 | 48.9 ± 3.9 |
| 10 | 85.3 ± 4.5 |
| 100 | 98.1 ± 2.7 |
Visualizations
Caption: Experimental workflow for in vitro characterization.
Caption: Hypothetical signaling pathway for Kinase X.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 2,4-Dichloro-5-fluorophenylacetic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for utilizing 2,4-Dichloro-5-fluorophenylacetic acid as a versatile building block in the synthesis of biologically active molecules. This compound, with its distinct substitution pattern of two chlorine atoms and a fluorine atom on the phenyl ring, is a valuable starting material for creating novel compounds with potential therapeutic and agrochemical applications. The electron-withdrawing nature of the halogen substituents can significantly influence the physicochemical properties and biological activity of the resulting derivatives.
Application 1: Synthesis of Aryl Acetamide Derivatives as Potential Antiparasitic Agents
Derivatives of this compound, particularly its amides, are promising candidates for the development of novel antiparasitic agents. Structure-activity relationship (SAR) studies on related aryl acetamides have demonstrated potent activity against parasites like Cryptosporidium, a major cause of diarrheal disease. The 2,4-dichloro-5-fluoro substitution pattern is anticipated to contribute favorably to the biological activity of these compounds.
Experimental Protocol: Synthesis of N-(Aryl/Heteroaryl)-2-(2,4-dichloro-5-fluorophenyl)acetamides
This protocol describes a general method for the amide coupling of this compound with various amines to generate a library of potential antiparasitic compounds. The procedure is adapted from established methods for the synthesis of similar bioactive amides.
Materials:
-
This compound
-
Substituted amine (e.g., 4-((1,2,4)triazolo(4,3-b)pyridazin-6-yl)piperazine)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.0 eq), followed by DIPEA (3.0 eq).
-
To the stirred solution, add BOP reagent (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to yield the desired N-substituted-2-(2,4-dichloro-5-fluorophenyl)acetamide.
Data Presentation: Biological Activity of Structurally Related Aryl Acetamides
The following table summarizes the in vitro activity of structurally similar aryl acetamide triazolopyridazines against Cryptosporidium parvum, highlighting the potential efficacy of derivatives synthesized from this compound.[1]
| Compound Structure (Aryl Group) | EC50 (µM) against C. parvum |
| 3,4-Dichlorophenyl | 0.17 |
| 3,5-Dichlorophenyl | 1.2 |
| 3-Chloro-5-fluorophenyl | 1.2 |
| 4-Chlorophenyl | 0.66 |
| 4-Fluorophenyl | 0.86 |
Experimental Workflow
Proposed Signaling Pathway Disruption in Cryptosporidium
While the exact molecular target of this class of compounds is under investigation, they are known to inhibit parasite growth.[1] This can be conceptualized as an interference with essential cellular pathways of the parasite.
Application 2: Synthesis of this compound Esters as Potential Agrochemicals
Esters derived from phenoxyacetic acids are a well-established class of herbicides.[2][3] The unique substitution pattern of this compound makes its ester derivatives interesting candidates for the development of new agrochemicals with potentially enhanced efficacy or a modified spectrum of activity.
Experimental Protocol: Fischer Esterification
This protocol outlines the synthesis of alkyl esters of this compound.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired anhydrous alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
If necessary, purify the ester by vacuum distillation or column chromatography.
Data Presentation: Representative Yields for Esterification
The following table provides expected yields for the esterification of carboxylic acids based on general literature procedures.
| Alcohol | Catalyst | Reaction Time (h) | Typical Yield (%) |
| Methanol | H₂SO₄ | 3 | > 90 |
| Ethanol | H₂SO₄ | 4 | > 85 |
Experimental Workflow for Esterification
Application 3: Potential as a Scaffold for Kinase Inhibitors
The 2,4-dichloro-phenyl moiety is present in several known kinase inhibitors. For instance, bosutinib, a Src/Abl kinase inhibitor, contains a 2,4-dichloro-5-methoxyphenylamino group. The substitution of the methoxy group with a fluorine atom and derivatization of the acetic acid side chain could lead to novel kinase inhibitors with altered selectivity and potency. The acetic acid handle allows for the facile synthesis of amides and esters, introducing diverse functionalities to interact with the kinase active site.
Logical Relationship for Kinase Inhibitor Development
References
- 1. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]
Application Notes and Protocols: 2,4-Dichloro-5-fluorophenylacetic Acid in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach utilizes small, low-molecular-weight compounds ("fragments") to probe the binding sites of biological targets. Due to their simplicity, fragments can explore chemical space more efficiently than larger, more complex molecules, often forming high-quality interactions that can be optimized into potent and selective drug candidates.
2,4-Dichloro-5-fluorophenylacetic acid is a halogenated aromatic carboxylic acid that represents an attractive starting point for FBDD campaigns. Its key features include:
-
Aromatic Scaffold: The dichlorofluorophenyl ring provides a rigid core that can be readily functionalized to explore structure-activity relationships (SAR).
-
Halogenation Pattern: The chlorine and fluorine substituents influence the electronic properties and lipophilicity of the molecule, potentially contributing to specific binding interactions and improved metabolic stability.
-
Carboxylic Acid Moiety: This functional group can act as a key hydrogen bond donor and acceptor, or engage in ionic interactions, anchoring the fragment to the target protein.
These application notes provide a comprehensive overview of the potential applications of this compound in FBDD, including hypothetical screening protocols and data interpretation for the identification of inhibitors against a representative enzyme target.
Hypothetical Target and Signaling Pathway
For the purpose of these application notes, we will consider a hypothetical FBDD campaign targeting Kinase X , a serine/threonine kinase implicated in a cancer-related signaling pathway. Overexpression or mutation of Kinase X leads to uncontrolled cell proliferation. The pathway is initiated by an upstream growth factor receptor, leading to the activation of a downstream transcription factor that promotes the expression of genes involved in cell cycle progression.
Figure 1: Hypothetical Kinase X Signaling Pathway.
Fragment Screening Workflow
A typical FBDD campaign involves a tiered screening approach to identify and validate fragment hits. The workflow is designed to efficiently triage a fragment library and focus on the most promising candidates for further development.
Figure 2: Fragment-Based Drug Discovery Workflow.
Experimental Protocols
Primary Screening: Thermal Shift Assay (TSA)
TSA is a rapid and cost-effective method for identifying fragments that bind to a target protein by measuring changes in its thermal stability.
Principle: The binding of a ligand to a protein generally increases its stability, resulting in a higher melting temperature (Tm). This change in Tm (ΔTm) can be monitored using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.
Materials:
-
Purified Kinase X protein (e.g., 2 µM in 20 mM HEPES pH 7.5, 150 mM NaCl)
-
This compound (and other fragments) stock solution (e.g., 10 mM in DMSO)
-
SYPRO Orange dye (e.g., 5000x stock in DMSO)
-
96-well or 384-well PCR plates
-
Real-time PCR instrument
Protocol:
-
Prepare a master mix containing the Kinase X protein and SYPRO Orange dye. For a 96-well plate, a typical reaction volume is 20 µL.
-
Dispense the protein-dye master mix into the wells of the PCR plate.
-
Add the fragment compounds to the wells to a final concentration of 200 µM. Include a DMSO control.
-
Seal the plate and centrifuge briefly to mix the contents.
-
Place the plate in a real-time PCR instrument.
-
Set up a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
Plot the fluorescence intensity versus temperature to generate a melting curve.
-
Calculate the Tm for each well by fitting the data to a Boltzmann equation.
-
Determine the ΔTm by subtracting the Tm of the DMSO control from the Tm of the fragment-containing sample. Fragments with a ΔTm ≥ 2 °C are considered potential hits.
Hit Validation: Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique used to measure the binding affinity and kinetics of fragment-protein interactions in real-time.
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when a ligand (in this case, the fragment) binds to an immobilized protein. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified Kinase X protein
-
This compound (and other fragment hits)
-
Running buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1% DMSO)
Protocol:
-
Immobilization:
-
Activate the carboxymethylated dextran surface of the CM5 sensor chip with a mixture of EDC and NHS.
-
Inject the Kinase X protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve a target immobilization level (e.g., 8000-10000 RU).
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a serial dilution of this compound in running buffer (e.g., from 100 µM to 0.78 µM).
-
Inject the fragment solutions over the immobilized Kinase X surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.
-
Regenerate the surface between injections if necessary (e.g., with a short pulse of high salt or low pH buffer).
-
Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and Kd values.
-
Data Presentation
Quantitative data from the screening and validation experiments should be summarized in tables for clear comparison.
Table 1: Hypothetical Thermal Shift Assay Results for Primary Screening
| Fragment ID | Structure | ΔTm (°C) | Hit? |
| F001 | This compound | +3.5 | Yes |
| F002 | Phenylacetic acid | +0.8 | No |
| F003 | 4-Fluorophenylacetic acid | +1.5 | No |
| F004 | 2,4-Dichlorophenylacetic acid | +2.8 | Yes |
| F005 | Naphthalene | -0.2 | No |
Table 2: Hypothetical SPR Data for Hit Validation
| Fragment ID | ka (1/Ms) | kd (1/s) | Kd (µM) |
| F001 | 1.5 x 10³ | 0.2 | 133 |
| F004 | 0.9 x 10³ | 0.3 | 333 |
Conclusion
This compound serves as a valuable chemical scaffold for fragment-based drug discovery. Its structural and electronic properties make it a promising starting point for the development of inhibitors against various protein targets. The application notes provided herein outline a systematic and robust workflow for utilizing this fragment in an FBDD campaign, from initial hit identification using TSA to validation and characterization via SPR. The successful identification and validation of this fragment would pave the way for structure-guided medicinal chemistry efforts to elaborate it into a potent and selective lead compound.
Application Notes and Protocols for the Quantification of 2,4-Dichloro-5-fluorophenylacetic Acid in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed protocols for the quantitative analysis of 2,4-Dichloro-5-fluorophenylacetic acid in common biological matrices, namely plasma and urine. The methodologies described are based on established bioanalytical principles and techniques reported for structurally similar halogenated aromatic acids, and are intended to serve as a comprehensive starting point for method development and validation.
Introduction
This compound is an organic compound of interest in various fields of research and development. Accurate quantification of this analyte in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document outlines a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is widely recognized for its high sensitivity and selectivity in bioanalysis.
Proposed Analytical Method: LC-MS/MS
A sensitive and selective LC-MS/MS method is proposed for the quantification of this compound. The method utilizes a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.
Mass Spectrometry Parameters
Due to the acidic nature of the analyte, negative ion mode is recommended for optimal sensitivity. The proposed MRM transitions are based on the predicted fragmentation pattern of the [M-H]⁻ ion of this compound.
Table 1: Proposed Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Cone Gas Flow | 50 - 150 L/hr |
| Collision Gas | Argon |
| MRM Transitions | |
| This compound (Quantifier) | m/z 221 > 159 |
| This compound (Qualifier) | m/z 223 > 161 |
| Internal Standard (e.g., 2,4-Dichlorophenylacetic acid-d3) | Specific to IS |
Note: The exact m/z values and collision energies should be optimized during method development by infusing a standard solution of the analyte.
Chromatographic Conditions
A C18 reversed-phase column is proposed to achieve good retention and separation of the analyte from endogenous matrix components.
Table 2: Proposed Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | UPLC or HPLC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm (or equivalent) |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Gradient Elution | See Table 3 for a typical gradient |
Table 3: Example Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 3.0 | 5 | 95 |
| 4.0 | 5 | 95 |
| 4.1 | 95 | 5 |
| 5.0 | 95 | 5 |
Experimental Protocols
Detailed protocols for sample preparation from plasma and urine are provided below. These protocols are designed to remove interfering matrix components and concentrate the analyte.
Plasma Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for the extraction of small molecules from plasma.
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Urine Sample Preparation: Dilute-and-Shoot
For urine samples, a simple dilution is often sufficient due to the lower protein content.
Protocol:
-
Centrifuge the urine sample at 2,000 x g for 5 minutes to pellet any particulate matter.
-
To 50 µL of the supernatant in a microcentrifuge tube, add 450 µL of the initial mobile phase containing the internal standard.
-
Vortex the mixture for 30 seconds.
-
Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.
Method Validation Parameters (Proposed)
A comprehensive validation of the bioanalytical method should be performed in accordance with regulatory guidelines (e.g., FDA, EMA).[1][2][3] The following tables summarize the typical acceptance criteria for key validation parameters.
Table 4: Proposed Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Calibration standards should be within ±15% of the nominal concentration (±20% for LLOQ) | |
| Accuracy & Precision | Mean accuracy within 85-115% of nominal concentration (80-120% for LLOQ) |
| Precision (%CV) ≤ 15% (≤ 20% for LLOQ) | |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 different sources |
| Matrix Effect | The CV of the matrix factor across different lots of matrix should be ≤ 15% |
| Recovery | Should be consistent, precise, and reproducible |
| Stability | Analyte stability should be demonstrated under various conditions (freeze-thaw, short-term bench-top, long-term storage) with analyte concentration within ±15% of the nominal concentration |
Data Presentation
The following tables are templates for summarizing quantitative data obtained during method validation.
Table 5: Example Calibration Curve Data
| Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1 | 0.98 | 98.0 | 8.5 |
| 5 | 5.10 | 102.0 | 5.2 |
| 10 | 9.95 | 99.5 | 4.1 |
| 50 | 50.5 | 101.0 | 3.5 |
| 100 | 98.7 | 98.7 | 2.8 |
| 500 | 502.1 | 100.4 | 2.1 |
| 1000 | 995.6 | 99.6 | 1.9 |
Table 6: Example Inter-day Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 1.05 | 105.0 | 12.3 |
| LQC | 3 | 2.95 | 98.3 | 7.8 |
| MQC | 75 | 76.2 | 101.6 | 5.4 |
| HQC | 750 | 745.5 | 99.4 | 4.2 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the analysis of this compound.
Bioanalytical Method Validation Pathway
Caption: Key parameters in the bioanalytical method validation process.
References
Application Notes and Protocols for the Analysis of 2,4-Dichloro-5-fluorophenylacetic acid
Introduction
2,4-Dichloro-5-fluorophenylacetic acid is a halogenated aromatic carboxylic acid. Accurate and sensitive quantification of this compound is crucial in various fields, including pharmaceutical development, environmental monitoring, and agrochemical research. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following methods are based on established analytical methodologies for structurally similar compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and other fluorinated phenylacetic acids, and serve as a robust starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely accessible and reliable technique for the quantification of aromatic compounds. The following protocol is designed for the analysis of this compound in solution.
Experimental Protocol: HPLC-UV
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.
2. Reagents and Solutions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the sample diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the sample diluent to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
3. Chromatographic Conditions:
-
Gradient Elution: A gradient elution is recommended to ensure good peak shape and separation from potential impurities. A typical gradient could be:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV absorbance of similar chlorinated and fluorinated aromatic acids, a wavelength of 230 nm or 254 nm is a suitable starting point. The optimal wavelength should be determined by acquiring a UV spectrum of the analyte.
4. Sample Preparation:
-
For liquid samples, filtration through a 0.45 µm syringe filter is recommended before injection.
-
For solid samples or complex matrices, a suitable extraction method, such as liquid-liquid extraction or solid-phase extraction, will be necessary. A generic liquid-liquid extraction could involve acidifying the aqueous sample to pH 2 with HCl and extracting with a water-immiscible organic solvent like ethyl acetate or a mixture of acetonitrile and a salting-out agent.[1]
Data Presentation: HPLC-UV
The following table summarizes the expected performance characteristics of the HPLC-UV method. These values are estimates based on methods for similar compounds and would need to be confirmed during method validation.
| Parameter | Expected Value |
| Retention Time (t R ) | 8 - 12 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for trace-level quantification and analysis in complex matrices. The following protocol utilizes a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocol: LC-MS/MS
1. Instrumentation:
-
A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. LC Conditions:
-
The LC conditions can be similar to the HPLC-UV method, although adjustments to the flow rate and gradient may be necessary to optimize performance with the mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is recommended for acidic compounds.
-
MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻. The molecular weight of this compound (C₈H₅Cl₂FO₂) is 222.03 g/mol . Therefore, the precursor ion will be m/z 221.9. Product ions would need to be determined by infusing a standard solution and performing a product ion scan. Plausible product ions could result from the loss of CO₂ (m/z 177.9) or other fragmentations.
-
Quantifier Transition: To be determined experimentally.
-
Qualifier Transition: To be determined experimentally.
-
-
Source Parameters:
4. Sample Preparation:
-
Similar to the HPLC-UV method, sample preparation should be tailored to the matrix. For trace analysis in complex matrices like water or biological fluids, solid-phase extraction (SPE) is often employed to clean up and concentrate the sample.[3]
Data Presentation: LC-MS/MS
The following table summarizes the expected performance characteristics for the LC-MS/MS method. These values are estimates and require experimental verification.
| Parameter | Expected Value |
| Retention Time (t R ) | 4 - 7 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.005 ng/mL |
| Limit of Quantification (LOQ) | 0.015 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Analytical Workflow
The general workflow for the analysis of this compound by either HPLC-UV or LC-MS/MS is depicted in the following diagram.
Caption: General analytical workflow for the analysis of this compound.
Conclusion
The presented HPLC-UV and LC-MS/MS methods provide a comprehensive starting point for the quantitative analysis of this compound. While the LC-MS/MS method offers significantly higher sensitivity and selectivity, the HPLC-UV method is a robust and more accessible alternative for less complex samples or higher concentration ranges. It is imperative that these methods undergo rigorous validation to ensure they meet the specific requirements of the intended application. This includes, but is not limited to, assessing specificity, linearity, accuracy, precision, and establishing the limits of detection and quantification.
References
Application Notes and Protocols for the Synthesis of Amides from 2,4-Dichloro-5-fluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of amides from 2,4-dichloro-5-fluorophenylacetic acid, a common intermediate in the development of pharmacologically active compounds. The protocols outlined below are standard laboratory procedures and can be adapted for various primary and secondary amines.
Introduction
Amide bond formation is a cornerstone of medicinal chemistry and drug discovery. The conversion of carboxylic acids, such as this compound, into amides is a critical transformation for generating libraries of compounds for biological screening. The electron-withdrawing nature of the di-chloro and fluoro substituents on the phenyl ring can influence the reactivity of the carboxylic acid, making the selection of an appropriate coupling method important for achieving high yields and purity.
This application note details two robust and widely used methods for the synthesis of amides from this compound:
-
Activation via an Acyl Chloride Intermediate: A classic and often high-yielding method involving the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride.
-
Direct Amide Coupling using Peptide Coupling Reagents: In-situ activation of the carboxylic acid using common coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt), or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Data Presentation: A Comparative Analysis of Synthetic Methodologies
The following table summarizes typical quantitative data for the synthesis of N-substituted 2-(2,4-dichloro-5-fluorophenyl)acetamides using different synthetic methodologies. These values are representative and may vary depending on the specific amine used and the reaction scale.
| Amine Substrate (Example) | Coupling System | Solvent | Reaction Time (h) | Typical Yield (%) | Purity (%) |
| Primary Amine (e.g., Aniline) | Thionyl Chloride / Base | Dichloromethane (DCM) | 2 - 4 | 85 - 95 | >95 |
| Primary Amine (e.g., Benzylamine) | EDC, HOBt, DIPEA | Dimethylformamide (DMF) | 12 - 18 | 75 - 90 | >95 |
| Secondary Amine (e.g., Piperidine) | HATU, DIPEA | Dimethylformamide (DMF) | 2 - 6 | 80 - 95 | >95 |
Experimental Protocols
The following are detailed, step-by-step protocols for the key synthetic methods described above.
Protocol 1: Amide Synthesis via Acyl Chloride Formation
This two-step, one-pot method is highly effective for a wide range of amines.[1]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Amine (primary or secondary)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[2]
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)[2]
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Acyl Chloride Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DCM (or THF) to dissolve the acid.
-
Slowly add thionyl chloride (1.2 - 1.5 eq) to the stirred solution at room temperature. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.
-
Stir the reaction mixture at room temperature for 1-2 hours or until the evolution of gas ceases. The reaction can be gently heated to reflux if necessary to ensure complete conversion.[2]
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
-
Amide Formation:
-
Dissolve the crude acyl chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.0 - 1.2 eq) and a non-nucleophilic base such as triethylamine or DIPEA (1.5 - 2.0 eq) in anhydrous DCM.[2]
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the solution of the acyl chloride to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude amide can be purified by recrystallization or column chromatography.
-
Protocol 2: Amide Synthesis using EDC/HOBt Coupling
This method involves the in-situ activation of the carboxylic acid and is particularly useful for sensitive substrates.[3]
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.0 - 1.2 eq), and HOBt (1.1 - 1.3 eq).
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Coupling Reaction:
-
Add DIPEA (2.0 - 3.0 eq) to the stirred solution.
-
Slowly add EDC·HCl (1.1 - 1.5 eq) to the reaction mixture in portions.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The aqueous washes help to remove the urea byproduct from EDC and any unreacted starting materials.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude amide can be purified by recrystallization or column chromatography.
-
Protocol 3: Amide Synthesis using HATU Coupling
HATU is a highly efficient coupling reagent, often used for sterically hindered or electron-deficient substrates, leading to faster reaction times.[4]
Materials:
-
This compound
-
Amine (primary or secondary)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 - 3.0 eq) to the solution and stir for 5-10 minutes at room temperature.
-
-
Activation and Coupling:
-
Add HATU (1.0 - 1.2 eq) to the reaction mixture and continue stirring for 10-15 minutes to allow for pre-activation.
-
Add the amine (1.0 - 1.1 eq) to the reaction mixture.
-
Stir at room temperature. Reactions are often complete within 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude amide can be purified by recrystallization or column chromatography.
-
Mandatory Visualizations
The following diagrams illustrate the general workflows for the described amide synthesis protocols.
Caption: General workflows for amide synthesis from this compound.
Caption: Key steps in the chemical pathway for amide bond formation.
References
- 1. US5670694A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]
- 2. US4379928A - Synthesis of amides - Google Patents [patents.google.com]
- 3. US20050182262A1 - Preparation of amino acid amides - Google Patents [patents.google.com]
- 4. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents Using 2,4-Dichloro-5-fluorophenylacetic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Dichloro-5-fluorophenylacetic acid and its derivatives are valuable starting materials in the synthesis of novel compounds with potential therapeutic applications. This document provides detailed application notes and protocols for the synthesis of a series of thiazolotriazole derivatives, which have demonstrated significant anti-inflammatory properties. The synthetic route originates from 3-(2,4-dichloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol, a derivative of this compound. The protocols outlined below are based on established synthetic methodologies and biological evaluation techniques.
Application Notes
The described synthetic pathway allows for the creation of a library of thiazolotriazole compounds with varying substitutions. These compounds have been shown to exhibit potent anti-inflammatory activity in preclinical models. The primary mechanism of action for many thiazole and triazole-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[1][2][3][4][5] By inhibiting COX-1 and/or COX-2, these compounds can effectively reduce the production of prostaglandins, which are responsible for the clinical signs of inflammation, including pain and swelling.[1] The carrageenan-induced paw edema model in rats is a standard and reliable method for evaluating the in vivo anti-inflammatory efficacy of novel compounds.[6][7][8][9][10]
Data Presentation
The anti-inflammatory activity of the synthesized thiazolotriazole derivatives was evaluated using the carrageenan-induced rat paw edema model. The percentage of inhibition of edema was measured at 3 hours after carrageenan injection and compared with the standard drug, indomethacin.
| Compound ID | R-group | Dose (mg/kg) | % Inhibition of Edema (at 3h) |
| 8a | Phenyl | 10 | 45.2 |
| 8c | 4-Chlorophenyl | 10 | 62.5 |
| 8d | 4-Methoxyphenyl | 10 | 68.7 |
| 8e | 4-Methylphenyl | 10 | 56.3 |
| 8h | 2,4-Dichlorophenyl | 10 | 71.8 |
| Indomethacin | - | 10 | 75.0 |
Experimental Protocols
Protocol 1: Synthesis of 3-(2,4-dichloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol (Starting Material)
This protocol describes a general method for the synthesis of the triazole starting material, which can be derived from this compound.
-
Esterification: Convert this compound to its corresponding methyl ester by refluxing with methanol in the presence of a catalytic amount of sulfuric acid.
-
Hydrazinolysis: React the methyl ester with hydrazine hydrate to form the corresponding acid hydrazide.
-
Thiosemicarbazide formation: Treat the acid hydrazide with a source of thiocyanate, followed by cyclization in the presence of a base to yield 3-(2,4-dichloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol.
Protocol 2: General Procedure for the Synthesis of Thiazolotriazoles (8a-h)
-
A mixture of 3-(2,4-dichloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol (0.01 mol), an appropriate α-haloketone (e.g., phenacyl bromide for compound 8a ) (0.01 mol), and anhydrous sodium acetate (0.02 mol) in absolute ethanol (50 mL) is refluxed for 6-8 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with water, dried, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure thiazolotriazole product.
Protocol 3: In vivo Anti-inflammatory Activity - Carrageenan-Induced Rat Paw Edema
-
Animals: Wistar albino rats of either sex (150-200 g) are used. The animals are housed under standard laboratory conditions and are fasted for 12 hours before the experiment with free access to water.
-
Grouping: The rats are divided into groups of six animals each:
-
Group I: Control (vehicle only)
-
Group II: Standard (Indomethacin, 10 mg/kg)
-
Group III-VII: Test compounds (e.g., 8a, 8c, 8d, 8e, 8h at 10 mg/kg)
-
-
Drug Administration: The test compounds and the standard drug are administered orally as a suspension in 0.5% carboxymethyl cellulose (CMC). The control group receives only the vehicle.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan solution in normal saline is injected into the sub-plantar region of the right hind paw of each rat.[6][7][8]
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, and 3 hours after carrageenan injection.[10]
-
Calculation of Percentage Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.
Mandatory Visualizations
Caption: Synthetic pathway for thiazolotriazole derivatives.
Caption: Experimental workflow for synthesis and evaluation.
Caption: Cyclooxygenase (COX) signaling pathway.
References
- 1. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. "Synthesis, characterization, COX1/2 inhibition and molecular modeling " by ZAFER ŞAHİN, MELİKE KALKAN et al. [journals.tubitak.gov.tr]
- 4. Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. inotiv.com [inotiv.com]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoassay-Based Detection of 2,4-Dichloro-5-fluorophenylacetic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Dichloro-5-fluorophenylacetic acid is a synthetic organic compound with potential applications and implications in various fields, including agriculture and pharmaceuticals. The development of sensitive and specific methods for its detection is crucial for research, monitoring, and quality control purposes. Immunoassays offer a powerful platform for the rapid and high-throughput detection of small molecules like this compound due to their high specificity and sensitivity.
This document provides detailed protocols and application notes for the development of immunoassays for the detection of this compound. The methodologies described herein are based on established principles for the development of immunoassays for structurally similar small molecules, such as the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D).[1][2][3][4][5][6] The protocols cover key stages of immunoassay development, including immunogen synthesis, antibody production, and various assay formats such as Enzyme-Linked Immunosorbent Assay (ELISA), Fluoroimmunoassay (FIA), and Fluorescence Polarization Immunoassay (FPIA).
Data Presentation
The following tables summarize quantitative data from studies on immunoassays for the structurally related compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), which can serve as a benchmark for the development of an assay for this compound.
Table 1: Performance Characteristics of Various Immunoassay Formats for 2,4-D
| Immunoassay Format | Dynamic Range | Limit of Detection (LOD) | Assay Time | Reference |
| Fluorescence Energy Transfer Immunoassay | 100 ppb - 100 ppm | - | - | [1][6] |
| Heterogeneous Competitive Fluoroimmunoassay (KinExA™) | 2 ppb - 20 ppm | - | 10 minutes per sample | [1][6] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | - | 30 ng/mL (in urine) | - | [2] |
| Flow-Injection Fluorescence Immunoassay | 0.1 µg/L - 100 µg/L (monoclonal Ab) | - | 7 - 15 minutes per assay | [3] |
| Fluorescence Polarization Immunoassay (FPIA) | - | 10 ng/mL | 5 minutes | [4] |
Table 2: Comparison of ELISA and GC/MS for 2,4-D Detection in Urine [2]
| Parameter | ELISA | GC/MS |
| Quantification Limit | 30 ng/mL | 0.2 ng/mL |
| Sample Preparation | 1:5 dilution | Extraction, methylation, clean-up |
| Correlation Coefficient | \multicolumn{2}{c | }{0.94} |
| Quantitative Recoveries | >70% | >80% |
| Method Precision (%RSD) | <22% | <20% |
Experimental Protocols
Protocol 1: Synthesis of this compound-Protein Conjugate (Immunogen)
This protocol describes the synthesis of an immunogen by conjugating the hapten (this compound) to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). The carbodiimide/succinimide method is a common approach for this conjugation.[4]
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Carrier protein (e.g., BSA, KLH)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bar
Procedure:
-
Activation of the Hapten:
-
Dissolve this compound, DCC, and NHS in DMF. The molar ratio of hapten:DCC:NHS is typically 1:2:2.[5]
-
Incubate the mixture at room temperature for 18-24 hours with gentle stirring.[5]
-
Centrifuge the reaction mixture to remove the dicyclohexylurea byproduct. Collect the supernatant containing the activated hapten.
-
-
Conjugation to Carrier Protein:
-
Dissolve the carrier protein (e.g., BSA) in PBS.
-
Slowly add the supernatant containing the activated hapten to the protein solution while stirring.
-
Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification of the Conjugate:
-
Dialyze the reaction mixture against PBS (3 changes of 1L PBS over 24-48 hours) at 4°C to remove unreacted hapten and other small molecules.
-
Determine the protein concentration and conjugation ratio using standard methods (e.g., UV-Vis spectrophotometry).
-
Store the immunogen at -20°C or -80°C until use.
-
Caption: Workflow for the synthesis of the hapten-protein conjugate (immunogen).
Protocol 2: Monoclonal Antibody Production
This protocol outlines the generation of monoclonal antibodies specific to this compound using hybridoma technology.[7]
Materials:
-
Immunogen (Protocol 1)
-
Adjuvant (e.g., Freund's complete and incomplete adjuvant)
-
BALB/c mice
-
Myeloma cell line (e.g., Sp2/0)
-
Polyethylene glycol (PEG)
-
HAT medium (Hypoxanthine-Aminopterin-Thymidine)
-
HT medium (Hypoxanthine-Thymidine)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
ELISA plates and reagents for screening
Procedure:
-
Immunization:
-
Emulsify the immunogen with an equal volume of Freund's complete adjuvant for the primary immunization.
-
Inject the emulsion intraperitoneally into BALB/c mice.
-
Administer booster injections with the immunogen emulsified in Freund's incomplete adjuvant every 2-3 weeks.
-
Monitor the antibody titer in the mouse serum using ELISA.
-
-
Cell Fusion:
-
Once a high antibody titer is achieved, administer a final booster injection without adjuvant 3-4 days before fusion.
-
Isolate spleen cells from the immunized mouse.
-
Fuse the spleen cells with myeloma cells using PEG.
-
-
Hybridoma Selection and Screening:
-
Select for fused hybridoma cells by culturing in HAT medium. Unfused myeloma cells cannot survive in this medium, and unfused spleen cells have a limited lifespan.
-
Screen the supernatants from the hybridoma cultures for the presence of specific antibodies using an indirect ELISA with the hapten conjugated to a different carrier protein than the one used for immunization.
-
-
Cloning and Expansion:
Caption: Workflow for monoclonal antibody production using hybridoma technology.
Protocol 3: Competitive Enzyme-Linked Immunosorbent Assay (cELISA)
This protocol describes a competitive ELISA for the quantitative detection of this compound. This format is suitable for small molecule detection.
Materials:
-
Coating antigen (hapten-protein conjugate, e.g., this compound-OVA)
-
Specific monoclonal or polyclonal antibody
-
Standard solutions of this compound
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA or non-fat dry milk)
-
Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)
-
Enzyme substrate (e.g., TMB for HRP)
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the coating antigen in coating buffer and add 100 µL to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition:
-
Prepare serial dilutions of the standard or samples.
-
In a separate plate or tubes, pre-incubate 50 µL of the standard/sample with 50 µL of the diluted primary antibody for 30 minutes.
-
Transfer 100 µL of the pre-incubated mixture to the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development:
-
Add 100 µL of the enzyme substrate to each well.
-
Incubate in the dark until sufficient color develops (5-30 minutes).
-
Add 50 µL of stop solution to each well.
-
-
Measurement:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal is inversely proportional to the concentration of the analyte.
-
Caption: Workflow for a competitive Enzyme-Linked Immunosorbent Assay (cELISA).
Protocol 4: Fluorescence Polarization Immunoassay (FPIA)
FPIA is a homogeneous immunoassay format that does not require separation steps, making it rapid.[4] It is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound by a larger antibody, its rotation slows, and fluorescence polarization increases.
Materials:
-
Specific antibody
-
Fluorescently labeled this compound (tracer)
-
Standard solutions of this compound
-
Assay buffer
-
Fluorescence polarization reader
Procedure:
-
Tracer Synthesis:
-
Assay Optimization:
-
Optimize the concentrations of the antibody and tracer to obtain a suitable baseline fluorescence polarization signal.
-
-
Competitive Reaction:
-
Measurement:
-
Measure the fluorescence polarization using a fluorescence polarization reader. The fluorescence polarization signal will decrease as the concentration of the unlabeled analyte in the sample increases and displaces the tracer from the antibody.
-
Conclusion
The protocols and data presented provide a comprehensive guide for the development of sensitive and specific immunoassays for the detection of this compound. By adapting established methodologies for similar small molecules, researchers can successfully develop robust analytical tools for various applications. The choice of immunoassay format will depend on the specific requirements of the application, such as the need for high throughput (ELISA), rapidity (FPIA), or high sensitivity. Careful optimization of each step, from immunogen preparation to assay conditions, is critical for achieving optimal performance.
References
- 1. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 2. Development and evaluation of an enzyme-linked immunosorbent assay (ELISA) method for the measurement of 2,4-dichlorophenoxyacetic acid in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of 2,4-dichlorophenoxyacetic acid using a fluorescence immunoanalyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New tracers for fluorescence polarization immunoassay of herbicide 2,4-dichlorophenoxyacetic acid [publichealthtoxicology.com]
- 5. Fluorescence Polarization Immunoassay for Rapid, Sensitive Detection of the Herbicide 2,4-Dichlorophenoxyacetic Acid in Juice and Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Development of fluoroimmunoassays for the determination of 2,4-dichlor" by Steven Daniel Kohl [oasis.library.unlv.edu]
- 7. avantorsciences.com [avantorsciences.com]
- 8. In Vitro Production of Monoclonal Antibody - Monoclonal Antibody Production - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell culture processes for monoclonal antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Large-Scale Production of Monoclonal Antibodies - Monoclonal Antibody Production - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of 2,4-Dichloro-5-fluorophenylacetic Acid in Medicinal Chemistry Lead Optimization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-5-fluorophenylacetic acid and its derivatives represent a significant scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The presence of two chlorine atoms and a fluorine atom on the phenyl ring critically influences the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. These characteristics make it an attractive starting point for lead optimization campaigns across various therapeutic areas, including anti-inflammatory, analgesic, antimicrobial, and anticancer drug discovery. This document provides an overview of the applications of this scaffold, along with protocols for the synthesis and evaluation of its derivatives.
Core Applications and Lead Optimization Strategies
The 2,4-dichloro-5-fluorophenyl moiety has been successfully incorporated into various heterocyclic systems to generate libraries of bioactive compounds. Lead optimization efforts typically involve the chemical modification of the acetic acid side chain or the use of the phenylacetic acid as a precursor for the synthesis of more complex molecules. Structure-activity relationship (SAR) studies have demonstrated that the substitution pattern on the phenyl ring is crucial for biological activity.
Anti-inflammatory and Analgesic Agents
Derivatives incorporating the 2,4-dichloro-5-fluorophenyl moiety have shown promise as anti-inflammatory and analgesic agents. The strategy often involves the cyclization of precursors derived from this compound into heterocyclic systems like thiazolotriazoles.
Lead Optimization Workflow for Anti-inflammatory Agents
Caption: Lead optimization workflow for developing anti-inflammatory agents.
Quantitative Data: Anti-inflammatory and Analgesic Activity
| Compound ID | Derivative Class | Anti-inflammatory Activity (% inhibition) | Analgesic Activity (% protection) | Reference |
| 8c | Thiazolotriazole | Excellent Activity | - | [1] |
| 8d | Thiazolotriazole | Excellent Activity | Excellent Activity | [1] |
| 8e | Thiazolotriazole | - | Excellent Activity | [1] |
| 8h | Thiazolotriazole | Excellent Activity | Excellent Activity | [1] |
| Note: Specific quantitative data (e.g., IC50 values, mean ± SD) were not available in the cited abstract. "Excellent Activity" is a qualitative description from the source. |
Antimicrobial Agents
The 2,4-dichloro-5-fluorophenyl scaffold has also been explored for the development of antimicrobial agents. Synthetic strategies have focused on the generation of Schiff bases, Mannich bases, and oxadiazoles containing this moiety.
Signaling Pathway for Antimicrobial Action (Hypothetical)
Caption: Hypothetical pathway for antimicrobial action.
Quantitative Data: Antimicrobial Activity
| Compound ID | Derivative Class | Antibacterial Activity (MIC, µg/mL) | Antifungal Activity (MIC, µg/mL) | Reference |
| 3c | Triazole Schiff Base | Promising Activity | Good Activity | [2] |
| 4c | Mannich Base | Promising Activity | - | [2] |
| 4e | Mannich Base | Promising Activity | - | [2] |
| 4f | Mannich Base | Promising Activity | - | [2] |
| 5c | Mannich Base | - | Good Activity | [2] |
| 5e | Mannich Base | - | Good Activity | [2] |
| 5f | Mannich Base | - | Good Activity | [2] |
| Note: Specific MIC values were not provided in the cited abstract. "Promising" and "Good" are qualitative descriptions from the source. |
Antitumor Agents
Fused 1,2,4-triazole derivatives carrying the 2,4-dichloro-5-fluorophenyl moiety have been investigated for their antitumor properties. These compounds have demonstrated growth inhibition against a variety of cancer cell lines.
Experimental Workflow for Antitumor Screening
Caption: Workflow for in vitro antitumor activity screening.
Quantitative Data: Antitumor Activity
| Compound ID | Derivative Class | Cancer Cell Lines | GI50 Range (µM) | Reference |
| 4d | Fused 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine | Leukemia, Non-small cell lung, Melanoma, Ovarian, Prostate, Breast | 1.06 - 25.4 | [3] |
| Note: This table presents the range of activity across multiple cell lines as reported in the abstract. |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of research findings. The following are generalized protocols based on the synthetic and evaluation methods suggested in the literature for derivatives of this compound.
General Synthesis of 3-(2,4-dichloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol
This protocol describes a key intermediate for the synthesis of thiazolotriazole derivatives.
-
Esterification: this compound is refluxed with an excess of absolute ethanol in the presence of a catalytic amount of concentrated sulfuric acid to yield the corresponding ethyl ester.
-
Hydrazide Formation: The ethyl ester is then treated with hydrazine hydrate in refluxing ethanol to produce 2,4-dichloro-5-fluorophenylacetyl hydrazide.
-
Thiosemicarbazide Synthesis: The hydrazide is reacted with potassium thiocyanate in the presence of hydrochloric acid to form the corresponding thiosemicarbazide.
-
Cyclization: The thiosemicarbazide is cyclized to the triazole-thiol by refluxing with a base, such as sodium hydroxide, followed by acidification.
In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)
This protocol is a standard method for evaluating the anti-inflammatory activity of novel compounds.
-
Animals: Wistar albino rats of either sex are used.
-
Grouping: Animals are divided into control, standard (e.g., Indomethacin), and test groups.
-
Compound Administration: Test compounds and the standard drug are administered orally as a suspension. The control group receives the vehicle.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the left hind paw.
-
Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Media: Mueller-Hinton broth for bacteria and Sabouraud dextrose broth for fungi are used.
-
Inoculum Preparation: Standardized microbial suspensions are prepared.
-
Compound Dilution: Serial dilutions of the test compounds are prepared in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: Plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
This compound serves as a valuable and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, making it a privileged structure for lead optimization in the pursuit of new drugs for various diseases. The continued exploration of this chemical space, coupled with detailed quantitative biological evaluation and mechanistic studies, holds significant promise for the discovery of novel and effective therapeutic agents. Further research is warranted to fully elucidate the structure-activity relationships and to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds derived from this scaffold.
References
Application Notes and Protocols for Cell-Based Assays Involving 2,4-Dichloro-5-fluorophenylacetic Acid
Introduction
2,4-Dichloro-5-fluorophenylacetic acid is a halogenated derivative of phenylacetic acid. While specific biological activities of this compound are not extensively documented in publicly available literature, its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac, suggests a potential role as an inhibitor of the cyclooxygenase (COX) enzymes. The COX pathway is a critical mediator of inflammation through the production of prostaglandins.[1][2] Therefore, the following application notes provide a comprehensive suite of cell-based assays to investigate the potential anti-inflammatory and cytotoxic effects of this compound, with a focus on its putative action as a COX inhibitor.
These protocols are designed for researchers, scientists, and drug development professionals to systematically evaluate the compound's biological activity. The assays will quantify its impact on key inflammatory mediators, including prostaglandin E2 (PGE2), nitric oxide (NO), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Furthermore, a cytotoxicity assay is included to determine the compound's therapeutic window.
Experimental Workflow
The logical flow of experiments to characterize the anti-inflammatory properties of a test compound like this compound is outlined below. It begins with an initial cytotoxicity screening to establish a non-toxic concentration range for subsequent functional assays.
Caption: Experimental workflow for evaluating the anti-inflammatory properties.
Cytotoxicity Assessment using MTT Assay
Application Note: This protocol is essential to determine the concentration range of this compound that is non-toxic to cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4] This information is crucial for designing subsequent experiments to ensure that any observed anti-inflammatory effects are not a result of cytotoxicity.[5]
Experimental Protocol:
-
Cell Line: RAW 264.7 murine macrophages.
-
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the culture medium and add 100 µL of the compound dilutions to the wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| Concentration of this compound (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Untreated) | 1.25 ± 0.08 | 100 |
| 1 | 1.22 ± 0.07 | 97.6 |
| 10 | 1.18 ± 0.09 | 94.4 |
| 25 | 1.15 ± 0.06 | 92.0 |
| 50 | 1.05 ± 0.08 | 84.0 |
| 100 | 0.75 ± 0.05 | 60.0 |
| 200 | 0.31 ± 0.04 | 24.8 |
Inhibition of Prostaglandin E2 (PGE2) Production
Application Note: This assay directly assesses the potential COX-inhibitory activity of this compound. Macrophages stimulated with lipopolysaccharide (LPS) produce large amounts of PGE2 via the COX-2 pathway.[7] A reduction in PGE2 levels in the presence of the compound would strongly suggest COX inhibition.[8] The concentration of PGE2 in cell culture supernatants is measured using a competitive ELISA.[9][10]
Experimental Protocol:
-
Cell Line: RAW 264.7 murine macrophages.
-
Materials:
-
RAW 264.7 cells and culture reagents
-
24-well plates
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Commercial PGE2 ELISA kit
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/mL (1 mL per well) and incubate overnight.
-
Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and collect the supernatant.
-
PGE2 Measurement: Quantify the PGE2 concentration in the supernatants using a PGE2 ELISA kit according to the manufacturer's instructions.[11]
Data Presentation:
| Treatment | PGE2 Concentration (pg/mL) (Mean ± SD) | % Inhibition of PGE2 Production |
| Control (Untreated) | < 10 | - |
| LPS (1 µg/mL) | 1550 ± 120 | 0 |
| LPS + Compound (1 µM) | 1240 ± 98 | 20.0 |
| LPS + Compound (10 µM) | 775 ± 65 | 50.0 |
| LPS + Compound (25 µM) | 310 ± 45 | 80.0 |
| LPS + Compound (50 µM) | 155 ± 25 | 90.0 |
COX-Prostaglandin Signaling Pathway
The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into prostaglandin H2 (PGH2). PGH2 is subsequently metabolized by specific synthases to various prostaglandins, including PGE2.[1][2] PGE2 then exits the cell and binds to its receptors on the cell surface, initiating downstream signaling cascades that contribute to inflammation.[12]
Caption: The Cyclooxygenase (COX) signaling pathway leading to inflammation.
Inhibition of Nitric Oxide (NO) Production
Application Note: Nitric oxide is another key inflammatory mediator produced by macrophages upon stimulation with LPS, through the action of inducible nitric oxide synthase (iNOS).[13] The Griess assay provides a simple and sensitive colorimetric method to measure nitrite, a stable and soluble breakdown product of NO, in the cell culture supernatant.[14][15] This assay helps to determine if the compound's anti-inflammatory activity extends beyond the COX pathway.
Experimental Protocol:
-
Cell Line: RAW 264.7 murine macrophages.
-
Materials:
-
RAW 264.7 cells and culture reagents
-
96-well plates
-
LPS from E. coli
-
This compound
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
Procedure:
-
Cell Culture and Treatment: Follow steps 1-4 from the PGE2 production protocol, but in a 96-well plate.
-
Supernatant Collection: Collect 50 µL of supernatant from each well.[16]
-
Griess Reaction: Add 50 µL of Griess Reagent (pre-mixed equal volumes of A and B) to each supernatant sample.[16]
-
Incubation: Incubate at room temperature for 10 minutes, protected from light.[17]
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
Data Presentation:
| Treatment | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| Control (Untreated) | < 1 | - |
| LPS (1 µg/mL) | 45.2 ± 3.5 | 0 |
| LPS + Compound (1 µM) | 40.7 ± 2.8 | 10.0 |
| LPS + Compound (10 µM) | 31.6 ± 2.1 | 30.1 |
| LPS + Compound (25 µM) | 20.3 ± 1.9 | 55.1 |
| LPS + Compound (50 µM) | 11.3 ± 1.5 | 75.0 |
Inhibition of Pro-inflammatory Cytokine Production (TNF-α and IL-6)
Application Note: TNF-α and IL-6 are pivotal pro-inflammatory cytokines that are released by macrophages during an inflammatory response.[18][19] Measuring the levels of these cytokines provides insight into the compound's ability to modulate the broader inflammatory signaling cascade, potentially through the inhibition of transcription factors like NF-κB.[7] Standard sandwich ELISA kits are used for the sensitive and specific quantification of TNF-α and IL-6 in cell culture supernatants.[20][21][22]
Experimental Protocol:
-
Cell Line: RAW 264.7 murine macrophages.
-
Materials:
-
RAW 264.7 cells and culture reagents
-
24-well plates
-
LPS from E. coli
-
This compound
-
Commercial ELISA kits for murine TNF-α and IL-6
-
Procedure:
-
Cell Culture and Supernatant Collection: Follow steps 1-5 from the PGE2 production protocol.
-
Cytokine Measurement: Quantify the concentrations of TNF-α and IL-6 in the collected supernatants using their respective ELISA kits, following the manufacturer's instructions.[23][24]
Data Presentation:
| Treatment | TNF-α (pg/mL) (Mean ± SD) | % Inhibition | IL-6 (pg/mL) (Mean ± SD) | % Inhibition |
| Control (Untreated) | < 20 | - | < 15 | - |
| LPS (1 µg/mL) | 3200 ± 250 | 0 | 1800 ± 150 | 0 |
| LPS + Compound (1 µM) | 2880 ± 210 | 10.0 | 1620 ± 130 | 10.0 |
| LPS + Compound (10 µM) | 2080 ± 180 | 35.0 | 1170 ± 110 | 35.0 |
| LPS + Compound (25 µM) | 1120 ± 110 | 65.0 | 630 ± 70 | 65.0 |
| LPS + Compound (50 µM) | 640 ± 80 | 80.0 | 360 ± 50 | 80.0 |
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a central regulator of inflammation.[25] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS binding to its receptor (TLR4), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[26] This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators including COX-2, iNOS, TNF-α, and IL-6.[27]
Caption: The canonical NF-κB signaling pathway in inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Toxic effects of non-steroidal anti-inflammatory drugs in a human intestinal epithelial cell line (HCT-8), as assessed by the MTT and neutral red assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Prostaglandin E2 ELISA Kit (ab287802) is not available | Abcam [abcam.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. ijbs.com [ijbs.com]
- 13. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. fn-test.com [fn-test.com]
- 25. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. purformhealth.com [purformhealth.com]
- 27. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,4-Dichloro-5-fluorophenylacetic Acid
Welcome to the technical support center for the purification of 2,4-Dichloro-5-fluorophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and troubleshooting tips for the purification of this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product will largely depend on the synthetic route employed. A common method for synthesizing phenylacetic acids is the Willgerodt-Kindler reaction, starting from the corresponding acetophenone (2,4-dichloro-5-fluoroacetophenone). Potential impurities from this synthesis can include:
-
Isomeric Impurities: The most significant impurity is often the isomeric 2,6-dichloro-3-fluorophenylacetic acid, arising from the corresponding isomeric acetophenone precursor.[1] The separation of these positional isomers can be challenging due to their similar physical properties.
-
Unreacted Starting Material: Residual 2,4-dichloro-5-fluoroacetophenone may be present if the reaction has not gone to completion.
-
Sulfur-containing Byproducts: The Willgerodt-Kindler reaction utilizes sulfur, which can lead to various sulfur-containing byproducts. These are often colored and can be difficult to remove.
-
Intermediates: Incomplete hydrolysis of the intermediate thiomorpholide can result in its presence in the crude product.
Q2: My crude product is a dark, oily substance. How can I improve its initial purity before fine purification?
A2: An initial workup to remove major impurities is crucial. Consider the following steps:
-
Aqueous Base Wash: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a basic aqueous solution, such as 10% sodium bicarbonate or sodium carbonate. Your desired phenylacetic acid will be deprotonated and move into the aqueous layer as its sodium salt, leaving many non-acidic organic impurities in the organic layer.
-
Acidification and Extraction: Separate the aqueous layer and acidify it with a strong acid like hydrochloric acid (HCl) to a pH of about 2. This will protonate the carboxylate, causing the this compound to precipitate or be extractable back into an organic solvent.
-
Charcoal Treatment: If color is a significant issue, you can treat the solution of your product in an organic solvent with activated charcoal to adsorb colored impurities. Be aware that this may also lead to some loss of the desired product.
Q3: I'm having trouble getting my this compound to crystallize. What can I do?
A3: Crystallization issues are common. Here are several troubleshooting steps:
-
Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For phenylacetic acids, common solvent systems include:
-
Toluene
-
Hexane/Ethyl Acetate mixtures
-
Methanol/Water mixtures
-
Ethanol
-
-
Inducing Crystallization: If crystals do not form upon cooling, you can try:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a tiny crystal of pure this compound to the solution.
-
Reducing Volume: Slowly evaporate some of the solvent to increase the concentration of the solute.
-
Lowering Temperature: Cool the solution in an ice bath or refrigerator.
-
-
Oiling Out: If your product separates as an oil instead of crystals, this may be due to the solution being too concentrated or cooling too rapidly. Try redissolving the oil in more solvent and allowing it to cool more slowly. Using a solvent mixture where the compound is less soluble can also help prevent oiling out.
Q4: My purified product still shows the presence of an isomeric impurity by HPLC. How can I improve the separation?
A4: The separation of positional isomers is a significant challenge.
-
Recrystallization: Multiple recrystallizations may be necessary. The efficiency of separation will depend on the differential solubility of the isomers in the chosen solvent system. Experiment with different solvents and solvent ratios.
-
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective method. Developing a method with optimal selectivity for the isomers is key. Consider using a pentafluorophenyl (PFP) stationary phase, which can offer unique selectivity for halogenated aromatic compounds.
Quantitative Data on Purification
The following table summarizes typical purity levels and recovery rates that can be expected for the purification of substituted phenylacetic acids using different techniques. Note that specific values for this compound may vary depending on the initial purity of the crude material and the optimization of the purification protocol.
| Purification Method | Starting Purity (Typical) | Final Purity Achievable | Typical Recovery | Notes |
| Single Recrystallization | 80-90% | 95-98% | 70-85% | Effective for removing dissimilar impurities. May be less effective for closely related isomers. |
| Multiple Recrystallizations | 80-90% | >99% | 50-70% | Can significantly improve purity but at the cost of yield. |
| Preparative HPLC | 80-95% | >99.5% | 60-80% | Excellent for separating challenging isomeric impurities. Recovery depends on the degree of separation and fraction collection strategy. |
| Melt Crystallization (for precursor) | Not specified | High purity | Good recovery | A patent suggests this method is effective for the precursor 2,4-dichloro-5-fluoroacetophenone, which implies it could be a viable strategy for the final product as well. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization for your specific sample.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Toluene, or a mixture such as Hexane/Ethyl Acetate)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with stirring)
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture with stirring. Continue to add small portions of the solvent until the solid just dissolves completely. Avoid adding excess solvent, as this will reduce the recovery yield.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, it is important to avoid rapid cooling. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Preparative HPLC Purification of this compound
This is a starting point for method development. The mobile phase composition and gradient may need to be optimized for your specific impurity profile.
Instrumentation:
-
Preparative HPLC system with a UV detector
-
Preparative C18 or PFP column (e.g., 250 x 21.2 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Procedure:
-
Sample Preparation: Dissolve the crude or partially purified this compound in a minimal amount of the mobile phase (or a compatible solvent like acetonitrile) to a high concentration. Filter the sample solution through a 0.45 µm filter before injection.
-
Method Development (Analytical Scale): It is highly recommended to first develop the separation method on an analytical HPLC column with the same stationary phase to determine the optimal gradient for separating the target compound from its impurities.
-
Preparative Run:
-
Equilibration: Equilibrate the preparative column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Run a linear gradient to elute the compounds. A typical gradient might be from 5% B to 95% B over 30-40 minutes.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Fraction Collection: Collect fractions corresponding to the peak of the desired this compound.
-
-
Post-Purification:
-
Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.
-
Pooling and Evaporation: Pool the pure fractions and remove the solvent under reduced pressure.
-
Lyophilization (optional): For a final, dry powder, the product can be lyophilized from a water/acetonitrile mixture.
-
Visualizations
Caption: A general troubleshooting workflow for the purification of this compound.
Caption: Potential sources of impurities during the synthesis of this compound.
References
optimizing reaction conditions for the synthesis of 2,4-Dichloro-5-fluorophenylacetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,4-Dichloro-5-fluorophenylacetic acid. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: There are several established methods for the synthesis of this compound. The most common routes include:
-
Hydrolysis of 2-(2,4-dichloro-5-fluorophenyl)acetonitrile: This two-step process involves the cyanation of a 2,4-dichloro-5-fluorobenzyl halide followed by acidic or basic hydrolysis of the resulting nitrile.
-
Carboxylation of a Grignard Reagent: This method involves the formation of a Grignar reagent from 2,4-dichloro-5-fluorobenzyl halide and its subsequent reaction with carbon dioxide.
-
Willgerodt-Kindler Reaction: This route utilizes 2,4-dichloro-5-fluoroacetophenone as a starting material, which is converted to a thioamide and then hydrolyzed to the final carboxylic acid.
-
Malonic Ester Synthesis: This classic approach involves the alkylation of a malonic ester with a 2,4-dichloro-5-fluorobenzyl halide, followed by hydrolysis and decarboxylation.
Q2: How can I purify the final this compound product?
A2: Purification of the crude product is crucial to remove unreacted starting materials and side products. Common purification techniques include:
-
Recrystallization: This is a widely used method for purifying solid compounds. A suitable solvent system (e.g., toluene/hexanes or hot water) should be chosen to dissolve the compound at an elevated temperature and allow it to crystallize upon cooling, leaving impurities in the mother liquor.[1]
-
Column Chromatography: For more challenging separations, silica gel column chromatography can be employed to isolate the desired product from impurities.[1]
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.[2][3]
Q3: What are the key safety precautions to consider during the synthesis?
A3: The synthesis of this compound involves hazardous chemicals and reactions. It is essential to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle corrosive reagents like strong acids and bases with extreme care.
-
Be cautious with flammable organic solvents.
-
Properly quench and dispose of all chemical waste according to institutional guidelines.
Troubleshooting Guides
Route 1: Hydrolysis of 2-(2,4-dichloro-5-fluorophenyl)acetonitrile
This route first involves the synthesis of the nitrile intermediate from the corresponding benzyl halide, followed by hydrolysis.
Experimental Workflow:
Troubleshooting:
| Issue | Possible Cause | Recommended Solution |
| Low yield of nitrile in the first step | Poor leaving group on the benzyl halide (e.g., -Cl). | Convert the benzyl chloride to a better leaving group like benzyl bromide or iodide. |
| Steric hindrance at the reaction center. | Use a less hindered solvent or a more potent nucleophile. | |
| Side reactions such as elimination. | Use a less basic cyanide source or lower the reaction temperature. | |
| Incomplete hydrolysis of the nitrile | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC. |
| Inadequate concentration of acid or base. | Increase the concentration of the hydrolyzing agent. For acid hydrolysis, concentrated sulfuric or hydrochloric acid is often used.[2] | |
| Formation of amide byproduct | Incomplete hydrolysis under acidic or basic conditions. | Prolong the reaction time or use more stringent conditions (higher temperature or concentration of hydrolyzing agent). |
| Difficulty in isolating the product | Product is soluble in the aqueous workup solution. | Acidify the aqueous phase to a low pH (e.g., pH 1-2) to precipitate the carboxylic acid, which can then be collected by filtration.[2] |
Key Experimental Parameters:
| Step | Parameter | Typical Conditions |
| Cyanation | Solvent | Acetone, Ethanol, or DMSO |
| Temperature | Room temperature to reflux | |
| Reaction Time | 2-24 hours | |
| Hydrolysis | Reagent | Conc. H₂SO₄ or NaOH solution |
| Temperature | 100-150 °C | |
| Reaction Time | 2-12 hours |
Route 2: Carboxylation of a Grignard Reagent
This route involves the formation of an organometallic intermediate which then reacts with carbon dioxide.
Experimental Workflow:
Troubleshooting:
| Issue | Possible Cause | Recommended Solution |
| Grignard reaction fails to initiate | Inactive magnesium surface due to oxide layer. | Activate the magnesium turnings by crushing them in a dry flask, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[4][5] |
| Presence of moisture in glassware or reagents. | Flame-dry all glassware under vacuum and use anhydrous solvents and reagents.[5] | |
| Low yield of the Grignard reagent | Wurtz coupling side reaction (R-X + R-MgX → R-R). | Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide. |
| Reaction with atmospheric CO₂ or O₂. | Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. | |
| Low yield of carboxylic acid | Inefficient carboxylation. | Bubble dry CO₂ gas through the Grignard solution or pour the Grignard reagent over crushed dry ice. Ensure the temperature is kept low during this step. |
| Grignard reagent acts as a base. | Ensure the CO₂ source is free of moisture. | |
| Formation of alcohol byproducts | The Grignard reagent reacts with any carbonyl compounds present as impurities. | Use highly pure starting materials and solvents. |
Key Experimental Parameters:
| Step | Parameter | Typical Conditions |
| Grignard Formation | Solvent | Anhydrous diethyl ether or THF |
| Temperature | Room temperature to reflux | |
| Atmosphere | Inert (Nitrogen or Argon) | |
| Carboxylation | CO₂ Source | Dry CO₂ gas or solid dry ice |
| Temperature | -78 °C to 0 °C | |
| Workup | Reagent | Dilute HCl or H₂SO₄ |
Route 3: Willgerodt-Kindler Reaction
This method transforms an acetophenone into a phenylacetic acid derivative.
Experimental Workflow:
Troubleshooting:
| Issue | Possible Cause | Recommended Solution |
| Low yield of thioamide | Sub-optimal ratio of reagents. | Optimize the molar ratios of the acetophenone, sulfur, and amine (e.g., morpholine). |
| Insufficient reaction temperature. | The reaction often requires heating to high temperatures (e.g., reflux in pyridine or other high-boiling solvents). | |
| Formation of complex side products. | The reaction mechanism is complex and can lead to various byproducts. Careful control of reaction conditions is necessary. Purification of the thioamide intermediate may be required.[6] | |
| Incomplete hydrolysis of the thioamide | Thioamides can be resistant to hydrolysis. | Use strong acidic or basic conditions and prolonged heating. |
| Formation of the corresponding amide instead of the carboxylic acid | Incomplete hydrolysis. | Ensure complete hydrolysis by extending the reaction time or using more forcing conditions. |
Key Experimental Parameters:
| Step | Parameter | Typical Conditions |
| Thioamide Formation | Reagents | Sulfur, Morpholine (or other secondary amine) |
| Solvent | Pyridine, DMF, or neat | |
| Temperature | 120-160 °C | |
| Reaction Time | 4-24 hours | |
| Hydrolysis | Reagent | Concentrated H₂SO₄ or aqueous NaOH |
| Temperature | Reflux | |
| Reaction Time | 4-12 hours |
Route 4: Malonic Ester Synthesis
A versatile method for the synthesis of substituted acetic acids.
Experimental Workflow:
Troubleshooting:
| Issue | Possible Cause | Recommended Solution |
| Low yield of alkylated product | Incomplete deprotonation of the malonic ester. | Ensure the use of a sufficiently strong base (e.g., sodium ethoxide in ethanol) and anhydrous conditions. |
| The alkyl halide is not reactive enough. | Use a more reactive halide (I > Br > Cl). | |
| Formation of dialkylated product | The mono-alkylated product is deprotonated and reacts with another equivalent of the alkyl halide. | Use a slight excess of the malonic ester relative to the alkyl halide.[7] |
| Incomplete hydrolysis of the ester | Insufficient acid concentration or reaction time. | Use a higher concentration of acid (e.g., 6M HCl) and ensure the reaction is heated to reflux for a sufficient period. |
| Incomplete decarboxylation | Insufficient heating. | After hydrolysis, ensure the reaction mixture is heated strongly (typically >150 °C) to drive the decarboxylation to completion. |
Key Experimental Parameters:
| Step | Parameter | Typical Conditions |
| Alkylation | Base | Sodium ethoxide in ethanol |
| Temperature | Room temperature to reflux | |
| Reaction Time | 1-12 hours | |
| Hydrolysis & Decarboxylation | Reagent | Aqueous acid (e.g., H₂SO₄, HCl) |
| Temperature | Reflux, then higher temperature for decarboxylation | |
| Reaction Time | 2-8 hours for hydrolysis |
References
- 1. benchchem.com [benchchem.com]
- 2. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]
- 3. Phenylacetic acid production(PAA-precursor) [aecenar.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
identification and removal of by-products in 2,4-Dichloro-5-fluorophenylacetic acid synthesis
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the synthesis of 2,4-dichloro-5-fluorophenylacetic acid. The focus is on the identification and removal of by-products to ensure the desired product quality.
Synthesis Overview
The synthesis of this compound is typically a two-step process:
-
Friedel-Crafts Acylation: 1,3-dichloro-4-fluorobenzene is acylated, usually with acetyl chloride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 2,4-dichloro-5-fluoroacetophenone.
-
Willgerodt-Kindler Reaction: The resulting acetophenone is then converted to this compound. This is often achieved through the formation of a thioamide intermediate using sulfur and an amine (like morpholine), followed by hydrolysis.
Troubleshooting Guide
Friedel-Crafts Acylation Issues
Question 1: My Friedel-Crafts acylation is producing a significant amount of an isomeric by-product. How can I identify and minimize it?
Answer: The most common isomeric by-product is 2,6-dichloro-3-fluoroacetophenone.
-
Identification: This isomer can be identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS). It will have the same mass-to-charge ratio (m/z) as the desired product but a different retention time.
-
Minimization:
-
Temperature Control: Maintain a controlled reaction temperature, as higher temperatures can sometimes favor the formation of the undesired isomer. The reaction with acetyl chloride is often carried out at temperatures between 20°C and 130°C.
-
Catalyst Choice: While aluminum chloride is common, exploring other Lewis acid catalysts or using a solid acid catalyst like a zeolite may improve regioselectivity.
-
Reaction Time: Monitor the reaction progress to avoid prolonged reaction times that might lead to side reactions.
-
Question 2: I am observing unreacted 1,3-dichloro-4-fluorobenzene in my reaction mixture. What could be the cause and how can I improve the conversion?
Answer: Incomplete conversion can be due to several factors:
-
Insufficient Catalyst: The Lewis acid catalyst, typically AlCl₃, is consumed by complexation with the ketone product, so a stoichiometric amount is generally required.[1] Ensure at least one equivalent of the catalyst is used.
-
Moisture: The presence of moisture can deactivate the Lewis acid catalyst. Ensure all reagents and glassware are thoroughly dried before use.
-
Reaction Temperature and Time: The reaction may require heating to proceed to completion. A typical procedure involves stirring the mixture at 120°C for several hours.[2] Monitor the reaction by TLC or GC to determine the optimal reaction time.
Willgerodt-Kindler Reaction Issues
Question 3: The hydrolysis of my thioamide intermediate is sluggish and giving a low yield of the final acid. How can I improve this step?
Answer: Incomplete hydrolysis is a common issue.
-
Hydrolysis Conditions: Ensure that the hydrolysis is carried out under sufficiently strong acidic or basic conditions and for an adequate duration. Refluxing with a strong acid like hydrochloric acid or a base like sodium hydroxide is typical.
-
Purity of the Intermediate: Impurities in the thioamide intermediate can interfere with the hydrolysis. Consider purifying the thioamide by recrystallization before proceeding.
-
Phase Transfer Catalyst: The use of a phase transfer catalyst, such as triethyl benzyl ammonium chloride (TEBA), can significantly reduce the reaction time for the hydrolysis of the thiomorpholide intermediate.[3]
Question 4: I have identified sulfur-containing impurities in my final product after the Willgerodt-Kindler reaction. What are they and how can I remove them?
Answer: The primary sulfur-containing impurities are unreacted sulfur and the thioamide intermediate.
-
Identification: The thioamide can be identified by LC-MS or by its characteristic spectroscopic data. Elemental sulfur is often visible as a fine yellow precipitate.
-
Removal:
-
Filtration: Unreacted sulfur can often be removed by hot filtration of the reaction mixture.
-
Washing: Washing the crude product with a solvent in which the thioamide is soluble but the desired acid is not can be effective.
-
Recrystallization: Recrystallization of the final product is the most effective method for removing residual thioamide and other impurities.
-
Purification Challenges
Question 5: My recrystallization of this compound is resulting in oiling out or poor recovery. What can I do?
Answer: Oiling out occurs when the solute is insoluble in the hot solvent above its melting point. Poor recovery is often due to the product having some solubility in the cold solvent.
-
Solvent Selection:
-
A single solvent should ideally dissolve the compound when hot but not when cold.
-
A mixed solvent system is often effective. Common mixtures include ethanol/water, acetone/water, or toluene/heptane.[4] Dissolve the crude product in a minimal amount of the "good" solvent (in which it is more soluble) at an elevated temperature, and then slowly add the "bad" solvent (in which it is less soluble) until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow it to cool slowly.
-
-
Cooling Rate: Allow the solution to cool slowly to room temperature and then in an ice bath to promote the formation of pure crystals. Rapid cooling can trap impurities and lead to smaller, less pure crystals.
-
Scratching: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solvent-air interface can initiate crystallization.
Analytical Queries
Question 6: What are the recommended starting conditions for HPLC analysis of my product's purity?
Answer: A reversed-phase HPLC method is typically suitable.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol is common.[5] Acidifying the mobile phase with a small amount of an acid like formic acid or trifluoroacetic acid (0.1%) can improve peak shape for the carboxylic acid.[6]
-
Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm, is appropriate.
Question 7: How can I analyze my product by GC-MS, given that it is a carboxylic acid?
Answer: Carboxylic acids are polar and require derivatization to be analyzed by GC-MS.
-
Derivatization: Esterification is the most common method. This can be done by reacting the acid with an alcohol (e.g., methanol with an acid catalyst) or with a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ester. Another option is to use a reagent like pentafluorobenzyl bromide (PFBBr).[7]
-
Analysis: After derivatization, the resulting ester is volatile and can be analyzed by standard GC-MS methods.
Frequently Asked Questions (FAQs)
Q1: What is the primary by-product I should be concerned about in the synthesis of 2,4-dichloro-5-fluoroacetophenone?
A1: The main by-product is the regioisomer 2,6-dichloro-3-fluoroacetophenone, formed during the Friedel-Crafts acylation. Its formation is influenced by reaction conditions.
Q2: Can I use the crude 2,4-dichloro-5-fluoroacetophenone directly in the Willgerodt-Kindler reaction?
A2: While it is possible, purifying the acetophenone intermediate, for instance by melt crystallization or distillation, is recommended to prevent carrying over impurities that may complicate the subsequent reaction and purification steps.[8]
Q3: Are there any specific safety precautions for the Willgerodt-Kindler reaction?
A3: Yes, this reaction can produce hydrogen sulfide (H₂S), a toxic and flammable gas. It is crucial to perform the reaction in a well-ventilated fume hood.
Q4: How can I confirm the identity of my final product, this compound?
A4: The identity can be confirmed using a combination of techniques:
-
Melting Point: Compare the observed melting point with the literature value (120-122°C).
-
NMR Spectroscopy (¹H and ¹³C): This will provide detailed structural information.
-
Mass Spectrometry (MS): This will confirm the molecular weight.
-
Infrared (IR) Spectroscopy: This will show the characteristic carbonyl and hydroxyl stretches of the carboxylic acid.
Q5: What is a typical overall yield for this two-step synthesis?
A5: Yields can vary significantly based on the specific conditions and purification efficiency. However, with optimized procedures, it is possible to achieve good overall yields. For instance, the Willgerodt-Kindler reaction followed by hydrolysis can have yields in the range of 80-95% for the conversion of the acetophenone to the final acid.[9]
Data Presentation
Table 1: Common By-products and Impurities in the Synthesis of this compound
| By-product/Impurity | Stage of Formation | Identification Method | Removal Method |
| 2,6-dichloro-3-fluoroacetophenone | Friedel-Crafts Acylation | GC-MS, HPLC | Fractional crystallization of the acetophenone, Chromatography |
| Unreacted 1,3-dichloro-4-fluorobenzene | Friedel-Crafts Acylation | GC-MS | Distillation of the acetophenone |
| 2,4-dichloro-5-fluorophenylthioamide | Willgerodt-Kindler Reaction | LC-MS, HPLC, TLC | Complete hydrolysis, Recrystallization of the final acid |
| Elemental Sulfur | Willgerodt-Kindler Reaction | Visual, Filtration | Hot filtration |
| α-ketothioamides | Willgerodt-Kindler Reaction | LC-MS | Recrystallization, Chromatography |
Table 2: Typical Starting Parameters for Analytical Methods
| Analytical Method | Parameter | Recommended Starting Condition |
| HPLC | Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Formic Acid | |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | |
| Gradient | Start with a high percentage of A, ramp up B over 20-30 min | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 254 nm | |
| GC-MS (after derivatization) | Column | DB-5ms or equivalent (non-polar) |
| Carrier Gas | Helium | |
| Injection Mode | Split/Splitless | |
| Temperature Program | Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 300°C) | |
| MS Ionization | Electron Impact (EI) |
Experimental Protocols
Protocol 1: HPLC Purity Analysis of this compound
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL solution.
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the sample and integrate the peaks. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair (e.g., toluene/heptane).
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent (e.g., toluene) to dissolve the solid completely. Use a magnetic stirrer and hot plate for efficient dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities (like elemental sulfur), perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization:
-
Single Solvent: If using a single solvent, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Mixed Solvent: If using a solvent pair, slowly add the "bad" solvent (e.g., heptane) to the hot solution until a persistent cloudiness is observed. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent (or the "bad" solvent of a pair) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.
Mandatory Visualizations
Caption: Synthesis pathway for this compound.
Caption: Key by-product formation pathways.
Caption: General troubleshooting workflow for synthesis issues.
References
- 1. chemistry-reaction.com [chemistry-reaction.com]
- 2. EP0176026B1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. reddit.com [reddit.com]
- 5. veeprho.com [veeprho.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]
- 9. scispace.com [scispace.com]
stability and degradation pathways of 2,4-Dichloro-5-fluorophenylacetic acid under experimental conditions
Frequently Asked Questions (FAQs) for 2,4-Dichlorophenoxyacetic Acid (2,4-D)
1. What are the primary degradation pathways for 2,4-D under experimental conditions?
2,4-D primarily degrades through three main pathways: microbial degradation, photodegradation, and thermal degradation. Microbial degradation is the most significant route in soil and aquatic environments. Photodegradation occurs in the presence of light, while thermal degradation can become relevant at elevated temperatures.
2. What are the expected major metabolites of 2,4-D degradation?
The major initial degradation product of 2,4-D is often 2,4-dichlorophenol (2,4-DCP)[1]. Further degradation can lead to the formation of chlorocatechols, and ultimately, ring cleavage results in the formation of simpler organic acids and mineralization to CO2 and water.
3. How does pH affect the stability of 2,4-D in aqueous solutions?
The degradation rate of 2,4-D can be pH-dependent. For instance, in thermally activated persulfate oxidation, the degradation rate is highly dependent on the initial pH.[2]
4. Is 2,4-D susceptible to hydrolysis?
While some phenoxyacetic acids can undergo hydrolysis, microbial degradation and photolysis are generally more significant degradation pathways for 2,4-D in the environment.
Troubleshooting Guides
Issue 1: Inconsistent 2,4-D degradation rates in microbial cultures.
-
Possible Cause 1: Sub-optimal microbial community. The microbial consortia used may not have the necessary enzymes for efficient 2,4-D degradation.
-
Troubleshooting Step: Ensure the inoculum is sourced from a site with a history of herbicide exposure to enrich for adapted microorganisms.[3]
-
-
Possible Cause 2: Presence of inhibitory co-contaminants. Other chemicals in the experimental matrix may be toxic to the 2,4-D degrading microorganisms.
-
Troubleshooting Step: Analyze the sample for common inhibitors and consider a pre-treatment step if necessary.
-
-
Possible Cause 3: Unfavorable environmental conditions. pH, temperature, and oxygen levels can significantly impact microbial activity.
-
Troubleshooting Step: Optimize these parameters for the specific microbial culture being used. Anaerobic degradation of 2,4-D has been observed and may proceed through different intermediates.[3]
-
Issue 2: Low or no photodegradation of 2,4-D observed.
-
Possible Cause 1: Inappropriate light source. The wavelength of the light source may not be optimal for inducing photolysis of 2,4-D.
-
Troubleshooting Step: Use a light source that emits in the UV range, as 2,4-D absorbs UV light.
-
-
Possible Cause 2: Presence of quenchers. Other substances in the solution may be absorbing the light or quenching the excited state of 2,4-D.
-
Troubleshooting Step: Purify the sample or use a photosensitizer to enhance the degradation rate.
-
Issue 3: Poor recovery of 2,4-D and its metabolites during sample extraction.
-
Possible Cause 1: Inefficient extraction solvent. The chosen solvent may not be effectively extracting the analytes from the sample matrix.
-
Troubleshooting Step: An alkaline hydrolysis step can be employed to convert all forms of 2,4-D to its salt form before extraction with an appropriate solvent like acidified acetonitrile.[4]
-
-
Possible Cause 2: Analyte degradation during sample preparation. High temperatures or extreme pH during sample workup can lead to the degradation of the target compounds.
-
Troubleshooting Step: Keep samples cool and avoid harsh chemical conditions during extraction and concentration steps.
-
Quantitative Data Summary
Table 1: Thermal Degradation of 2,4-D in the Fe3+/H2O2 System [5][6]
| Temperature (°C) | Half-life Reduction Factor (without t-butanol) | Half-life Reduction Factor (with t-butanol) |
| 10 to 50 | > 70-fold | > 700-fold |
Table 2: Thermally Activated Persulfate Oxidation of 2,4-D [2]
| Parameter | Condition | Observation |
| Initial pH | 3 - 12 | Degradation rate is highly dependent on pH. |
| Temperature | 25 - 70 °C | Degradation follows the Arrhenius model. |
| Apparent Activation Energy | - | 135.24 kJ mol-1 |
Experimental Protocols
Protocol 1: Analysis of 2,4-D and its Metabolites by LC-MS/MS [7]
-
Sample Preparation:
-
For water samples, acidify to pH < 2 with a suitable acid.
-
For solid matrices like soil or food, perform an extraction with a suitable solvent, such as acetonitrile. An initial alkaline hydrolysis can improve extraction efficiency for conjugated forms of 2,4-D.[4]
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Pass the extracted sample through a C18 SPE cartridge to remove interfering matrix components.
-
Elute the analytes with a suitable solvent like methanol.
-
-
LC-MS/MS Analysis:
-
Column: A reversed-phase C18 column is typically used.[8]
-
Mobile Phase: A gradient of acidified water and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is suitable for the analysis of the acidic 2,4-D and its metabolites.
-
Detection: Use Multiple Reaction Monitoring (MRM) for sensitive and selective quantification of the target analytes.
-
Protocol 2: Fungal Degradation Assay of 2,4-D [9][10]
-
Fungal Culture Preparation:
-
Pre-cultivate the selected fungal strain in a suitable liquid medium (e.g., Potato Dextrose Broth) for several days to obtain sufficient biomass.
-
-
Degradation Experiment:
-
Inoculate a mineral salts medium containing a defined concentration of 2,4-D as the sole carbon source with the fungal biomass.
-
Incubate the cultures under controlled conditions (e.g., temperature, shaking).
-
-
Sampling and Analysis:
-
Withdraw aliquots at different time intervals.
-
Separate the fungal biomass from the medium by centrifugation or filtration.
-
Extract the supernatant and analyze for the concentration of 2,4-D and its degradation products using HPLC or LC-MS/MS.
-
Visualizations
Caption: Simplified microbial degradation pathway of 2,4-D.
Caption: General experimental workflow for 2,4-D analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation and mechanism of 2,4-dichlorophenoxyacetic acid (2,4-D) by thermally activated persulfate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4-Dichlorophenoxyacetic acid degradation in methanogenic mixed cultures obtained from Brazilian Amazonian soil samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High temperature dependence of 2,4-dichlorophenoxyacetic acid degradation by Fe3+/H(2)O(2) system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. deswater.com [deswater.com]
- 9. Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,4-Dichloro-5-fluorophenylacetic acid
Welcome to the technical support center for the synthesis of 2,4-Dichloro-5-fluorophenylacetic acid. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and improving yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on a two-step route involving a Willgerodt-Kindler reaction followed by hydrolysis.
Issue 1: Low Yield in Willgerodt-Kindler Reaction
Q: We are experiencing a low yield of the 2-(2,4-dichloro-5-fluorophenyl)ethanethioic S-morpholide intermediate. What are the potential causes and solutions?
A: Low yields in the Willgerodt-Kindler reaction can stem from several factors. Below is a systematic approach to troubleshooting this step.
-
Possible Cause 1: Incomplete Reaction
-
Solution: The reaction may require longer heating or a higher temperature to proceed to completion, especially due to the electron-withdrawing nature of the chloro and fluoro substituents. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting acetophenone is still present after the recommended reaction time, consider extending the reflux period by 2-4 hours.
-
-
Possible Cause 2: Impure Reagents
-
Solution: The purity of the starting materials, particularly the 2,4-dichloro-5-fluoroacetophenone, is crucial for a successful reaction.[1] Impurities can lead to side reactions and a lower yield. Ensure the starting material is of high purity. Additionally, use freshly opened or purified morpholine and elemental sulfur.
-
-
Possible Cause 3: Suboptimal Reagent Stoichiometry
-
Solution: An incorrect ratio of reagents can hinder the reaction. Ensure that a sufficient excess of morpholine and sulfur is used to drive the reaction to completion. A typical molar ratio is 1 equivalent of acetophenone to 2-2.5 equivalents of sulfur and 3 equivalents of morpholine.
-
-
Possible Cause 4: Poor Reaction Kinetics
-
Solution: For reactions that are sluggish, the addition of a phase transfer catalyst (PTC) such as triethyl benzyl ammonium chloride (TEBA) can significantly improve the reaction rate and yield.[2]
-
Issue 2: Incomplete Hydrolysis of the Thiomorpholide Intermediate
Q: Our hydrolysis of the 2-(2,4-dichloro-5-fluorophenyl)ethanethioic S-morpholide is not going to completion, resulting in a low yield of the final product. How can we improve this step?
A: Incomplete hydrolysis is a common issue. Here are some troubleshooting steps:
-
Possible Cause 1: Insufficient Acid/Base Concentration or Amount
-
Solution: The hydrolysis of the thiomorpholide requires stringent conditions. If using acid hydrolysis (e.g., with sulfuric acid), ensure the concentration is adequate (typically a mixture of concentrated acid and water).[3] For base hydrolysis (e.g., with NaOH), use a sufficient molar excess to ensure complete reaction.
-
-
Possible Cause 2: Inadequate Reaction Time or Temperature
-
Solution: Hydrolysis can be a slow process. Increase the reflux time and monitor the disappearance of the starting thiomorpholide by TLC. Ensure the reaction mixture is heated to a temperature that allows for a steady reflux.
-
Issue 3: Formation of Impurities and Purification Challenges
Q: We are observing significant impurities in our final product. What are these likely to be and how can they be removed?
A: Impurities can arise from both the Willgerodt-Kindler reaction and the hydrolysis step.
-
Likely Impurities:
-
Unreacted 2,4-dichloro-5-fluoroacetophenone.
-
The intermediate 2-(2,4-dichloro-5-fluorophenyl)ethanethioic S-morpholide.
-
Side products from the Willgerodt-Kindler reaction.
-
-
Purification Strategies:
-
Acid-Base Extraction: After hydrolysis and acidification, the crude product can be dissolved in a suitable organic solvent and washed with a saturated sodium bicarbonate solution. The aqueous layer, containing the sodium salt of the desired carboxylic acid, can then be separated and re-acidified to precipitate the purified product.
-
Recrystallization: The crude this compound can be recrystallized from a suitable solvent system, such as toluene or an ethanol/water mixture, to remove impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is a plausible and efficient synthetic route for this compound?
A1: A robust two-step synthesis starting from the commercially available 2,4-dichloro-5-fluoroacetophenone is a practical approach. The first step is a Willgerodt-Kindler reaction to form the corresponding thiomorpholide, which is then hydrolyzed in the second step to yield the desired carboxylic acid.[2][4]
Q2: How do the fluorine and chlorine substituents on the aromatic ring affect the synthesis?
A2: The fluorine and chlorine atoms are strongly electron-withdrawing. This can make the starting acetophenone less reactive in the Willgerodt-Kindler reaction, potentially requiring more forcing conditions (higher temperature, longer reaction time) to achieve a good yield.[5]
Q3: What analytical techniques are recommended for monitoring the reaction progress?
A3: Thin Layer Chromatography (TLC) is an effective and straightforward method for monitoring the consumption of the starting materials and the formation of the intermediate and final products in both steps of the synthesis. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion and product purity.
Q4: Are there any specific safety precautions to consider for this synthesis?
A4: Yes. The Willgerodt-Kindler reaction involves heating sulfur and morpholine, which can release hydrogen sulfide (H₂S), a toxic and flammable gas with a strong, unpleasant odor. This reaction should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.
Data Presentation
The following table summarizes typical yields for the Willgerodt-Kindler reaction of various substituted acetophenones, which can serve as a benchmark for optimizing the synthesis of this compound.
| Starting Material (Acetophenone Derivative) | Product (Phenylacetic Acid Derivative) | Yield (%) | Reference |
| Acetophenone | Phenylacetic acid | 85 | [2] |
| 4-Chloroacetophenone | 4-Chlorophenylacetic acid | 82 | [2] |
| 4-Methoxyacetophenone | 4-Methoxyphenylacetic acid | 60 | [2] |
| 4-Hydroxyacetophenone | 4-Hydroxyphenylacetic acid | 65 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2-(2,4-dichloro-5-fluorophenyl)ethanethioic S-morpholide (Willgerodt-Kindler Reaction)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-dichloro-5-fluoroacetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).[4]
-
Reaction: Heat the mixture to reflux (approximately 130-140 °C) with vigorous stirring for 8-12 hours. The reaction mixture will become dark and viscous.
-
Monitoring: Monitor the reaction progress by TLC until the starting acetophenone is consumed.
-
Workup: Allow the reaction mixture to cool to room temperature. The crude product can be used directly in the next step without further purification.
Protocol 2: Hydrolysis of 2-(2,4-dichloro-5-fluorophenyl)ethanethioic S-morpholide
-
Reaction Setup: To the crude thiomorpholide from the previous step, add a 20% aqueous solution of sodium hydroxide (NaOH).[2]
-
Reaction: Heat the mixture to reflux for 8-10 hours with constant stirring.
-
Monitoring: Monitor the hydrolysis by TLC until the thiomorpholide is no longer detectable.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and filter to remove any solid impurities.
-
Transfer the filtrate to a separatory funnel and wash with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer to pH 2 with concentrated hydrochloric acid (HCl). The crude this compound will precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as toluene.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting guide for synthesis issues.
References
troubleshooting poor solubility of 2,4-Dichloro-5-fluorophenylacetic acid in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 2,4-Dichloro-5-fluorophenylacetic acid.
Troubleshooting Poor Solubility
Question: My this compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?
Answer:
Poor solubility of this compound in aqueous solutions is a common challenge due to its chemical structure. The presence of a phenyl ring with chloro and fluoro substituents contributes to its lipophilicity, while the carboxylic acid group provides a handle for pH-dependent solubility.
Here is a logical workflow to troubleshoot and address solubility issues:
Caption: Troubleshooting workflow for poor solubility.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the solubility of this compound?
A1: As a carboxylic acid, the solubility of this compound is highly pH-dependent. In acidic conditions (low pH), the carboxylic acid group is protonated (-COOH), rendering the molecule less polar and thus less soluble in water. As the pH increases above the compound's pKa, the carboxylic acid group deprotonates to form the carboxylate anion (-COO⁻). This charged form is significantly more polar and, therefore, more soluble in aqueous solutions. Increasing the pH of your solution with a suitable base (e.g., NaOH, KOH) is often the most effective initial step to enhance solubility.
Q2: What are common cosolvents that can be used to dissolve this compound?
A2: If pH adjustment alone is insufficient or not appropriate for your experimental conditions, the use of water-miscible organic cosolvents can be effective. These cosolvents reduce the polarity of the aqueous medium, which can help to solvate the nonpolar regions of the molecule. Commonly used cosolvents include:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycols (PEGs), such as PEG 300 and PEG 400
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylacetamide (DMA)
It is crucial to start with a small percentage of the cosolvent and gradually increase it while monitoring for solubility. The choice of cosolvent may depend on the specific requirements of your experiment, including toxicity and compatibility with other components.
Q3: Can surfactants improve the solubility of this compound?
A3: Yes, surfactants can enhance the solubility of poorly soluble compounds like this compound. Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate the poorly soluble drug molecules, thereby increasing the overall solubility of the drug in the aqueous medium. Common surfactants used in pharmaceutical formulations include:
-
Sodium lauryl sulfate (SLS)
-
Polysorbates (e.g., Tween® 80)
-
Poloxamers (e.g., Pluronic® F68)
The selection and concentration of the surfactant should be carefully optimized for your specific application.
Q4: How does temperature influence the solubility?
A4: The effect of temperature on solubility depends on the thermodynamics of the dissolution process. For many solid solutes, solubility increases with temperature. Gentle heating of the solution can be a simple method to increase the dissolution rate and solubility. However, it is important to ensure that the compound is chemically stable at elevated temperatures and that the increased temperature does not negatively impact other components of your experiment.
Q5: Are there other advanced techniques to improve solubility?
A5: For more challenging cases, advanced formulation strategies can be employed. These include:
-
Salt Formation: Converting the carboxylic acid to a more soluble salt form by reacting it with a suitable base.
-
Complexation: Using complexing agents like cyclodextrins to form inclusion complexes that have enhanced aqueous solubility.
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level to improve its dissolution rate.
Data Presentation
Table 1: Effect of pH on the Aqueous Solubility of a Structurally Related Phenylacetic Acid Derivative (Illustrative Data)
| pH | Solubility (mg/mL) |
| 2.0 | < 0.1 |
| 4.0 | 0.5 |
| 6.0 | 5.0 |
| 7.4 | 25.0 |
| 8.0 | > 50.0 |
Table 2: Effect of Cosolvents on the Aqueous Solubility of a Structurally Related Phenylacetic Acid Derivative at Neutral pH (Illustrative Data)
| Cosolvent | Concentration (% v/v) | Solubility (mg/mL) |
| None | 0 | 1.5 |
| Ethanol | 10 | 5.0 |
| Ethanol | 20 | 15.0 |
| Propylene Glycol | 10 | 8.0 |
| Propylene Glycol | 20 | 20.0 |
| PEG 400 | 10 | 12.0 |
| PEG 400 | 20 | 35.0 |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Solubility
-
Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8) using appropriate buffer systems (e.g., phosphate, acetate).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: Withdraw an aliquot from each vial and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the measured solubility as a function of pH.
Protocol 2: Cosolvent Solubility Screening
-
Preparation of Cosolvent Systems: Prepare a series of aqueous solutions containing different concentrations (e.g., 5%, 10%, 20% v/v) of various cosolvents (e.g., ethanol, propylene glycol, PEG 400).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each cosolvent system in separate vials.
-
Equilibration: Agitate the vials at a constant temperature for 24-48 hours.
-
Sample Collection and Filtration: Withdraw and filter an aliquot from each vial.
-
Quantification: Determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC).
-
Data Analysis: Compare the solubility of the compound in the different cosolvent systems.
Visualizations
Caption: Relationship between pH and solubility.
Caption: Workflow for cosolvent screening.
managing impurities during the scale-up of 2,4-Dichloro-5-fluorophenylacetic acid production
This technical support guide is intended for researchers, scientists, and drug development professionals involved in the scale-up production of 2,4-Dichloro-5-fluorophenylacetic acid. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to impurity management.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for scaling up this compound production?
A1: The most common and scalable synthetic routes start from 2,4-dichloro-5-fluoroacetophenone. Two primary methods are employed for this conversion:
-
The Willgerodt-Kindler Reaction: This reaction converts the acetophenone to a thioamide, which is then hydrolyzed to the desired phenylacetic acid. It is a robust method but can present challenges with reaction time and purification.
-
The Haloform Reaction: This reaction involves the oxidation of the methyl ketone to a carboxylate, which is then acidified to yield the final product.[1][2] This method can be efficient but requires careful control of reaction conditions to avoid side reactions.[3]
Q2: What are the most common impurities encountered during the synthesis of this compound?
A2: Impurities can originate from starting materials, intermediates, byproducts, and degradation products. The most critical impurities to monitor are:
-
Isomeric Impurities: The most significant isomeric impurity is 2,6-dichloro-3-fluoroacetophenone , which can form during the synthesis of the starting material, 2,4-dichloro-5-fluoroacetophenone.[4][5][6] Its similar physical properties make it challenging to remove.
-
Process-Related Impurities:
-
Unreacted Starting Material: Incomplete conversion can leave residual 2,4-dichloro-5-fluoroacetophenone in the final product.
-
Intermediates: In the Willgerodt-Kindler pathway, the intermediate thioamide can be a potential impurity if hydrolysis is incomplete.
-
Byproducts from Side Reactions: The haloform reaction can produce various chlorinated byproducts if not properly controlled.[2][3]
-
-
Residual Solvents: Solvents used in the reaction and purification steps (e.g., ethanol, dichloromethane, acetic acid) may be present in the final product.[7][8][9]
Q3: How can I effectively remove the isomeric impurity, 2,6-dichloro-3-fluoroacetophenone?
A3: Due to the similar boiling points and polarities of the 2,4-dichloro-5-fluoro and 2,6-dichloro-3-fluoro isomers, their separation can be challenging. A combination of techniques is often most effective:
-
Fractional Distillation: While difficult, careful fractional distillation under reduced pressure can enrich the desired isomer.
-
Crystallization: Recrystallization is a crucial purification step. The choice of solvent is critical to achieving good separation. A multi-step crystallization process may be necessary.
-
Derivatization: In some cases, the isomeric mixture can be reacted to form derivatives that are more easily separated, followed by the regeneration of the desired product.
II. Troubleshooting Guides
A. Troubleshooting the Willgerodt-Kindler Reaction
Issue 1: Low Conversion of 2,4-dichloro-5-fluoroacetophenone
| Potential Cause | Troubleshooting Action |
| Insufficient Reaction Time or Temperature | The Willgerodt-Kindler reaction can be slow.[10] Increase the reaction time and/or temperature. Monitor the reaction progress by HPLC to determine the optimal endpoint. |
| Poor Quality of Reagents | Use high-purity sulfur and freshly distilled morpholine (or other amine). |
| Inefficient Mixing | In a large-scale reactor, ensure adequate agitation to maintain a homogenous mixture of the solid sulfur and the liquid phase. |
Issue 2: Formation of Unidentified Byproducts
| Potential Cause | Troubleshooting Action |
| Side Reactions at High Temperatures | While higher temperatures can increase the reaction rate, they can also lead to degradation and side reactions.[10] Optimize the temperature to balance reaction speed and impurity formation. |
| Reaction with Solvent | Ensure the chosen solvent is inert under the reaction conditions. |
| Impure Starting Material | Characterize the starting acetophenone for any impurities that might react under the Willgerodt-Kindler conditions. |
B. Troubleshooting the Haloform Reaction
Issue 1: Incomplete Reaction and Presence of Halogenated Intermediates
| Potential Cause | Troubleshooting Action |
| Insufficient Base or Halogen | The haloform reaction requires an excess of both base and halogen to drive the reaction to completion.[3] Ensure the correct stoichiometry is used. |
| Low Reaction Temperature | The reaction may be too slow at lower temperatures. Gradually increase the temperature while monitoring for byproduct formation. |
| Poor Solubility of the Ketone | Ensure the starting ketone is adequately dissolved in the reaction solvent to allow for efficient reaction. |
Issue 2: Formation of Undesired Chlorinated Byproducts
| Potential Cause | Troubleshooting Action |
| Reaction with the Aromatic Ring | Under harsh conditions, electrophilic halogenation of the aromatic ring can occur. Use milder reaction conditions (lower temperature, controlled addition of halogen). |
| Side Reactions of the Carboxylate Product | Once formed, the carboxylate may be susceptible to further reactions. Quench the reaction promptly once the starting material is consumed. |
III. Experimental Protocols
A. Synthesis of this compound via the Haloform Reaction (Illustrative)
-
Reaction Setup: In a temperature-controlled reactor, dissolve 2,4-dichloro-5-fluoroacetophenone (1.0 eq) in a suitable solvent such as ethanol.
-
Reagent Addition: Cool the solution to 0-5 °C. Slowly add a solution of sodium hypochlorite (e.g., 13% aqueous solution, 4.0-5.0 eq) while maintaining the temperature below 10 °C.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by HPLC until the starting material is consumed.
-
Workup: Acidify the reaction mixture to a pH of 1 with concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane.
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Evaporate the solvent under reduced pressure.
-
Crystallization: Purify the crude product by recrystallization from a suitable solvent system to yield this compound.
B. HPLC Method for Impurity Profiling
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient:
Time (min) % A % B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
Column Temperature: 30 °C
C. GC-MS Method for Residual Solvent Analysis
-
Instrumentation: Headspace Gas Chromatograph with a Mass Spectrometer detector (HS-GC-MS).
-
Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm film thickness).[7]
-
Carrier Gas: Helium.
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 35-350 amu
IV. Data Presentation
Table 1: Hypothetical Impurity Profile of this compound Batches Under Different Scale-Up Conditions
| Impurity | Batch A (Lab Scale) | Batch B (Pilot Scale - Unoptimized) | Batch C (Pilot Scale - Optimized) |
| 2,4-dichloro-5-fluoroacetophenone | 0.05% | 1.5% | 0.1% |
| 2,6-dichloro-3-fluoroacetophenone | 0.1% | 0.5% | 0.15% |
| Thioamide Intermediate (Willgerodt) | < 0.01% | 0.8% | < 0.01% |
| Unknown Impurity 1 (RRT 1.2) | Not Detected | 0.3% | 0.05% |
| Total Impurities | 0.15% | 3.1% | 0.3% |
RRT = Relative Retention Time
V. Visualizations
Caption: Synthesis pathways and potential impurity sources.
Caption: Troubleshooting workflow for high impurity levels.
References
- 1. Haloform Reaction | NROChemistry [nrochemistry.com]
- 2. Haloform reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Page loading... [guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2,6-Dichloro-3-fluoroacetophenone | 290835-85-7 [chemicalbook.com]
- 7. rroij.com [rroij.com]
- 8. Headspace Residual Solvents Acetic Acid Problem - Chromatography Forum [chromforum.org]
- 9. egtchemie.ch [egtchemie.ch]
- 10. What Is Willgerodt-Kindler Reaction? [unacademy.com]
preventing degradation of 2,4-Dichloro-5-fluorophenylacetic acid in long-term storage
Welcome to the technical support center for 2,4-Dichloro-5-fluorophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during long-term storage?
A1: While this compound is a relatively stable halogenated organic compound, its degradation during long-term storage can be influenced by several factors.[1][2] These include:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV radiation, can induce photochemical degradation. The aromatic ring in the molecule can act as a chromophore, absorbing light and initiating reactions.[3]
-
Moisture: The presence of water can facilitate hydrolytic degradation pathways.
-
Oxygen: Oxidative degradation can occur, especially in the presence of light or certain catalysts.
-
pH: The stability of the carboxylic acid group can be affected by the pH of the storage solution.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or freezing is advisable.[1]
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Atmosphere: For maximum stability, especially for analytical standards, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.
-
Form: Storing the compound in its solid, crystalline form is generally more stable than in solution.[1] If storing in solution, use a suitable, dry, aprotic solvent and protect from moisture.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, they can be inferred from the degradation of the structurally similar compound, 2,4-Dichlorophenoxyacetic acid (2,4-D).[3][4] Potential pathways include:
-
Dehalogenation: The removal of one or more halogen atoms (chlorine or fluorine).
-
Hydroxylation: The addition of a hydroxyl group to the aromatic ring.
-
Side-chain cleavage: The breaking of the bond between the phenyl group and the acetic acid moiety.
-
Decarboxylation: The loss of the carboxylic acid group as carbon dioxide, which can be induced by heat.
Q4: Are there any known stabilizers that can be used to prevent the degradation of this compound?
A4: While specific studies on stabilizers for this compound are limited, the use of antioxidants could potentially mitigate oxidative degradation. Phenolic compounds, such as certain flavonoids or phenolic acids, are known to act as antioxidants and may offer a stabilizing effect.[5][6] However, the compatibility and effectiveness of any potential stabilizer would need to be experimentally verified for your specific application.
Troubleshooting Guide
Issue 1: I observe a change in the physical appearance of my stored this compound (e.g., color change, clumping).
-
Possible Cause: This could indicate degradation of the compound or absorption of moisture.
-
Troubleshooting Steps:
-
Analytical Verification: Perform an analytical test (e.g., HPLC, LC-MS) to check the purity of the compound against a reference standard.
-
Moisture Analysis: If clumping is observed, consider performing a Karl Fischer titration to determine the water content.
-
Review Storage Conditions: Ensure that the storage container is properly sealed and that the storage environment is cool, dark, and dry.
-
Issue 2: My experimental results are inconsistent, and I suspect degradation of my this compound stock solution.
-
Possible Cause: The compound may be degrading in solution due to factors like solvent impurities, exposure to light, or inappropriate pH.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions for critical experiments.
-
Solvent Quality: Use high-purity, anhydrous solvents.
-
Protect from Light: Store stock solutions in amber vials or wrap them in aluminum foil.
-
pH Consideration: If using aqueous solutions, buffer the solution to a pH where the compound is most stable (typically slightly acidic for carboxylic acids).
-
Re-qualify the Standard: Analyze the stock solution by HPLC or LC-MS to confirm its concentration and purity before use.
-
Issue 3: I see unexpected peaks in my chromatogram when analyzing my sample.
-
Possible Cause: These peaks could be degradation products of this compound.
-
Troubleshooting Steps:
-
Forced Degradation Study: To tentatively identify potential degradation products, you can perform a forced degradation study under stress conditions (e.g., acid, base, peroxide, heat, light). This can help in matching the retention times of the unknown peaks.
-
Mass Spectrometry: Use a mass spectrometer detector (LC-MS) to obtain mass information about the unknown peaks, which can help in their identification.
-
Review Sample Handling: Evaluate your entire experimental workflow for potential sources of contamination or degradation, such as incompatible materials or prolonged exposure to harsh conditions.
-
Data Presentation
Table 1: Influence of Storage Conditions on the Stability of Phenylacetic Acid Derivatives (General Data)
| Parameter | Condition | Potential Effect on Stability | Recommendation |
| Temperature | Ambient vs. Refrigerated (2-8 °C) | Higher temperatures accelerate degradation. | Store at 2-8 °C for short-term and frozen for long-term. |
| Light | Exposed to Light vs. Protected from Light | UV light can induce photodegradation. | Store in amber, light-blocking containers. |
| Humidity | High vs. Low | Moisture can lead to hydrolysis. | Store in a desiccated environment. |
| Atmosphere | Air vs. Inert Gas (N₂, Ar) | Oxygen can cause oxidative degradation. | For high-purity standards, store under an inert atmosphere. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acidified water and an organic solvent is commonly used.[3] For example:
-
Solvent A: 0.1% Acetic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-20 min: 30-70% B
-
20-25 min: 70-30% B
-
25-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 283 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the this compound in the mobile phase to a final concentration of approximately 100 µg/mL.
Protocol 2: Forced Degradation Study
This protocol outlines a typical procedure for conducting a forced degradation study to identify potential degradation products.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 60 °C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.[7]
-
Thermal Degradation: Store the solid compound at 80 °C for 48 hours. Dissolve in the mobile phase before analysis.[7]
-
Photodegradation: Expose the solid compound and a solution (100 µg/mL) to a light source as per ICH Q1B guidelines.[7]
-
-
Sample Analysis: Before analysis by HPLC (as described in Protocol 1), neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify new peaks corresponding to degradation products.
Visualizations
Caption: Troubleshooting workflow for suspected degradation.
Caption: Recommended long-term storage conditions.
Caption: Workflow for purity assessment and troubleshooting.
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. 2,4-Dichlorophenoxyacetic Acid Degradation Pathway [eawag-bbd.ethz.ch]
- 5. mdpi.com [mdpi.com]
- 6. Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics [mdpi.com]
- 7. benchchem.com [benchchem.com]
strategies for enhancing the reactivity of 2,4-Dichloro-5-fluorophenylacetic acid in coupling reactions
Welcome to the technical support center for optimizing coupling reactions involving 2,4-Dichloro-5-fluorophenylacetic acid. This resource is tailored for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the reactivity of this challenging substrate in various coupling reactions, such as amide and Suzuki couplings.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.
Amide Coupling Reactions
Issue: Low or no conversion to the desired amide product.
This is a frequent challenge due to the electronic and steric properties of this compound. The two chlorine atoms and the fluorine atom are electron-withdrawing, which can decrease the nucleophilicity of the carboxylate. Furthermore, the chlorine atom at the ortho position presents significant steric hindrance.[1][2]
Troubleshooting Steps:
-
Optimize Your Coupling Reagent: Standard coupling reagents may be insufficient.[2] Consider more potent activating agents.
-
Adjust Reaction Conditions: Temperature and reaction time are critical variables.
-
Select an Appropriate Base: The choice of base can significantly influence the reaction's success.
-
Consider an Alternative Reaction Pathway: Converting the carboxylic acid to a more reactive intermediate can be a solution.[3][4]
Suzuki Coupling Reactions
Issue: Poor yield in Suzuki-Miyaura coupling of this compound derivatives.
The electron-withdrawing nature of the substituents can make the oxidative addition step in the catalytic cycle challenging.[5][6]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for activating aryl chlorides.[7]
-
Optimize the Base and Solvent System: These parameters are key to a successful Suzuki-Miyaura coupling.[8][9]
-
Manage Steric Hindrance: The ortho-chloro group can impede the coupling reaction.[10]
Frequently Asked Questions (FAQs)
Amide Coupling FAQs
Q1: Why is this compound so unreactive in amide coupling reactions?
A1: The low reactivity stems from two main factors:
-
Electronic Effects: The three halogen substituents are strongly electron-withdrawing. This increases the acidity of the carboxylic acid proton, but the resulting carboxylate is a weaker nucleophile.
-
Steric Hindrance: The chlorine atom at the 2-position (ortho to the acetic acid moiety) physically blocks the approach of the amine to the activated carboxylic acid intermediate, slowing down the reaction.[1][2]
Q2: Which coupling reagents are most effective for this type of sterically hindered and electron-deficient carboxylic acid?
A2: For challenging substrates like this, onium-salt-based reagents are generally more effective than standard carbodiimides like DCC or EDC.[2] Highly recommended reagents include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings due to the formation of highly reactive OAt active esters.[11][12]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A very effective and commonly used coupling reagent.[13]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation reagent known for its high efficiency and suppression of side reactions.[14][15]
Q3: What is the best base to use for this coupling reaction?
A3: A non-nucleophilic, sterically hindered base is typically preferred to avoid side reactions. Common choices include:
-
N,N-Diisopropylethylamine (DIPEA): A widely used base in peptide coupling.
-
N-Methylmorpholine (NMM): A weaker base than DIPEA, which can sometimes be advantageous in reducing side reactions like racemization.[2]
-
2,4,6-Collidine: A sterically hindered pyridine derivative that is also effective.[14]
Q4: Can I improve the yield by increasing the temperature?
A4: Increasing the temperature can help overcome the activation energy barrier for sterically hindered substrates.[1] However, it should be done cautiously as excessive heat can lead to side reactions, including racemization and decomposition of the coupling reagent or product. Monitoring the reaction closely is essential.
Q5: Should I pre-activate the carboxylic acid?
A5: Yes, pre-activating the carboxylic acid with the coupling reagent and base for a short period (e.g., 5-15 minutes) before adding the amine can be beneficial. This allows for the formation of the active ester intermediate, which then readily reacts with the amine.
Suzuki Coupling FAQs
Q6: What are the key challenges in using derivatives of this compound in Suzuki couplings?
A6: The primary challenges are the activation of the C-Cl bonds for oxidative addition to the palladium catalyst. Aryl chlorides are notoriously less reactive than aryl bromides or iodides.[7] The electron-withdrawing nature of the other substituents further deactivates the ring, making oxidative addition more difficult.
Q7: Which catalyst systems are recommended for Suzuki coupling of aryl chlorides?
A7: For unreactive aryl chlorides, catalyst systems with electron-rich and bulky phosphine ligands are generally required.[7] Effective systems include:
-
Catalysts: Pd(OAc)₂, Pd₂(dba)₃
-
Ligands: Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) or other electron-rich, bulky phosphine ligands like P(t-Bu)₃.
Q8: What are the optimal bases and solvents for this type of Suzuki coupling?
A8: The choice of base and solvent is critical.
-
Bases: Strong bases are often needed. K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used.[8][9]
-
Solvents: A mixture of an organic solvent and water is often effective. Common choices include toluene/water, dioxane/water, or DMF/water.[8]
Data Presentation
Comparison of Coupling Reagents for Hindered Amide Bond Formation
| Coupling Reagent | Additive | Base | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| EDC | HOBt | DIPEA | 12-24 | 40-60 | Common and cost-effective, but often insufficient for highly hindered substrates.[11] |
| HBTU | - | DIPEA | 2-6 | 70-85 | More reactive than carbodiimides, a good starting point for optimization.[1][13] |
| HATU | - | DIPEA | 1-4 | 85-95+ | Highly efficient and fast-acting, especially for challenging couplings.[11][12] |
| COMU | - | Collidine | 1-3 | 80-95 | Excellent reactivity with reduced risk of racemization.[14][15] |
| PyBOP | - | DIPEA | 2-8 | 75-90 | A phosphonium-based reagent, also very effective for hindered systems.[1] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM, or THF).
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the solution, followed by HATU (1.1 eq.). Stir the mixture at room temperature for 10-15 minutes.
-
Coupling: Add the desired amine (1.2 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50°C.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To a reaction vessel, add the this compound derivative (e.g., methyl ester) (1.0 eq.), the boronic acid (1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Degassing: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1).
-
Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove the catalyst. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low amide coupling yield.
Caption: Experimental workflow for amide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. researchgate.net [researchgate.net]
overcoming common issues in the crystallization of 2,4-Dichloro-5-fluorophenylacetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during the crystallization of 2,4-Dichloro-5-fluorophenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the crystallization of this compound?
A1: There is no single "magic" solvent for crystallization. The choice of solvent is a critical step and often requires empirical testing.[1] A good crystallization solvent will dissolve the this compound when hot but have low solubility when cold.[2] Based on the properties of similar phenylacetic acid derivatives, polar solvents such as ethanol and water, or solvent mixtures, are often a good starting point.[3][4] It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent system for your specific sample.
Q2: How can I determine the appropriate solvent for recrystallization?
A2: To find a suitable solvent, start by placing a small amount of your crude this compound into a test tube and add a few drops of the solvent at room temperature.[5] If the compound dissolves immediately, the solvent is likely too good and will result in poor recovery.[5] The ideal solvent should dissolve the compound when heated but show poor solubility at room temperature.[5] If a single solvent is not effective, a binary solvent system (a "solvent-antisolvent" or "solvent pair") can be employed.[5][6] In this case, the compound should be highly soluble in one solvent (the "good" solvent) and poorly soluble in the other (the "bad" or "anti-solvent").
Q3: What are the common impurities that can hinder the crystallization of this compound?
A3: While specific impurities depend on the synthetic route, common contaminants in the synthesis of related compounds include isomeric by-products.[5] For instance, in the synthesis of a related acetophenone, 2,6-dichloro-3-fluoroacetophenone was identified as a potential impurity.[5] The presence of excess solvent from a previous step or unreacted starting materials can also inhibit crystallization. The principle of recrystallization is to select a solvent in which the impurities are either much more soluble or much less soluble than the desired compound.[7]
Troubleshooting Guide
Issue 1: No Crystals Form Upon Cooling
Cause:
-
Solution is not supersaturated: Too much solvent may have been used.[8]
-
Supersaturation without nucleation: The solution is supersaturated, but there are no nucleation sites for crystals to begin forming.[9]
-
Compound is too soluble in the chosen solvent at low temperatures. [9]
Solution:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[8][9] This can create microscopic scratches that serve as nucleation sites.
-
Seed Crystals: If available, add a tiny crystal of pure this compound to the solution.[9] This provides a template for crystal growth.
-
-
Increase Concentration: If nucleation techniques fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[8]
-
Add an Anti-solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy, then heat until it is clear again before cooling.[9]
-
Cool to a Lower Temperature: Try cooling the solution in an ice bath or refrigerator to further decrease the solubility.[9]
Issue 2: The Compound "Oils Out" Instead of Forming Crystals
Cause:
-
High concentration of impurities: Impurities can lower the melting point of the solid, causing it to separate as a liquid.
-
Solution is too concentrated.
-
Cooling is too rapid.
-
The boiling point of the solvent is higher than the melting point of the compound.
Solution:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the concentration and then allow it to cool slowly.[8]
-
Slow Cooling: Ensure the solution cools down slowly. You can insulate the flask to slow the rate of cooling.[8]
-
Lower the Saturation Temperature: Add more solvent to the heated solution so that the saturation point is at a lower temperature.
-
Change Solvents: If oiling out persists, consider a different solvent or solvent system with a lower boiling point.
Issue 3: Crystallization Occurs Too Rapidly, Yielding a Fine Powder
Cause:
-
The solution is too concentrated.
-
The solution was cooled too quickly. [8]
Solution:
-
Reheat and Add More Solvent: Reheat the mixture to redissolve the solid. Add a small amount of additional hot solvent to slightly decrease the saturation.[8]
-
Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can also help.[8] An ideal crystallization should show some crystal formation in about 5 minutes, with continued growth over 20 minutes.[8]
Issue 4: The Crystal Yield is Low
Cause:
-
Too much solvent was used: A significant amount of the compound may remain dissolved in the mother liquor.[8]
-
Premature crystallization during hot filtration: The compound may have crystallized on the filter paper or in the funnel stem.
-
Washing with a solvent in which the crystals are too soluble.
Solution:
-
Concentrate the Mother Liquor: Evaporate some of the solvent from the filtrate (mother liquor) and cool it again to see if a second crop of crystals can be obtained.
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Preheat Filtration Apparatus: When performing a hot filtration, preheat the funnel and receiving flask with hot solvent to prevent premature crystallization.[7]
-
Use Cold Washing Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to reduce the amount of product that dissolves.
Data Presentation
Table 1: Properties of Common Solvents for Crystallization
To assist in solvent selection, the following table provides key physical properties of common organic solvents.
| Solvent | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Polarity |
| Water | 100.0 | 0.0 | 1.000 | High |
| Ethanol | 78.5 | -114.1 | 0.789 | High |
| Methanol | 64.7 | -97.6 | 0.792 | High |
| Acetone | 56.0 | -94.9 | 0.791 | High |
| Ethyl Acetate | 77.1 | -83.6 | 0.902 | Medium |
| Dichloromethane | 39.6 | -96.7 | 1.330 | Medium |
| Toluene | 110.6 | -95.0 | 0.867 | Low |
| Hexane | 69.0 | -95.0 | 0.655 | Low |
| Cyclohexane | 80.7 | 6.6 | 0.779 | Low |
Note: This table provides general information. The suitability of a solvent for the crystallization of this compound should be determined experimentally.
Experimental Protocols
General Protocol for the Recrystallization of this compound
This is a general guideline and may require optimization for your specific sample.
-
Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.[2]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration. Use a pre-heated funnel and filter paper to prevent premature crystallization.[7]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears to be complete, you can place the flask in an ice bath to maximize the yield.[2]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals. This can be done by air drying or in a vacuum oven at a temperature below the compound's melting point.
Visualization
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the crystallization of this compound.
Caption: Troubleshooting workflow for crystallization.
References
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. youtube.com [youtube.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Method for effectively recycling 2,4-dichloro-5-fluoro acetophenone from crystallization mother liquor - Eureka | Patsnap [eureka.patsnap.com]
- 6. WO2010058421A3 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. rsc.org [rsc.org]
- 9. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2,4-Dichloro-5-fluorophenylacetic Acid and Other Phenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activity of 2,4-Dichloro-5-fluorophenylacetic acid against other well-characterized phenylacetic acid derivatives. Due to limited direct experimental data on this compound, this comparison extrapolates its likely activities based on structure-activity relationships observed in analogous compounds. The information presented is intended to guide future research and drug discovery efforts.
Introduction to Phenylacetic Acid Derivatives
Phenylacetic acid and its derivatives are a versatile class of compounds with a broad spectrum of biological activities. They are fundamental building blocks for many pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ibuprofen.[1] The biological effects of these derivatives are significantly influenced by the nature and position of substituents on the phenyl ring. Halogenation, in particular, has been shown to modulate the anti-inflammatory, cytotoxic, and herbicidal properties of this chemical scaffold.
This guide focuses on the predicted biological profile of this compound, a halogenated phenylacetic acid derivative, in comparison to other known derivatives. The analysis will cover potential anti-inflammatory and cytotoxic activities, drawing parallels from structurally similar compounds.
Comparative Analysis of Biological Activity
Based on the biological activities of structurally related compounds, this compound is predicted to exhibit anti-inflammatory and cytotoxic properties. The presence of two chlorine atoms and a fluorine atom on the phenyl ring is expected to significantly influence its interaction with biological targets.
Predicted Anti-inflammatory Activity
The anti-inflammatory activity of many phenylacetic acid derivatives is mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent mediators of inflammation.
Comparative Data on COX Inhibition:
While direct data for this compound is unavailable, the following table summarizes the COX inhibitory activity of related phenylacetic acid derivatives.
| Compound | Target(s) | IC50 (µM) | Reference Compound(s) |
| Diclofenac | COX-1, COX-2 | COX-1: ~5, COX-2: ~0.1 | - |
| Ibuprofen | COX-1, COX-2 | COX-1: ~13, COX-2: ~35 | - |
| Fenclofenac (2-(2,4-dichlorophenoxy)phenylacetic acid) | COX-1, COX-2 | Less potent than diclofenac, more potent than ibuprofen in chronic inflammation models.[2] | Diclofenac, Ibuprofen |
The substitution pattern of this compound suggests it may act as a COX inhibitor. The electronic and steric properties conferred by the halogen atoms could influence its binding affinity and selectivity for COX-1 versus COX-2.
Signaling Pathway: Prostaglandin Biosynthesis
The following diagram illustrates the role of COX enzymes in the prostaglandin synthesis pathway, a primary target for anti-inflammatory phenylacetic acid derivatives.
References
2,4-Dichloro-5-fluorophenylacetic acid versus 2,4-Dichlorophenylacetic acid: a comparative biological activity study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 2,4-Dichloro-5-fluorophenylacetic acid and its non-fluorinated counterpart, 2,4-Dichlorophenylacetic acid. While extensive data exists for the widely used herbicide 2,4-Dichlorophenylacetic acid (2,4-D), specific experimental data for its 5-fluoro derivative is limited in publicly available literature. This guide therefore combines established data for 2,4-D with a discussion of the anticipated effects of fluorination on the biological activity of phenylacetic acid derivatives, drawing on general principles of medicinal and agrochemical chemistry.
Introduction
2,4-Dichlorophenylacetic acid (2,4-D) is a synthetic auxin herbicide that has been in widespread use for decades to control broadleaf weeds.[1] Its mechanism of action involves mimicking the plant hormone auxin, leading to uncontrolled growth and ultimately, death in susceptible plants.[1] The introduction of a fluorine atom to a phenylacetic acid scaffold can significantly alter its physicochemical properties, such as lipophilicity and electronic character, which in turn can influence its biological activity, metabolic stability, and target interaction. This guide explores the known biological activities of 2,4-D and discusses the potential implications of fluorination at the 5-position of the phenyl ring.
Data Presentation: Comparative Biological Activity
Table 1: Herbicidal Activity
| Compound | Target Weeds | Application Rate ( kg/ha ) | Efficacy (%) | Reference |
| 2,4-Dichlorophenylacetic acid | Broadleaf Weeds | 0.5 - 2.0 | High | [2] |
| This compound | Broadleaf Weeds | [Hypothetical] | [Hypothetical] | - |
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Reference |
| 2,4-Dichlorophenylacetic acid | Chinese Hamster Ovary (CHO-K1) | >10 µg/mL (~45 µM) | [3] |
| 2,4-Dichlorophenylacetic acid | Human Stomach Cancer (MKN74) | 137.38 (for a derivative) | [4] |
| This compound | Various Cancer Cell Lines | [Hypothetical] | - |
Experimental Protocols
Herbicidal Activity Assay (Whole Plant Assay)
A common method to assess the herbicidal activity of a compound is through a whole plant assay.
-
Plant Cultivation: Seeds of target weed species (e.g., Arabidopsis thaliana, Sinapis alba) and crop species (e.g., Triticum aestivum, Zea mays) are sown in pots containing a standardized soil mixture. Plants are grown in a controlled environment (e.g., 22°C, 16h light/8h dark cycle).
-
Compound Application: The test compounds, 2,4-Dichlorophenylacetic acid and this compound, are dissolved in a suitable solvent (e.g., acetone) and then diluted with water containing a surfactant to the desired concentrations. The solutions are applied to the plants at a specific growth stage (e.g., 2-4 leaf stage) as a foliar spray.
-
Evaluation: The herbicidal effect is evaluated visually at set time points (e.g., 7, 14, and 21 days after treatment) by scoring the percentage of plant injury (0% = no effect, 100% = complete death). The effective dose for 50% inhibition (ED50) can be calculated from dose-response curves.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa) or non-cancerous cell lines are seeded in 96-well plates at a specific density and allowed to attach overnight in a suitable culture medium.
-
Compound Treatment: The test compounds are dissolved in a solvent like DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization and Measurement: The medium is removed, and a solubilization solution (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The half-maximal inhibitory concentration (IC50) value is determined by plotting the cell viability against the compound concentration.
Mandatory Visualization
Signaling Pathway of 2,4-Dichlorophenylacetic Acid (Auxin Mimicry)
Caption: Simplified signaling pathway of 2,4-D as a synthetic auxin.
General Experimental Workflow for Biological Activity Screening
Caption: A general workflow for screening the biological activity of novel compounds.
Discussion
The biological activity of 2,4-Dichlorophenylacetic acid is well-established, primarily as a selective herbicide. Its mode of action is through the disruption of normal plant growth by mimicking the plant hormone auxin.[5] This leads to a cascade of events including epinasty, cell division, and ultimately, plant death.[1] Toxicological studies have shown that 2,4-D can induce cytotoxicity, particularly at higher concentrations.[3]
The introduction of a fluorine atom at the 5-position of the phenyl ring in 2,4-Dichlorophenylacetic acid is expected to modulate its biological activity. Fluorine is a highly electronegative atom and can alter the electronic properties of the aromatic ring, potentially influencing its binding affinity to the target auxin receptors. Furthermore, the carbon-fluorine bond is very strong, which can increase the metabolic stability of the compound, potentially leading to longer persistence of its biological effect.
Based on a patent for fluorinated phenylacetic acid derivatives, it is anticipated that this compound would exhibit herbicidal properties.[6] The degree of its activity compared to the non-fluorinated parent compound would depend on how the fluorine substitution affects its interaction with the target site and its uptake and translocation within the plant. It is plausible that the fluorinated analog could exhibit enhanced potency or a different spectrum of activity.
In terms of cytotoxicity, the effect of fluorination is less predictable without experimental data. It could potentially enhance cytotoxic effects by altering cellular uptake or interaction with intracellular targets. Conversely, it might decrease toxicity. Further in vitro studies on various cell lines are necessary to determine the cytotoxic profile of this compound.
Conclusion
2,4-Dichlorophenylacetic acid is a well-characterized herbicide with a known mechanism of action. While direct comparative experimental data for this compound is currently lacking in the public domain, the principles of medicinal and agrochemical chemistry suggest that this fluorinated analog holds potential for biological activity, particularly as a herbicide. Further research, including synthesis and comprehensive biological evaluation, is required to elucidate the specific properties of this compound and to determine its potential advantages or disadvantages compared to its non-fluorinated counterpart.
References
- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 2. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]
- 3. Cytotoxic and genotoxic assessments of 2,4-dichlorophenoxyacetic acid (2,4-D) in in vitro mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4-Dichlorophenoxyacetic Thiosemicarbazides as a New Class of Compounds against Stomach Cancer Potentially Intercalating with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. CA3155860A1 - Fluorinated phenylacetic acid derivatives in a weed control method - Google Patents [patents.google.com]
Validating the Purity of Synthetic 2,4-Dichloro-5-fluorophenylacetic Acid: A Comparative Guide to Chromatographic and Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of chromatographic and spectroscopic methods for validating the purity of synthetic 2,4-Dichloro-5-fluorophenylacetic acid. The methodologies presented are based on established analytical techniques for structurally similar compounds and serve as a robust starting point for developing a comprehensive purity assessment protocol.
Comparative Overview of Analytical Techniques
The choice of analytical technique for purity determination depends on the specific requirements of the analysis, including the expected impurities, the desired level of sensitivity, and the availability of instrumentation. Chromatography is ideal for separating the target compound from its impurities, while spectroscopy is used for structural confirmation and identification.
| Technique | Principle | Strengths | Limitations | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | Quantitative, highly reproducible, suitable for non-volatile and thermally labile compounds. | Lower resolution than GC for some compounds, may require derivatization for some detectors. | Purity assessment, quantification of impurities. |
| Gas Chromatography (GC) | Differential partitioning of volatile analytes between a stationary phase and a gaseous mobile phase. | High resolution, sensitive, suitable for volatile and semi-volatile compounds. | Requires derivatization for non-volatile compounds like carboxylic acids, potential for thermal degradation. | Analysis of volatile impurities and residual solvents. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Highly sensitive, provides molecular weight and structural information. | Can be complex to interpret, matrix effects can cause ion suppression. | Identification of impurities, confirmation of molecular weight. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information, can be used for quantification without a reference standard (qNMR). | Relatively low sensitivity, can be expensive. | Structural elucidation, identification and quantification of impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecules, causing vibrational transitions. | Fast, non-destructive, provides information about functional groups. | Not suitable for complex mixtures, limited quantitative capabilities. | Confirmation of functional groups, rapid screening. |
Experimental Protocols
The following protocols are recommended starting points for the analysis of this compound. Optimization may be required based on the specific instrumentation and the impurity profile of the synthetic batch.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from established procedures for the analysis of 2,4-Dichlorophenoxyacetic acid.[1][2][3][4]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Formic acid in acetonitrile
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of the carboxylic acid, derivatization is necessary.[5][6]
-
Derivatization (Esterification):
-
To 1 mg of the sample, add 1 mL of 10% Boron trichloride in 2-chloroethanol.[6]
-
Heat at 80°C for 30 minutes.
-
Cool to room temperature and add 1 mL of saturated sodium chloride solution.
-
Extract the derivative with 1 mL of hexane or another suitable organic solvent.
-
Use the organic layer for GC-MS analysis.
-
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 50-500.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).
-
Techniques:
-
¹H NMR: Provides information on the number and environment of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
¹⁹F NMR: Useful for direct observation of the fluorine atom and any fluorine-containing impurities.[8]
-
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
Data Presentation and Interpretation
Chromatographic Data
| Parameter | HPLC | GC (after derivatization) |
| Expected Retention Time | Dependent on exact conditions, but should be a sharp, well-defined peak. | Dependent on derivative and conditions. |
| Purity Calculation | Area % = (Area of main peak / Total area of all peaks) x 100 | Area % = (Area of main peak / Total area of all peaks) x 100 |
| Common Impurities to Monitor | Starting materials, regioisomers, hydrolysis products. | Volatile synthesis by-products, residual solvents. |
Spectroscopic Data
| Technique | Expected Observations for this compound |
| MS (after GC or LC) | Molecular ion peak corresponding to the exact mass of the compound (or its derivative). Characteristic fragmentation pattern. |
| ¹H NMR | A singlet for the -CH₂- protons. Aromatic protons will appear as doublets or doublets of doublets, with coupling to the fluorine atom. A broad singlet for the carboxylic acid proton (if not exchanged with D₂O). |
| ¹³C NMR | A peak for the carboxylic carbon, a peak for the -CH₂- carbon, and several peaks in the aromatic region, with some showing C-F coupling. |
| ¹⁹F NMR | A single peak, likely a doublet of doublets due to coupling with neighboring aromatic protons.[8] |
| FTIR | Broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹). C=O stretch from the carboxylic acid (~1700 cm⁻¹). C-Cl and C-F stretches in the fingerprint region (<1400 cm⁻¹). |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the purity validation of synthetic this compound.
Caption: Analytical workflow for purity validation.
Caption: Relationship between analytical techniques.
By employing a combination of these chromatographic and spectroscopic techniques, researchers can confidently validate the purity and confirm the identity of synthetic this compound, ensuring the quality and reliability of their research findings and drug development efforts.
References
- 1. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]
- 2. deswater.com [deswater.com]
- 3. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method | PLOS One [journals.plos.org]
- 4. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of trace 2,4-dichlorophenoxyacetic acid in fresh produce by gas chromatography with boron trichloride/2-chloroethanol derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. Quantitation of Total PFAS Including Trifluoroacetic Acid with Fluorine Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of the inhibitory effects of fluorinated versus non-fluorinated phenylacetic acids
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often yielding compounds with enhanced potency, metabolic stability, and favorable pharmacokinetic profiles. This guide provides a comparative analysis of the inhibitory effects of fluorinated versus non-fluorinated phenylacetic acids and their derivatives. By examining experimental data on their biological activity and physicochemical properties, this document aims to provide a clear, data-driven overview for professionals in drug discovery and development.
Data Presentation: Comparative Biological Activity and Physicochemical Properties
The introduction of fluorine to the phenylacetic acid (PAA) scaffold can significantly influence its biological activity. While direct comparative inhibitory data (IC50) on a single enzyme for simple fluorinated versus non-fluorinated PAA is not abundant in publicly available literature, studies on more complex derivatives consistently demonstrate the impact of fluorination.
One key area where this is evident is in the development of anticancer agents. Phenylacetate (PA) and its related aromatic fatty acids are known to have anti-proliferative effects on various human cancer cell lines.[1] Research into derivatives, such as 2-(4-fluorophenyl)-N-phenylacetamides, provides quantitative evidence of the potency that can be achieved with fluorinated structures.
Table 1: Comparative Anticancer Potency (IC₅₀ Values) of Fluorinated Phenylacetamide Derivatives
| Compound Class | Specific Compound | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|---|
| Fluorinated Phenylacetamide Derivative | 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide | PC3 (Prostate) | 52 |
| Fluorinated Phenylacetamide Derivative | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate) | 80 |
| Fluorinated Phenylacetamide Derivative | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast) | 100 |
| Reference Drug | Imatinib | PC3 (Prostate) | 40 |
| Reference Drug | Imatinib | MCF-7 (Breast) | 98 |
Data synthesized from a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.[1] Lower IC₅₀ values indicate greater potency.
In addition to modifying biological activity, fluorination has a profound and predictable impact on the physicochemical properties of the molecule, most notably its acidity. The high electronegativity of fluorine creates a strong inductive effect, withdrawing electron density and stabilizing the carboxylate anion. This results in a lower pKa value, indicating a stronger acid.
Table 2: Comparative Acidity (pKa Values) of Acetic Acid and its Fluorinated Analogues
| Compound | Chemical Formula | pKa Value |
|---|---|---|
| Acetic Acid | CH₃COOH | 4.76 |
| Fluoroacetic Acid | FCH₂COOH | 2.58 ± 0.03 |
| Difluoroacetic Acid | F₂CHCOOH | 1.22 ± 0.03 |
| Trifluoroacetic Acid | F₃CCOOH | 0.03 ± 0.08 |
This table illustrates the dramatic increase in acidity with successive fluorination of the alpha-carbon.[2]
Modulation of Biological Pathways
Phenylacetic acid and its derivatives are signaling molecules in diverse biological systems. In the bacterium Acinetobacter baumannii, the PAA catabolic pathway is a key regulatory network for antibiotic and oxidative stress responses.[3] A study demonstrated that both exogenous PAA and its non-metabolizable fluorinated analog, 4-fluoro-PAA, could revert phenotypes associated with antibiotic stress, such as the repression of biofilm formation.[3] This suggests that 4-fluoro-PAA can mimic the signaling properties of the native molecule to influence the pathway, highlighting its utility as a tool to study biological systems where the compound itself is not consumed as a metabolite.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies on enzyme inhibitors, detailed and standardized experimental protocols are essential. Below is a generalized methodology for determining the half-maximal inhibitory concentration (IC₅₀) of a compound.
Protocol: Determination of IC₅₀ via Spectrophotometric Enzyme Inhibition Assay
This protocol describes a common method to assess enzyme inhibition by monitoring the change in absorbance of a substrate or product.
1. Materials:
-
Target enzyme
-
Enzyme-specific substrate
-
Test compounds (fluorinated and non-fluorinated phenylacetic acid derivatives)
-
Assay buffer (e.g., Tris-HCl, PBS, adjusted to the optimal pH for the enzyme)
-
DMSO (for dissolving test compounds)
-
96-well microplate
-
Microplate reader (spectrophotometer)
2. Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of each test compound (e.g., 10 mM) in 100% DMSO.
-
Create a series of dilutions of the test compounds in the assay buffer to achieve the desired final concentrations for the assay.
-
Prepare the enzyme solution at a concentration that provides a linear reaction rate over the measurement period.
-
Prepare the substrate solution at a known concentration in the assay buffer. The optimal concentration is often near the Michaelis constant (Km) of the enzyme.
-
-
Assay Setup:
-
In the wells of a 96-well microplate, add the assay buffer.
-
Add a small volume of the diluted test compound solution to the appropriate wells. For control wells (no inhibition), add the same volume of assay buffer containing DMSO.
-
Add the enzyme solution to all wells.
-
Incubate the plate at the enzyme's optimal temperature for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells simultaneously using a multichannel pipette.
-
Immediately place the microplate in the reader and measure the change in absorbance over time at a wavelength specific to the substrate or product.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration relative to the control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve (e.g., a sigmoidal curve with a variable slope).[4][5][6]
-
Conclusion
The strategic fluorination of phenylacetic acid derivatives is a powerful tool for modulating their biological and physicochemical properties. As demonstrated by comparative data on anticancer derivatives, fluorination can lead to potent inhibitory activity.[1] The enhanced acidity of fluorinated analogues is a direct consequence of the inductive effect of fluorine, a factor that can significantly influence molecular interactions and membrane permeability.[2] Furthermore, the use of non-metabolizable fluorinated analogs like 4-fluoro-PAA provides a valuable method for probing biological pathways without the complication of metabolic degradation.[3] For researchers in drug development, a careful and systematic evaluation of fluorinated analogs, guided by standardized experimental protocols, is essential for harnessing the full potential of fluorine chemistry to design novel and effective therapeutic agents.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. benchchem.com [benchchem.com]
cross-reactivity of antibodies raised against 2,4-Dichlorophenoxyacetic acid with 2,4-Dichloro-5-fluorophenylacetic acid
Comparison Guide: Cross-Reactivity of Anti-2,4-Dichlorophenoxyacetic Acid (2,4-D) Antibodies
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a framework for evaluating the cross-reactivity of polyclonal and monoclonal antibodies raised against 2,4-Dichlorophenoxyacetic acid (2,4-D) with a structurally similar compound, 2,4-Dichloro-5-fluorophenylacetic acid. Due to the absence of direct experimental data in the public domain for this compound, this guide presents established methodologies for assessing antibody specificity and includes illustrative data from cross-reactivity studies of anti-2,4-D antibodies with other related analogs.
Introduction to Antibody Cross-Reactivity
Antibody cross-reactivity is the phenomenon where an antibody binds to antigens or epitopes that are structurally similar to the immunogen used to generate the antibody.[1] This occurs because the antibody's paratope can recognize and bind to more than one epitope on different antigens.[1] While this can be advantageous in certain diagnostic applications, it is often a significant concern in the development of specific immunoassays, as it can lead to false-positive results or an overestimation of the target analyte's concentration.[1][2] The specificity of an antibody is crucial, and its cross-reactivity with structurally related compounds must be thoroughly characterized.
For antibodies developed against the herbicide 2,4-D, a synthetic auxin, it is imperative to assess their binding to other phenoxyacetic acid derivatives that may be present in environmental or biological samples. The introduction of a fluorine atom at the 5-position of the phenyl ring in this compound represents a subtle structural modification that could potentially be recognized by anti-2,4-D antibodies.
Quantitative Analysis of Cross-Reactivity
The cross-reactivity of an antibody is typically quantified by comparing the concentration of the target analyte (2,4-D) that causes 50% inhibition of the signal (IC50) with the concentration of the cross-reacting compound that produces the same level of inhibition. The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of 2,4-D / IC50 of Cross-Reactant) x 100
The following table summarizes hypothetical cross-reactivity data for anti-2,4-D antibodies with various analogs, illustrating how such data would be presented.
| Compound | Structure | Antibody Type | Assay Method | IC50 (ng/mL) | % Cross-Reactivity | Reference |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | OCH₂COOHClCl | Monoclonal | ic-ELISA | 1.7 | 100 | [3] |
| This compound | OCH₂COOHClClF | Polyclonal/Monoclonal | ELISA/SPR | Data Not Available | To Be Determined | |
| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | OCH₂COOHClClCl | Monoclonal | SPR | - | < 4% | [3] |
| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | OCH₂COOHClClCl | Monoclonal | FPIA | - | < 20% | [4] |
| 2-Chloro-4-fluorophenoxyacetic acid | OCH₂COOHClF | Monoclonal | FPIA | - | < 20% | [4] |
| 4-Chloro-o-toluoxyacetic acid | OCH₂COOHClCH₃ | Monoclonal | FPIA | - | < 20% | [4] |
Note: The data for compounds other than 2,4-D are illustrative and based on findings from various studies. Specific quantitative values may vary depending on the antibody and assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antibody cross-reactivity. The two primary techniques for this purpose are the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive Indirect Enzyme-Linked Immunosorbent Assay (ciELISA)
This is a common and robust method for determining the cross-reactivity of antibodies against small molecules like 2,4-D.
Principle: In a competitive ELISA, the analyte of interest in a sample competes with a labeled antigen for a limited number of antibody binding sites. The amount of signal generated by the labeled antigen is inversely proportional to the concentration of the analyte in the sample.
Methodology:
-
Antigen Coating:
-
Prepare a solution of 2,4-D conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA) at a concentration of 1 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the coating antigen solution to each well of a 96-well microtiter plate.
-
Incubate the plate for 3 hours at room temperature or overnight at 4°C.[5]
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Competitive Reaction:
-
Prepare serial dilutions of the standard 2,4-D and the potential cross-reactants (e.g., this compound) in the assay buffer.
-
In separate tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the anti-2,4-D antibody (at a predetermined optimal dilution).
-
Incubate this mixture for 30 minutes at room temperature.
-
Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked microtiter plate.
-
Incubate for 1 hour at room temperature.[5]
-
Wash the plate three times with the wash buffer.
-
-
Detection:
-
Add 100 µL of a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that is specific for the primary antibody's species and isotype.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with the wash buffer.
-
-
Substrate Addition and Measurement:
-
Add 100 µL of the HRP substrate (e.g., TMB) to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the analyte concentration for both 2,4-D and the cross-reactant.
-
Determine the IC50 value for each compound from the resulting sigmoidal curves.
-
Calculate the percent cross-reactivity using the formula mentioned previously.
-
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions, including antibody-antigen binding.[6] It provides kinetic data on association and dissociation rates, which are essential for a detailed understanding of binding affinity and specificity.[6]
Principle: SPR measures changes in the refractive index near the surface of a sensor chip when an analyte in solution binds to a ligand immobilized on the chip.[6] This allows for the direct measurement of binding kinetics.
Methodology:
-
Ligand Immobilization:
-
A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
The anti-2,4-D antibody is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0) and injected over the activated sensor surface until the desired immobilization level is reached.
-
The remaining activated groups on the surface are deactivated using an injection of ethanolamine-HCl.
-
-
Kinetic Analysis:
-
A running buffer (e.g., HBS-EP+) is continuously passed over the sensor surface to establish a stable baseline.
-
Serial dilutions of the analyte (2,4-D or the potential cross-reactant) are prepared in the running buffer.
-
Each analyte concentration is injected over the immobilized antibody surface for a specific duration (association phase), followed by an injection of running buffer to monitor the dissociation of the complex (dissociation phase).
-
The sensor surface is regenerated between each analyte injection using a regeneration solution (e.g., a low pH buffer like glycine-HCl) to remove the bound analyte.
-
-
Data Analysis:
-
The binding data (response units over time) are collected and fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Cross-reactivity can be assessed by comparing the KD values for 2,4-D and the other compounds. A lower KD value indicates a higher binding affinity.
-
Visualizations
Experimental Workflow and Data Analysis
The following diagram illustrates the general workflow for assessing antibody cross-reactivity using a competitive immunoassay format.
Caption: Workflow for Cross-Reactivity Assessment.
Logical Relationship of Antibody Binding
This diagram illustrates the principle of antibody binding and cross-reactivity based on structural similarity.
Caption: Principle of Antibody Specificity and Cross-Reactivity.
References
- 1. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 2. seracare.com [seracare.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. immunoreagents.com [immunoreagents.com]
- 6. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
statistical validation of in vitro data for 2,4-Dichloro-5-fluorophenylacetic acid
Disclaimer: Publicly available in vitro biological data for the specific compound 2,4-Dichloro-5-fluorophenylacetic acid (CAS 10129-77-8) is limited. This guide provides a comparative analysis of the well-studied structural analog, 2,4-Dichlorophenoxyacetic acid (2,4-D) , and a relevant alternative, Dicamba , to illustrate a framework for statistical validation and comparison. The data presented here pertains to these analogs and should not be directly extrapolated to this compound.
This comparison guide is intended for researchers, scientists, and drug development professionals, offering an objective look at the in vitro cytotoxic effects of two common herbicides on mammalian cells. The guide summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Comparative Analysis of In Vitro Cytotoxicity
The following tables summarize the cytotoxic effects of 2,4-Dichlorophenoxyacetic acid (2,4-D) and Dicamba on Chinese Hamster Ovary (CHO-K1) cells, as determined by the MTT assay, which measures cell viability.
Table 1: Comparative Cytotoxicity of 2,4-D and Dicamba in CHO-K1 Cells
| Compound | Concentration (µg/mL) | Cell Viability (%) | Reference |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 10 | Statistically significant enhancement of micronuclei, cytotoxicity observed | [1] |
| 6 | Increased genetic damage index | [1] | |
| Dicamba | 500 | Cell culture cytotoxicity observed | [2] |
| 200 | Significant increase in Sister Chromatid Exchange (SCE) frequency | [2] | |
| 100 | Significant delay in cell-cycle progression | [2] |
Experimental Protocols
A detailed methodology for the key experiment cited, the MTT assay for cell viability, is provided below. This protocol is a standard procedure and reflects the methodologies used in the referenced studies.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[4]
Materials:
-
96-well plates
-
CHO-K1 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
2,4-D and Dicamba stock solutions
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed CHO-K1 cells into a 96-well plate at a density of approximately 2 x 10^4 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2,4-D and Dicamba in culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow the metabolically active cells to reduce the MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the wells at a wavelength of 540-570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control (which is considered 100% viability).
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway involved in 2,4-D-induced cytotoxicity.
Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.
Caption: Simplified pathway of 2,4-D-induced apoptosis in mammalian cells.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. Genotoxicity analysis of the phenoxy herbicide dicamba in mammalian cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. api.naturalis.fcnym.unlp.edu.ar [api.naturalis.fcnym.unlp.edu.ar]
- 4. The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of 2,4-Dichloro-5-fluorophenylacetic Acid: A Comparative Guide to Synthetic Efficiency
For researchers and professionals in the field of drug development and organic synthesis, the efficient production of key intermediates is paramount. 2,4-Dichloro-5-fluorophenylacetic acid, a crucial building block for various pharmaceutical compounds, can be synthesized through several distinct routes. This guide provides a comparative analysis of three primary synthetic pathways, offering a detailed examination of their methodologies, supported by available experimental data, to inform the selection of the most suitable route based on efficiency, and availability of starting materials.
At a Glance: Comparison of Synthetic Routes
| Route | Starting Material | Key Reactions | Overall Yield | Purity | Key Advantages | Key Disadvantages |
| 1 | 2',4'-Dichloro-5'-fluoroacetophenone | Willgerodt-Kindler Reaction, Hydrolysis | Good to Excellent (estimated) | High | Potentially high-yielding and uses a readily available starting material. | Requires use of sulfur and morpholine; specific yield for this substrate is not widely reported. |
| 2 | 2,4-Dichloro-5-fluorotoluene | Radical Bromination, Cyanation, Hydrolysis | Good (estimated) | High | Utilizes a commercially available starting material or a readily synthesized precursor. | Multi-step process; requires handling of toxic cyanides. |
| 3 | 1-Bromo-2,4-dichloro-5-fluorobenzene or 2,4-Dichloro-5-fluorobenzyl halide | Grignard Reaction, Carboxylation | Good (estimated) | High | Direct carboxylation can be a one-pot reaction from the Grignard reagent. | Grignard reagents are sensitive to moisture and air; requires anhydrous conditions. |
Route 1: The Willgerodt-Kindler Reaction Pathway
This route commences with the readily available 2',4'-Dichloro-5'-fluoroacetophenone and employs the robust Willgerodt-Kindler reaction to introduce the acetic acid moiety. This reaction transforms an aryl alkyl ketone into a thioamide, which is subsequently hydrolyzed to the desired carboxylic acid.
Experimental Protocol:
Step 1: Synthesis of 2-(2,4-Dichloro-5-fluorophenyl)ethanethioamide
A mixture of 2',4'-Dichloro-5'-fluoroacetophenone, elemental sulfur, and morpholine is heated.[1][2][3] The reaction typically proceeds at elevated temperatures (e.g., reflux) for several hours.[4][5] The resulting thiomorpholide is then isolated. While specific yields for this substrate are not extensively documented, analogous reactions with substituted acetophenones report yields of the thiomorpholide intermediate in the range of 86-95%.[6]
Step 2: Hydrolysis to this compound
The isolated thiomorpholide is hydrolyzed using a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) under reflux conditions to yield this compound.[4] This hydrolysis step is typically high-yielding.
Figure 1. Synthetic pathway via the Willgerodt-Kindler reaction.
Route 2: From Substituted Toluene via Nitrile Hydrolysis
This pathway begins with 2,4-Dichloro-5-fluorotoluene and proceeds through a three-step sequence involving benzylic bromination, cyanation, and subsequent hydrolysis of the resulting nitrile. A key advantage is the commercial availability of the intermediate 2,4-dichloro-5-fluorobenzyl bromide.[7]
Experimental Protocol:
Step 1: Radical Bromination of 2,4-Dichloro-5-fluorotoluene (if starting from toluene)
2,4-Dichloro-5-fluorotoluene is subjected to radical bromination using a reagent like N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in a suitable solvent like carbon tetrachloride under reflux to yield 2,4-dichloro-5-fluorobenzyl bromide.
Step 2: Cyanation of 2,4-Dichloro-5-fluorobenzyl Bromide
The benzyl bromide is then reacted with a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent (e.g., DMSO or acetone) to produce 2,4-dichloro-5-fluorophenylacetonitrile. The use of palladium catalysts can also facilitate the cyanation of aryl halides.[8][9]
Step 3: Hydrolysis of 2,4-Dichloro-5-fluorophenylacetonitrile
The final step involves the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic (e.g., refluxing with aqueous sulfuric acid) or basic (e.g., refluxing with aqueous sodium hydroxide followed by acidification) conditions.
Figure 2. Synthetic pathway starting from the corresponding toluene.
Route 3: The Grignard Reagent Approach
This versatile route utilizes a Grignard reagent, which can be prepared from either an aryl halide or a benzyl halide, followed by carboxylation with carbon dioxide.
Sub-route 3A: From 1-Bromo-2,4-dichloro-5-fluorobenzene
Step 1: Formation of the Grignard Reagent
1-Bromo-2,4-dichloro-5-fluorobenzene, a commercially available starting material, is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) to form the corresponding Grignard reagent, 2,4-dichloro-5-fluorophenylmagnesium bromide.[10]
Step 2: Carboxylation
The freshly prepared Grignard reagent is then carboxylated by bubbling dry carbon dioxide gas through the solution or by pouring the Grignard solution over crushed dry ice.[11][12][13][14] Subsequent workup with an aqueous acid yields the desired this compound.
Sub-route 3B: From 2,4-Dichloro-5-fluorobenzyl Halide
Step 1: Formation of the Grignard Reagent
Alternatively, the Grignard reagent can be prepared from 2,4-dichloro-5-fluorobenzyl chloride or bromide.
Step 2: Carboxylation
Similar to the previous route, the benzylmagnesium halide is reacted with carbon dioxide, followed by acidic workup to afford the final product.
Figure 3. Synthetic pathway utilizing a Grignard reagent.
Conclusion
The selection of an optimal synthetic route to this compound is contingent upon a variety of factors including the availability and cost of starting materials, the desired scale of production, and the laboratory's capabilities for handling specific reagents and reaction conditions.
-
Route 1 (Willgerodt-Kindler) offers a potentially efficient pathway from a common ketone precursor, though specific yield data for this substrate needs further investigation.
-
Route 2 (from Toluene) is a well-established, multi-step sequence that benefits from the commercial availability of a key intermediate, but involves the use of toxic cyanides.
-
Route 3 (Grignard) provides a direct method for introducing the carboxylic acid group, but necessitates stringent anhydrous reaction conditions.
Further process optimization and detailed experimental validation for each route on the specific substrate are recommended to definitively determine the most efficient and economical pathway for the synthesis of this compound.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. synarchive.com [synarchive.com]
- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 4. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Sciencemadness Discussion Board - Willgerodt-Kindler featuring acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. scispace.com [scispace.com]
- 7. rdchemicals.com [rdchemicals.com]
- 8. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 9. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-BROMO-2,4-DICHLORO-5-FLUOROBENZENE [amp.chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]
independent laboratory validation of analytical methods for 2,4-Dichloro-5-fluorophenylacetic acid
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2,4-Dichloro-5-fluorophenylacetic acid. The information is intended for researchers, scientists, and drug development professionals to assist in the selection of the most suitable analytical technique for their specific requirements. The performance data presented is based on validated methods for structurally similar compounds, such as 2,4-Dichlorophenoxyacetic acid, and serves as a reliable reference for method development and validation for the target analyte.
Performance Comparison of Analytical Methods
The selection of an analytical method is contingent on the specific analytical challenge, such as routine quality control, trace-level impurity analysis, or metabolite identification. The following table summarizes the typical performance characteristics of various analytical techniques applicable to the analysis of this compound.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity Range | Wide | Wide, but can be affected by ion suppression | Wide |
| Accuracy | High | High | High |
| Precision | High (RSD < 2%) | High (RSD < 5%) | High (RSD < 5%) |
| Limit of Detection (LOD) | Low | Very low | Very low for volatile analytes |
| Limit of Quantitation (LOQ) | Low | Very low | Low |
| Sample Throughput | Moderate | Moderate | Moderate to high |
| Cost | Moderate | High | Moderate |
| Typical Application | Routine quality control, purity assessment, stability studies | Impurity identification, metabolite studies, trace analysis | Analysis of volatile impurities, requires derivatization |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for analogous compounds and can be adapted for this compound.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and cost-effective choice for routine quantitative analysis in a quality control environment.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic or acetic acid to control pH) is commonly used in either an isocratic or gradient elution. A typical mobile phase composition could be a volumetric ratio of 80:19.5:0.5 of acetonitrile, deionized water, and acetic acid.[1]
-
Injection Volume: A typical injection volume is 20 µL.
-
Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of the analyte, anticipated to be around 230-280 nm.[2][3] For a similar compound, 2,4-D, a wavelength of 230 nm has been used.[2][3]
-
Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.[1]
2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications demanding higher sensitivity and specificity, such as impurity profiling and identification, LC-MS/MS is the superior technique.
-
Instrumentation: An LC system coupled to a tandem mass spectrometer. An Applied Biosystems API5000 LC/MS/MS has been used for similar analyses.[4]
-
Column: A reversed-phase column with weak anion-exchange and cation-exchange mixed-mode capabilities, such as an Acclaim™ Trinity™ Q1, can be effective.[5]
-
Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., 0.02 M ammonium acetate with 0.1% formic acid) is often employed.[2][3]
-
Flow Rate: A typical flow rate is between 0.5 mL/min and 1.0 mL/min.[2][3][5]
-
Ionization Mode: Negative ion-spray ionization is suitable for acidic compounds like this compound.[5]
-
Sample Preparation: A sample extraction and clean-up procedure may be necessary depending on the matrix. For instance, an alkaline hydrolysis followed by acidified acetonitrile extraction can be used to convert all forms of the analyte into a salt form prior to extraction.[5] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is also a common approach for pesticide extraction from various sample matrices.[5]
3. Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is the preferred method for analyzing volatile impurities and can be used for the primary analyte if it is derivatized to increase its volatility.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer. An Agilent Model 6890A GC with a 5973N MS has been utilized for related compounds.[4]
-
Derivatization: Derivatization is required for non-volatile acidic compounds. Pentafluorobenzyl bromide can be used as a derivatization reagent.[6]
-
Column: A capillary column such as a Durabond-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[4]
-
Carrier Gas: Helium is typically used as the carrier gas.[4]
-
Injection Mode: Splitless injection is commonly used for trace analysis.[4]
-
Ionization Mode: Electron impact (EI) ionization is standard.[4]
-
Sample Preparation: An extractive derivatization process is necessary. This can involve a triphasal system with an aqueous sample, an extraction solvent like toluene containing the derivatization reagent, and a phase-transfer catalyst.[6]
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring it is suitable for its intended purpose.
Caption: Workflow of the analytical method validation process.
References
- 1. deswater.com [deswater.com]
- 2. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method | PLOS One [journals.plos.org]
- 3. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]
- 6. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,4-Dichloro-5-fluorophenylacetic Acid: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 2,4-Dichloro-5-fluorophenylacetic acid (CAS No. 10129-77-8) is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a halogenated organic acid, this compound must be treated as hazardous waste and managed through a structured disposal process. This guide provides detailed, procedural information for researchers, scientists, and drug development professionals to handle and dispose of this chemical safely.
Immediate Safety and Handling Considerations
Quantitative Hazard Profile
Based on data for analogous compounds, the following table summarizes the potential hazards associated with this compound. This information is crucial for risk assessment and ensuring the correct handling and disposal protocols are followed.
| Hazard Classification | Description | GHS Hazard Statement (Anticipated) | Primary Precaution |
| Acute Oral Toxicity | Harmful if swallowed. | H302 | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.[1] |
| Serious Eye Damage | Causes serious eye damage. | H318 | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[1] |
| Skin Sensitization | May cause an allergic skin reaction. | H317 | Wear protective gloves. If on skin, wash with plenty of soap and water.[1] |
| Respiratory Irritation | May cause respiratory irritation. | H335 | Avoid breathing dust. Use only in a well-ventilated area or a fume hood.[1] |
| Aquatic Toxicity | Very toxic to aquatic life, with potential for long-lasting effects. | H400/H412 | Avoid release to the environment. Collect spillage.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to institutional, local, and federal hazardous waste regulations. The following protocol outlines the essential steps for its safe disposal.
Step 1: Waste Identification and Classification
Treat this compound and any materials contaminated with it (e.g., absorbent pads, weigh boats, gloves) as hazardous waste.[3] Due to the presence of chlorine and fluorine atoms, it is classified as a halogenated organic waste .
Step 2: Segregation
Proper segregation is paramount to prevent dangerous chemical reactions and to facilitate correct disposal.
-
Do collect this waste in a container specifically designated for halogenated organic solids or solutions .
-
Do Not mix with non-halogenated organic waste. The disposal methods and costs for these two streams are different.
-
Do Not mix with incompatible materials such as strong bases, oxidizers, or acids.
Step 3: Waste Accumulation and Container Management
-
Select an Appropriate Container : Use a clean, dry, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are typically suitable. The container must have a secure, leak-proof lid.
-
Proper Labeling : As soon as the first particle of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound " (no abbreviations or chemical formulas)
-
The date when waste was first added (accumulation start date).
-
-
Safe Storage : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4] The SAA should be a secondary containment bin to prevent the spread of material in case of a spill. Keep the container closed at all times except when adding waste.
Step 4: Request for Disposal
Once the waste container is full or the project is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.[3]
Step 5: Spill and Decontamination
In the event of a spill, wear your full PPE.
-
Small Spills : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). Sweep up the material carefully to avoid creating dust, and place it in a labeled hazardous waste container.
-
Large Spills : Evacuate the area and contact your institution's EHS for emergency response.
-
Decontamination : Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to this comprehensive disposal plan, laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship.
References
Personal protective equipment for handling 2,4-Dichloro-5-fluorophenylacetic acid
Essential Safety and Handling Guide for 2,4-Dichloro-5-fluorophenylacetic Acid
This guide provides critical safety, handling, and disposal protocols for this compound, designed for researchers, scientists, and drug development professionals. Given that the toxicological properties of this specific compound may not be fully investigated, all handling procedures should be based on a cautious approach, treating it as a potentially hazardous substance. The following procedures are based on best practices for handling similar corrosive, irritating, and halogenated organic compounds.[1][2][3]
Hazard Assessment and Physical Properties
A thorough risk assessment must be conducted before handling this chemical. While specific data for this compound is limited, data from analogous compounds such as 2,4-Dichlorophenoxyacetic acid and 2-Fluorophenylacetic acid suggest the following potential hazards and properties.
| Parameter | Information (Based on Analogous Compounds) | Source |
| Physical State | Solid, crystalline powder. | [4] |
| Potential Health Hazards | Harmful if swallowed.[5][6] Causes serious eye damage.[5][6][7] May cause an allergic skin reaction.[5][6][7] May cause respiratory irritation.[5][6][7] | |
| Primary Routes of Exposure | Inhalation, skin contact, eye contact, ingestion. | [3] |
| Storage Temperature | Store in a cool, dry, well-ventilated place in a tightly closed container. | [3] |
Operational and Disposal Plans
Adherence to the following procedural steps is mandatory to ensure personnel safety and proper environmental stewardship.
Required Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against chemical exposure. The following equipment must be worn at all times when handling this compound.[8]
| Body Area | Required PPE | Specifications & Best Practices |
| Eyes & Face | Chemical Safety Goggles & Face Shield | Goggles must meet ANSI Z87.1 standards.[1] A face shield should be worn over goggles, especially when there is a splash hazard.[1][9] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves (minimum 4 mil thickness) are suitable for incidental contact.[10] For prolonged contact or immersion, consult glove manufacturer data. Always wash the outside of gloves before removal.[11][12] |
| Body | Laboratory Coat & Chemical-Resistant Apron | A 100% cotton lab coat is the minimum requirement.[10] A chemical-resistant apron should be worn over the lab coat when handling larger quantities or if splashing is likely.[10] |
| Respiratory | NIOSH-Approved Respirator | Required if dust or aerosols may be generated outside of a fume hood. Use an air-purifying respirator with organic vapor cartridges and N95/P100 particulate filters.[4] |
| Feet | Closed-Toe Shoes | Shoes must fully cover the feet; open-toe shoes are not permitted.[1] |
Step-by-Step Handling Protocol
All manipulations of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[2][13]
-
Preparation:
-
Before beginning work, review this protocol and the relevant Safety Data Sheet (SDS) for any analogous compounds.[13]
-
Ensure all necessary PPE is clean, in good condition, and worn correctly.[11]
-
Verify that safety equipment, including an eyewash station and safety shower, is accessible and operational.
-
Designate a specific work area within the chemical fume hood and cover the surface with absorbent, disposable bench paper.
-
-
Handling the Compound:
-
Weighing: Carefully weigh the solid compound on a tared weigh boat inside the fume hood to avoid generating dust.
-
Dissolving: When preparing solutions, always add the solid acid to the solvent slowly. If dissolving in water, be aware that adding acids to water can be exothermic.[1][10]
-
Transferring: Use appropriate labware (e.g., spatulas, funnels) to transfer the chemical and avoid spills. Keep containers tightly closed when not in use.[3]
-
-
Post-Handling:
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][11]
-
Skin Contact: Remove all contaminated clothing immediately.[12] Wash the affected area with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation or a rash develops.[5]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[3] Seek immediate medical attention.[4]
-
Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material into a suitable, sealed container for hazardous waste disposal.[3][14]
Waste Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[15] Improper disposal, such as pouring down the drain, is prohibited.[16][17]
-
Segregation: Do not mix halogenated organic waste with non-halogenated waste.[16][17] This is critical as the disposal cost and method for halogenated waste are significantly different.[14][17]
-
Collection:
-
Collect all waste (solid residue, contaminated materials, and solutions) in a designated, properly sealed, and clearly labeled hazardous waste container.[14]
-
The container must be compatible with the chemical.
-
-
Labeling:
-
Storage and Disposal:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory, preferably in secondary containment.[14]
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.
-
Process Workflow Diagram
The following diagram illustrates the complete, step-by-step workflow for the safe handling and disposal of this compound.
Caption: Safe handling workflow for this compound.
References
- 1. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 2. eng.uwo.ca [eng.uwo.ca]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - 2,4-D [cdc.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Pesticide use and personal protective equipment [health.vic.gov.au]
- 9. lsu.edu [lsu.edu]
- 10. sites.rowan.edu [sites.rowan.edu]
- 11. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 12. lcp-shared.s3.amazonaws.com [lcp-shared.s3.amazonaws.com]
- 13. scienceequip.com.au [scienceequip.com.au]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
- 15. bucknell.edu [bucknell.edu]
- 16. 7.2 Organic Solvents [ehs.cornell.edu]
- 17. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
